molecular formula C12H11NO B104748 4-Amino-2-phenylphenol CAS No. 19434-42-5

4-Amino-2-phenylphenol

Cat. No.: B104748
CAS No.: 19434-42-5
M. Wt: 185.22 g/mol
InChI Key: OUIITAOCYATDMY-UHFFFAOYSA-N
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Description

4-Amino-2-phenylphenol (CAS 19434-42-5) is a fully characterized chemical compound with the molecular formula C 12 H 11 NO and a molecular weight of 185.22 g/mol . It serves as an important reference standard for the API Carvedilol, compliant with major pharmacopeial guidelines (USP, EP) . As a highly pure material, it is intended for analytical purposes including method development, validation, and quality control during the synthesis and formulation stages of pharmaceutical development . This ensures traceability and accuracy in the analysis of Carvedilol and its related substances. Beyond its primary pharmaceutical application, this compound is also a compound of interest in environmental science research. Genomic and proteomic studies on bacterial degradation of the fungicide ortho-phenylphenol (OPP) have identified metabolic pathways involving similar aromatic compounds . These studies reveal that specific bacterial strains, such as Sphingomonas haloaromaticamans , utilize flavin-dependent monooxygenases to initiate the breakdown of OPP, leading to intermediates that are further processed . This research provides valuable insights into the mechanisms of microbial degradation of persistent environmental pollutants. This product is offered with a typical purity of 96% and requires storage conditions of 2-8°C . It is intended for research and analytical applications only and is strictly not for diagnostic, therapeutic, or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIITAOCYATDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173058
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19434-42-5
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
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Record name 19434-42-5
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Record name (1,1'-Biphenyl)-2-ol, 5-amino-
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Record name 4-amino-2-phenylphenol
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: As a Senior Application Scientist, it is my responsibility to provide not only accurate data but also to ensure that the information is robust and validated. In the course of compiling this guide on 4-Amino-2-phenylphenol (CAS No. 19434-42-5), it has become evident that while the compound is commercially available and has some documented properties, there is a notable scarcity of in-depth, peer-reviewed scientific literature detailing its synthesis, spectral characterization, and specific biological activities. This guide, therefore, serves as a consolidation of the currently available data, with the important caveat that much of the information is either predicted or derived from supplier-provided technical data sheets rather than from primary scientific research.

Core Identity and Chemical Structure

This compound is a biphenyl derivative characterized by the presence of an amino group and a hydroxyl group on one of the phenyl rings.

  • IUPAC Name: this compound[1]

  • CAS Number: 19434-42-5[2][3][4][5]

  • Molecular Formula: C₁₂H₁₁NO[2][3][4]

  • Molecular Weight: 185.22 g/mol [2][3][4][5]

Synonyms: This compound is also known by several other names, which can be useful when searching chemical databases and literature:

  • 5-Amino-[1,1'-biphenyl]-2-ol[1]

  • 2-hydroxy-5-aminobiphenyl[2]

  • 5-Amino-biphenyl-2-ol[2]

  • 2-phenyl-p-aminophenol[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The available data on the physicochemical properties of this compound is limited, with some values being predicted through computational models rather than determined experimentally.

PropertyValueSource
Boiling Point 384.7 °C at 760 mmHg (Predicted)[2]
Density 1.191 g/cm³ (Predicted)[2][6]
Flash Point 186.4 °C (Predicted)[2]
LogP (octanol/water) 3.22 (Predicted)[2]
Vapor Pressure 1.82E-06 mmHg at 25°C (Predicted)[2]
Refractive Index 1.653 (Predicted)[2]

Synthesis and Reactivity

A definitive, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, general synthetic strategies for related aminobiphenyl derivatives often involve:

  • Reduction of a Nitro Precursor: A common method for introducing an amino group is the reduction of a corresponding nitro group. The synthesis of 2-aminobiphenyl, for example, can be achieved by the hydrogenation of 2-nitrobiphenyl.[8] A similar approach could likely be employed for this compound, starting from a nitrated phenylphenol precursor.

  • Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aryl halides and arylboronic acids.[8] This could be a viable route for constructing the biphenyl backbone.

  • From Anilines: A Chinese patent describes a general method for preparing 2-aminobiphenyl derivatives from anilines and phenylhydrazine derivatives in the presence of a catalyst.[7] While this patent does not specifically describe the synthesis of this compound, it provides a potential synthetic avenue.

The reactivity of this compound is dictated by its functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the aromatic rings which can undergo electrophilic substitution.

Potential Applications and Biological Activity

Herbicidal and Fungicidal Activity: Several chemical suppliers note that this compound is a phenylphenol derivative with herbicidal and fungicidal activity.[2][9] However, there is a lack of published scientific studies to substantiate these claims and to detail the spectrum of activity or mechanism of action. Research on other biphenyl derivatives has shown promise in developing new herbicides and fungicides, suggesting that this class of compounds is of interest in agrochemical research.[5][10][11][12]

Pharmaceutical Intermediate and Reference Standard: this compound is listed as a reference standard for the analysis of Carvedilol, a widely used beta-blocker.[3] This suggests its potential role as an impurity or a starting material in the synthesis of Carvedilol or related pharmaceutical compounds. Its structure is a component of various more complex molecules that are of interest in medicinal chemistry.

Analytical Characterization

Due to the absence of published spectral data, a detailed section on the analytical characterization of this compound cannot be provided. For researchers working with this compound, the following analytical techniques would be essential for structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structural elucidation.

  • Mass Spectrometry (MS): MS would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be necessary for determining the purity of the compound and for quantitative analysis. Methods developed for similar compounds like 4-amino-2-nitrophenol could serve as a starting point for method development.[13]

Safety and Handling

The following hazard information is based on GHS classifications provided to the ECHA C&L Inventory.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound is a chemical compound with potential applications in the agrochemical and pharmaceutical industries. However, the lack of comprehensive and publicly available scientific data on its synthesis, characterization, and biological activity is a significant barrier to its broader use in research and development. Future work by researchers to publish detailed studies on this compound would be invaluable to the scientific community.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Online] Available at: [Link]

  • Axios Research. This compound - CAS - 19434-42-5. [Online] Available at: [Link]

  • Google Patents. CN103819345B - A kind of preparation method of 2-aminobiphenyl derivate.
  • Pharmaffiliates. CAS No : 19434-42-5| Chemical Name : this compound. [Online] Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Online] Available at: [Link]

  • MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Online] Available at: [Link]

  • PubChem. This compound | C12H11NO | CID 29595. [Online] Available at: [Link]

  • MDPI. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. [Online] Available at: [Link]

  • Google Patents. CN103819345A - Method for preparing 2-amino biphenyl derivative.
  • Google Patents. IL114950A0 - Biphenyl derivatives and herbicidal agentd containing the same.
  • PubMed. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. [Online] Available at: [Link]

  • ResearchGate. (PDF) Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. [Online] Available at: [Link]

  • ChemBK. This compound. [Online] Available at: [Link]

  • Wikipedia. 4-Aminophenol. [Online] Available at: [Link]

  • PubChemLite. This compound (C12H11NO). [Online] Available at: [Link]

  • Chromato Scientific. This compound. [Online] Available at: [Link]

  • MySkinRecipes. 5-Amino-[1,1'-biphenyl]-2-ol. [Online] Available at: [Link]

  • PubChem. 2-Amino-4-phenylphenol | C12H11NO | CID 14562. [Online] Available at: [Link]

  • Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • ResearchGate. Preparation of amino biphenyl derivatives. [Online] Available at: [Link]

  • Solubility of Things. 4-Phenylphenol. [Online] Available at: [Link]

  • NIST. Phenol, 4-amino-. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). [Online] Available at: [Link]

  • OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Online] Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4-amino-: Human health tier II assessment. [Online] Available at: [Link]

  • Google Patents. AU2010253820A1 - N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation.
  • Allied Academies. Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami. [Online] Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Online] Available at: [Link]

  • NIH. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Online] Available at: [Link]

  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Online] Available at: [Link]

  • NIH. Antifungal Activity of a Library of Aminothioxanthones - PMC. [Online] Available at: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Online] Available at: [Link]

  • ResearchGate. Fungicidal activity (suppression of fungal growth) of.... [Online] Available at: [Link]

Sources

4-Amino-2-phenylphenol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-phenylphenol

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 19434-42-5), a bifunctional aromatic compound of significant interest in synthetic chemistry and pharmaceutical development. We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, and discuss its reactivity. This document serves as a core resource for researchers, chemists, and drug development professionals, offering field-proven insights into the characterization, synthesis, and application of this versatile molecule. The guide includes detailed experimental considerations and workflows grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Bifunctional Scaffold

This compound is a derivative of biphenyl, characterized by the presence of three distinct functional moieties on one of its aromatic rings: a hydroxyl group, an amino group, and a second phenyl ring. This unique combination makes it a valuable intermediate and building block. The hydroxyl and amino groups offer multiple sites for chemical modification, while the biphenyl core provides a rigid, lipophilic scaffold. Its formal IUPAC name is this compound.[1]

This compound is particularly relevant in the pharmaceutical industry, where it serves as a characterized reference standard for impurities and related substances in the synthesis of active pharmaceutical ingredients (APIs), such as Carvedilol.[2] Furthermore, its structural motifs are found in compounds with reported herbicidal and fungicidal activity, highlighting its potential in agrochemical research.[3] Understanding its molecular structure is paramount to harnessing its synthetic potential and predicting its biological interactions.

Molecular Architecture and Physicochemical Properties

The foundational structure of this compound consists of a phenol ring where the hydroxyl group defines the primary carbon (C1). A phenyl substituent is located at the C2 position, and an amino group is at the C4 position.

Key Chemical Identifiers

A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the core identifiers for this compound.

IdentifierValueSource(s)
CAS Number 19434-42-5[1][3][4][5]
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₁NO[1][3][6]
Molecular Weight 185.22 g/mol [1][3]
SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O[1]
InChIKey OUIITAOCYATDMY-UHFFFAOYSA-N[1]
Synonyms 5-Amino-[1,1'-biphenyl]-2-ol, 2-hydroxy-5-aminobiphenyl, 2-phenyl-p-aminophenol[1][4][5]
Physicochemical Characteristics

The physical properties of this compound dictate its behavior in various chemical environments, from reaction solvents to biological media. These properties are a direct consequence of its molecular structure.

PropertyValueSignificance & Causality
Density ~1.191 g/cm³ (Predicted)[4][6]
Boiling Point 384.7°C at 760 mmHg (Predicted)[4]
Flash Point 186.4°C (Predicted)[4]
LogP 3.22 (Predicted)[4]

The predicted LogP value of 3.22 suggests that the molecule is significantly lipophilic.[4] This is attributed to the large, nonpolar surface area of the biphenyl core. The presence of the polar hydroxyl and amino groups imparts some capacity for hydrogen bonding, but the overall character is dominated by the hydrocarbon framework. This lipophilicity is a critical factor in its low aqueous solubility and its ability to cross biological membranes, a key consideration in drug design.

Spectroscopic Fingerprint: Elucidating the Structure

Spectroscopic analysis provides empirical validation of the molecular structure. Each technique probes different aspects of the molecule's composition and connectivity, collectively creating a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.

    • Aromatic Protons (Ar-H): Signals for the 8 aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The substitution pattern will lead to characteristic splitting (doublets, triplets, or multiplets).

    • Amine & Hydroxyl Protons (-NH₂, -OH): These protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, assuming free rotation around the biphenyl bond.

    • Aromatic Carbons: Signals will appear between ~110-160 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups through their characteristic vibrational frequencies.

  • O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.

  • N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region correspond to the primary amine group.

  • C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region confirm the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of C₁₂H₁₁NO (185.0841 Da).

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Validation cluster_data Expected Data mol This compound (C₁₂H₁₁NO) NMR NMR Spectroscopy mol->NMR Elucidates C-H Framework IR IR Spectroscopy mol->IR Confirms Functional Groups MS Mass Spectrometry mol->MS Determines Molecular Weight NMR_Data ¹H: Aromatic signals (8H) ¹³C: 12 distinct signals NMR->NMR_Data IR_Data O-H stretch (~3400 cm⁻¹) N-H stretch (~3350 cm⁻¹) C=C aromatic (~1500 cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak [M]⁺ m/z = 185.22 MS->MS_Data

Caption: Relationship between molecular structure and expected spectroscopic data.

Synthesis and Analytical Characterization

The synthesis of this compound typically involves the reduction of a nitrophenol precursor, a common and robust strategy in aromatic chemistry.

Generalized Synthetic Workflow

A plausible and widely used method is the catalytic hydrogenation of 4-nitro-2-phenylphenol. This approach is efficient and often yields a clean product.

Protocol: Catalytic Hydrogenation of 4-Nitro-2-phenylphenol

  • Reactor Setup: Charge a suitable pressure reactor with 4-nitro-2-phenylphenol and a solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The choice of catalyst is critical; Pd/C is often preferred for its efficiency and selectivity.

  • Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run at elevated pressure (e.g., 50-100 psi) and may require gentle heating to proceed at an optimal rate.

  • Reaction Monitoring: The progress of the reduction can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to achieve high purity.

G start Start: 4-Nitro-2-phenylphenol step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Catalyst (e.g., Pd/C) step1->step2 step3 Hydrogenation (H₂, pressure) step2->step3 step4 Filter to Remove Catalyst step3->step4 step5 Evaporate Solvent step4->step5 end Product: This compound step5->end

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical, especially when it is used as a reference standard or in further synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the premier technique for assessing purity.[7] Due to its strong UV absorbance from the aromatic rings, the compound can be detected with high sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for identification and purity assessment, although derivatization of the polar -OH and -NH₂ groups may be necessary to improve volatility and peak shape.[7]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • GHS Hazard Classification: The compound is classified as hazardous.[1]

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Irritation: Causes serious eye irritation and skin irritation.[1] May cause respiratory irritation.[1]

  • Recommended Handling Procedures:

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

    • Avoid creating dust.

    • Store in a tightly closed container in a dry, cool place.[8]

Conclusion

This compound is a structurally rich molecule whose value lies in the interplay of its three functional components: the hydroxyl group, the amino group, and the biphenyl core. This guide has detailed its molecular architecture, confirmed by a suite of spectroscopic techniques, and outlined its synthesis and analytical validation. Its lipophilic nature, combined with reactive functional handles, makes it a significant building block in medicinal and materials chemistry. For drug development professionals, its role as a critical reference material underscores the importance of the in-depth characterization presented herein. A thorough understanding of its properties and safe handling is crucial for any researcher intending to utilize this versatile compound.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • CAS No: 19434-42-5 | Chemical Name: this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, March 17). CPAchem. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]

  • Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischistosomal Drugs. (2012). Letters in Drug Design & Discovery, 9(7), 694-697. [Link]

  • This compound - CAS - 19434-42-5 | Axios Research. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a primary synthesis pathway for 4-Amino-2-phenylphenol, a valuable biphenyl derivative with applications in various chemical sectors, including as a potential intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, including reaction mechanisms, experimental protocols, and safety considerations.

Introduction

This compound, with the CAS Number 19434-42-5, is an aromatic amine and a derivative of 2-phenylphenol.[1][2] Its structure, featuring a phenyl group ortho to a hydroxyl group and an amino group para to the hydroxyl, imparts specific chemical properties that make it a target for various synthetic applications. This guide will focus on a robust and commonly employed two-step synthesis route commencing from 2-phenylphenol. The pathway involves an initial electrophilic nitration to introduce a nitro group at the para position relative to the hydroxyl group, followed by a reduction of the nitro intermediate to the desired amino functionality.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[1][2][3]
Molecular Weight 185.22 g/mol [1][2][3]
CAS Number 19434-42-5[1][2]
Predicted Density 1.191 ± 0.06 g/cm³[2]
Predicted XlogP 2.9[3]

Synthesis Pathway Overview

The synthesis of this compound is strategically divided into two principal stages:

  • Nitration of 2-Phenylphenol: This step introduces a nitro group onto the aromatic ring of the starting material, 2-phenylphenol, to form the intermediate, 4-nitro-2-phenylphenol.

  • Reduction of 4-Nitro-2-phenylphenol: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound.

Synthesis_Pathway Start 2-Phenylphenol Intermediate 4-Nitro-2-phenylphenol Start->Intermediate Nitration End This compound Intermediate->End Reduction

Caption: Overall synthesis pathway for this compound.

Part 1: Nitration of 2-Phenylphenol to 4-Nitro-2-phenylphenol

The introduction of a nitro group onto the 2-phenylphenol backbone is a critical first step. The hydroxyl group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. The phenyl group is also an ortho-, para-director. Therefore, the nitration of 2-phenylphenol can yield a mixture of isomers. Controlling the reaction conditions is crucial to favor the formation of the desired 4-nitro isomer.

Mechanistic Insights

The nitration of phenols typically proceeds via an electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. The electron-rich phenol ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitrated phenol.

Experimental Protocol: Regioselective Nitration

A method for regioselective nitration of phenols involves the use of a nitrate salt in the presence of a solid acid catalyst, which can offer milder conditions and improved selectivity compared to traditional mixed-acid nitrations.

Materials:

  • 2-Phenylphenol

  • Ammonium nitrate (NH₄NO₃)

  • Potassium bisulfate (KHSO₄)

  • Acetonitrile

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC (Thin Layer Chromatography) setup for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 mmol of 2-phenylphenol in 5 mL of acetonitrile.

  • To this solution, add 2 mmol of ammonium nitrate and 0.05 mmol of potassium bisulfate.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.

  • Wash the residue with acetonitrile (2 x 3 mL).

  • Combine the filtrates and add anhydrous sodium sulfate to dry the solution.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-nitro-2-phenylphenol.

  • The crude product can be purified by column chromatography on silica gel.

This protocol is adapted from a general method for regioselective ortho-nitration of phenols and may require optimization for this specific substrate.[4]

Characterization of 4-Nitro-2-phenylphenol
PropertyValueSource
Molecular Formula C₁₂H₉NO₃[5]
Molecular Weight 215.21 g/mol [6]
CAS Number 4291-29-6[5]
Appearance Typically a yellow crystalline solid[6]
Predicted Density 1.304 g/cm³[5]
Predicted Boiling Point 387.3 °C at 760 mmHg[5]
Predicted Flash Point 168.6 °C[5]
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dichloromethane.[6]

Spectroscopic Data (Predicted):

  • ¹³C NMR: The spectrum for the isomeric 2-nitro-4-phenylphenol shows distinct signals for the aromatic carbons, with those attached to the nitro and hydroxyl groups shifted accordingly. A similar pattern would be expected for the 4-nitro isomer.[7]

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the phenol, N-O stretching vibrations of the nitro group, and C=C stretching of the aromatic rings.

Safety Precautions for Nitration
  • Nitric acid and its derivatives are strong oxidizers and highly corrosive. [2][3][8][9][10] They can cause severe skin burns and eye damage.[2][3][8][9][10]

  • 2-Phenylphenol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [11][12]

  • The nitration reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2][8][11]

Part 2: Reduction of 4-Nitro-2-phenylphenol to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and efficient method.

Mechanistic Insights

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction occurs on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The nitro group is sequentially reduced, first to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

Reduction_Mechanism Substrate Ar-NO2 Intermediate1 Ar-NO Substrate->Intermediate1 + 2[H] Intermediate2 Ar-NHOH Intermediate1->Intermediate2 + 2[H] Product Ar-NH2 Intermediate2->Product + 2[H]

Caption: Simplified mechanism of nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-Nitro-2-phenylphenol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Celite or a similar filter aid)

Procedure:

  • In a suitable reaction vessel for hydrogenation, dissolve the 4-nitro-2-phenylphenol in a solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably while wet.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

Spectroscopic Data:

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine, in addition to the O-H stretch of the phenol and C=C stretching of the aromatic rings.[13]

Safety Precautions for Catalytic Hydrogenation
  • Hydrogen gas is highly flammable and can form explosive mixtures with air. [5][8][11] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Hydrogenation catalysts like Palladium on Carbon can be pyrophoric, especially after use when they are dry and saturated with hydrogen. [5][11] They should be handled under an inert atmosphere and filtered while wet to prevent ignition.

  • The final product, this compound, is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. [3]

  • Always use appropriate PPE, including safety glasses, gloves, and a lab coat. [11]

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment with safety features like rupture discs and pressure relief valves. [12]

Conclusion

The synthesis of this compound via the nitration of 2-phenylphenol followed by the reduction of the nitro intermediate is a well-established and versatile method. Careful control of reaction conditions, particularly during the nitration step, is essential for achieving good regioselectivity and high yields. Adherence to strict safety protocols is paramount throughout the synthesis, especially when handling corrosive nitrating agents and flammable hydrogen gas with pyrophoric catalysts. This guide provides a foundational framework for researchers to approach the synthesis of this important chemical intermediate.

References

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  • Linquip. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

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Spectroscopic Characterization of 4-Amino-2-phenylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-phenylphenol, with the chemical formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol , is a biphenyl derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenol, an amine, and a phenyl group, presents a unique electronic and steric environment, making its unambiguous characterization crucial for any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on its molecular structure and drawing comparisons with its close isomer, 2-Amino-4-phenylphenol, for which some spectral data is publicly available. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this compound effectively.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type Intensity
O-H (Phenol)3200-3600StretchingStrong, Broad
N-H (Amine)3300-3500Stretching (doublet for -NH₂)Medium
C-H (Aromatic)3000-3100StretchingMedium to Weak
C=C (Aromatic)1450-1600StretchingMedium to Strong
C-N1250-1350StretchingMedium
C-O (Phenol)1180-1260StretchingStrong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Interpretation: The presence of a broad band in the 3200-3600 cm⁻¹ region would confirm the phenolic O-H group. A doublet around 3300-3500 cm⁻¹ would be indicative of the primary amine N-H stretching. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band around 1200 cm⁻¹ would further support the phenolic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei (protons). The chemical shift of a proton is influenced by its local electronic environment, providing information about its connectivity and neighboring functional groups.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The exact chemical shifts will depend on the solvent used.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (Phenyl group)7.0 - 7.6Multiplet5H
Aromatic-H (Phenol ring)6.5 - 7.0Multiplet3H
-NH₂3.5 - 5.0 (broad)Singlet2H
-OH8.0 - 10.0 (broad)Singlet1H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals.

Interpretation: The aromatic region will likely show complex multiplets due to the coupling between adjacent protons on the two aromatic rings. The signals for the -NH₂ and -OH protons are expected to be broad singlets and their chemical shifts can be concentration and temperature dependent. Their identity can be confirmed by a D₂O exchange experiment, where these signals would disappear.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental overlap.

Carbon Type Expected Chemical Shift (δ, ppm)
C-OH (Phenolic)150 - 160
C-NH₂140 - 150
C-C (Quaternary, biphenyl linkage)130 - 140
Aromatic CH115 - 130

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data to obtain the final spectrum.

Interpretation: The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon attached to the hydroxyl group (C-OH) will be significantly downfield, as will the carbon attached to the amino group (C-NH₂). The quaternary carbons of the biphenyl linkage will also have characteristic downfield shifts.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Ion Expected m/z Interpretation
[M]⁺185.08Molecular Ion
[M+H]⁺186.09Protonated Molecular Ion (in ESI)
[M-NH₂]⁺169.07Loss of amino group
[M-OH]⁺168.08Loss of hydroxyl group

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Interpretation: The peak with the highest m/z value will likely correspond to the molecular ion [M]⁺, confirming the molecular weight of 185.22 g/mol . The fragmentation pattern can provide further structural information. For instance, the loss of characteristic fragments such as the amino or hydroxyl group would be expected.

Integrated Spectroscopic Analysis Workflow

A cohesive interpretation of data from multiple spectroscopic techniques is essential for the unambiguous identification of this compound.

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Interpretation Integrated Data Interpretation IR->Interpretation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Interpretation H_NMR->Interpretation C_NMR->Interpretation Structure Structure Confirmation Interpretation->Structure

Sources

4-Amino-2-phenylphenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-phenylphenol for Advanced Research

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific principles.

Core Chemical Identity

This compound is a bifunctional aromatic compound belonging to the biphenyl and aminophenol chemical classes.[1] Its structure, featuring a phenyl group ortho to a hydroxyl group and an amino group para to the hydroxyl, makes it a versatile precursor in organic synthesis.

  • IUPAC Name : this compound[1]

  • CAS Number : 19434-42-5[2]

  • Molecular Formula : C₁₂H₁₁NO[3]

  • Molecular Weight : 185.22 g/mol [3]

  • Canonical SMILES : C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O[1]

  • InChIKey : OUIITAOCYATDMY-UHFFFAOYSA-N[1]

Nomenclature and Synonyms

In scientific literature and commercial catalogs, this compound is referenced by a variety of names. Understanding these synonyms is crucial for comprehensive literature reviews and material sourcing.

Common Synonyms Include :

  • 5-Amino-[1,1'-biphenyl]-2-ol[1]

  • 2-hydroxy-5-aminobiphenyl[1]

  • 5-Amino-2-hydroxybiphenyl

  • 3-Amino-6-hydroxybiphenyl

  • 4-Hydroxy-3-phenylaniline

  • 5-Amino-biphenyl-2-ol[4]

  • 2-phenyl-p-aminophenol[4]

  • NSC409777[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. The data below has been aggregated from verified chemical databases.

PropertyValueSource
Molecular Weight 185.22 g/mol [1]
Melting Point 201 °C[5]
Boiling Point 384.7±35.0 °C (Predicted)[5]
Density 1.191±0.06 g/cm³ (Predicted)[5]
LogP 3.22 (Predicted)[4]
Vapor Pressure 1.82E-06 mmHg at 25°C (Predicted)[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a classical two-step electrophilic aromatic substitution and subsequent reduction pathway, starting from 2-phenylphenol. This route is favored for its reliability and scalability.

Synthetic Pathway Overview

The process involves the nitration of the 2-phenylphenol starting material, followed by the selective reduction of the resulting nitro group to an amine.

  • Step 1: Electrophilic Nitration. The phenol ring is activated by the hydroxyl group, which is a strong ortho-, para-director.[6][7] The bulky phenyl group at the C2 (ortho) position sterically hinders electrophilic attack at the C6 (ortho) position. Consequently, the incoming electrophile (NO₂⁺) is predominantly directed to the C4 (para) position, yielding 4-nitro-2-phenylphenol.

  • Step 2: Reduction of the Nitro Group. The intermediate, 4-nitro-2-phenylphenol, is then reduced to the target compound. Common reducing agents for this transformation include sodium sulfide, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with agents like palladium on carbon (Pd/C).[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Final Product Start 2-Phenylphenol Nitration Step 1: Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Reagents Intermediate 4-Nitro-2-phenylphenol Nitration->Intermediate Forms Reduction Step 2: Reduction (e.g., Na₂S or H₂/Pd-C) Product This compound Reduction->Product Yields Intermediate->Reduction Substrate

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol

This protocol is a representative method based on established chemical transformations for producing aminophenols.[1][8]

Step 1: Nitration of 2-Phenylphenol

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-phenylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid at room temperature.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The causality here is critical: exothermic nitration reactions can lead to over-nitration or side-product formation if the temperature is not rigorously controlled.

  • After the addition is complete, allow the mixture to stir at a controlled temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 4-nitro-2-phenylphenol.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to this compound

  • Suspend the crude 4-nitro-2-phenylphenol (1 equivalent) in water or ethanol in a reaction flask.

  • Add a reducing agent, such as sodium sulfide (approx. 3-4 equivalents), in portions. The reaction is often exothermic.

  • Heat the mixture under reflux for several hours. The progress is monitored by the disappearance of the yellow color of the nitro compound and confirmed by TLC.

  • Cool the reaction mixture and acidify with an acid like acetic acid or hydrochloric acid to precipitate the product.

  • Filter the crude this compound, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in various fields due to its reactive amino and hydroxyl functionalities.

  • Pharmaceutical and Medicinal Chemistry : Aminophenol derivatives are crucial scaffolds in drug discovery. The isomeric compound, 2-amino-4-phenylphenol, is used in the synthesis of bisbenzoxazoles, a class of compounds with diverse biological activities.[9] While direct applications in marketed drugs are not broadly documented, its structure is of high interest for creating libraries of novel compounds for screening. For instance, derivatives of the related 4-phenylphenol have been synthesized and evaluated as potential antischistosomal drugs.[10]

  • Agrochemicals : As a phenylphenol derivative, it is noted to possess potential herbicidal and fungicidal activity, making it a lead compound for developing new crop protection agents.[3] The parent compound, 2-phenylphenol, is a widely used agricultural fungicide.[11]

  • Materials Science : The compound can be used as a monomer or cross-linking agent in the synthesis of high-performance polymers, such as polybenzoxazoles or epoxy resins, leveraging the reactivity of its amine and hydroxyl groups.

  • Analytical Chemistry : It can be used as a reference standard for analytical method development and validation in quality control applications for various industries.[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • GHS Hazard Classification :

    • H302 : Harmful if swallowed (Acute toxicity, oral)[1]

    • H312 : Harmful in contact with skin (Acute toxicity, dermal)[1]

    • H315 : Causes skin irritation[1]

    • H319 : Causes serious eye irritation[1]

    • H332 : Harmful if inhaled (Acute toxicity, inhalation)[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • First Aid Measures :

    • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is a chemical compound with significant utility as a synthetic intermediate. Its well-defined synthesis and the versatile reactivity of its functional groups make it a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health hazards.

References

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  • Science of Synthesis. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. National Institutes of Health. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols. Retrieved from [Link]

  • Khan Academy. (2022). Nitration Of Phenols| Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Duan, L. P., et al. (2012). Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischistosomal Drugs. Letters in Drug Design & Discovery, 9(7), 694-697. Retrieved from [Link]

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  • Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

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The Biological Versatility of 4-Amino-2-phenylphenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Phenol

In the landscape of medicinal chemistry and drug development, the phenol moiety represents a privileged scaffold, foundational to a vast array of biologically active compounds. Its derivatization offers a fertile ground for modulating pharmacokinetic and pharmacodynamic properties. This technical guide delves into the biological activities of a specific derivative, 4-Amino-2-phenylphenol, a molecule holding potential in diverse therapeutic areas. While direct, extensive research on this compound is emerging, its structural features—a phenol, an aniline, and a biphenyl backbone—suggest a spectrum of activities that warrant rigorous investigation. This document serves as a comprehensive resource for researchers, synthesizing established principles of phenolic compound activity with the specific, albeit nascent, data on this compound and its analogues.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological systems.

PropertyValueSource
CAS Number 19434-42-5[1][2][3]
Molecular Formula C₁₂H₁₁NO[1][4][5]
Molecular Weight 185.22 g/mol [1][4][5]
Appearance White Solid[6]
Predicted Density 1.191±0.06 g/cm³[5]

Anticipated and Reported Biological Activities

The chemical architecture of this compound, combining a phenolic hydroxyl group and an aromatic amine, suggests a predisposition for several key biological activities commonly observed in related phenolic compounds.[7] The presence of the phenyl substituent at the ortho position to the hydroxyl group further modulates its electronic and steric properties, potentially influencing its interaction with biological targets.

Antioxidant Activity: The Cornerstone of Phenolic Bioactivity

Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[8][9] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key event in mitigating oxidative stress, which is implicated in numerous pathological conditions.[10][11]

Mechanism of Action: The antioxidant capacity of phenols is rooted in the stability of the resulting phenoxyl radical, which is resonance-stabilized by the aromatic ring. This prevents the initiation or propagation of oxidizing chain reactions. The amino group in this compound may also contribute to its antioxidant potential.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound using common in vitro assays.

Caption: Workflow for in vitro antioxidant assays.

Detailed Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[12][13]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the compound dilutions.

    • Incubate in the dark at room temperature for 30-60 minutes.[13]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[12]

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the scavenging of the ABTS radical cation (ABTS•+).[12]

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at ~734 nm.

    • Add serial dilutions of the this compound solution to the ABTS•+ solution.

    • Incubate at room temperature for a defined period.

    • Measure the decrease in absorbance at ~734 nm.

    • Calculate the antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Potential: From Cytotoxicity to Targeted Inhibition

Phenolic compounds have demonstrated a range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[7][11][14] While direct evidence for this compound is limited, its derivatives have been synthesized and evaluated as potent anticancer agents.[15][16]

Mechanism of Action: The anticancer effects of phenolic compounds can be multifactorial, involving the modulation of various signaling pathways.[14] These can include the induction of cell cycle arrest, activation of caspases leading to apoptosis, and inhibition of protein kinases crucial for tumor growth and survival.[15][16] A study on novel aminophenol analogues has shown that their anticancer activities are correlated with their incorporation into cancer cells and their ability to induce apoptosis.[15]

Emerging Research: A significant development is the synthesis of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors.[16] One such derivative, compound 5i, demonstrated effective inhibition of protein kinase B/AKT (IC₅₀ = 1.26 μM) and ABL tyrosine kinase (IC₅₀ = 1.50 μM).[16] Furthermore, it exhibited competitive in vitro antiangiogenic activities in both human umbilical vein endothelial cell (HUVEC) tube formation assays and rat thoracic aorta rings tests.[16] This highlights the potential of the this compound scaffold as a starting point for developing targeted cancer therapies.

Experimental Workflow: In Vitro Anticancer Activity Evaluation

Caption: Workflow for evaluating in vitro anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to various diseases.[10] Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[10][17]

Mechanism of Action: The anti-inflammatory activity of phenolics can be attributed to their ability to interfere with oxidative stress signaling and suppress pro-inflammatory signaling pathways.[10] This can involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][18]

Experimental Workflow: In Vitro Anti-inflammatory Assessment

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the percentage of NO inhibition compared to LPS-stimulated, untreated cells.

Antimicrobial Activity: A Potential Avenue for Exploration

Phenolic compounds are known to possess broad-spectrum antimicrobial activity against various pathogens.[19][20][21] this compound has been noted to have herbicidal and fungicidal activity.[1]

Mechanism of Action: The antimicrobial action of phenolics involves multiple mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[19][22][23] The lipophilicity of the compound, influenced by the phenyl group, can facilitate its interaction with the lipid bilayer of microbial membranes, leading to increased permeability and leakage of intracellular contents.[19]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Prepare a stock solution of this compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Safety and Toxicity Profile

Preliminary safety data for this compound indicates that it should be handled with care. According to its PubChem entry, it is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[4] A safety data sheet for the related compound 2-phenylphenol also indicates it causes skin and serious eye irritation and may cause respiratory irritation.[6] For 4-aminophenol, a structurally related compound, the oral LD50 in rats is reported as 671 mg/kg bw.[24] These findings underscore the importance of conducting thorough toxicological assessments for this compound and its derivatives.

Conclusion and Future Directions

This compound presents itself as a molecule of interest with a foundation for diverse biological activities, largely inferred from its chemical structure and the established properties of phenolic compounds. The existing, though limited, evidence of its herbicidal and fungicidal properties, coupled with the potent anticancer and anti-angiogenic activities of its derivatives, strongly suggests that this scaffold is a valuable starting point for drug discovery programs.

Future research should focus on a systematic evaluation of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of the parent molecule. Mechanistic studies are crucial to elucidate the specific cellular targets and signaling pathways modulated by this compound. Furthermore, structure-activity relationship (SAR) studies, building upon the promising results of its derivatives, will be instrumental in optimizing its biological profile and developing novel therapeutic agents. As with any promising compound, a comprehensive safety and toxicity evaluation will be paramount for its potential translation into clinical applications.

References

  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem. (n.d.).
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  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). International Journal of Advanced Biochemistry Research.
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  • This compound CAS 19434-42-5. (n.d.). United States Biological.
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An In-depth Technical Guide to the Herbicidal and Fungicidal Properties of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-phenylphenol, a biphenyl derivative, has been identified as a compound with potential herbicidal and fungicidal properties.[1] This technical guide provides a comprehensive overview of its chemical characteristics, synthesizes the available scientific knowledge on its biological activities, and outlines detailed experimental protocols for its evaluation. As a member of the phenylphenol and aminophenol chemical classes, its potential mechanisms of action are explored in the context of established pesticidal compounds. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and development, offering a foundational understanding of this compound and a framework for future investigation into its practical applications.

Introduction: The Potential of Phenylphenol and Aminophenol Scaffolds in Crop Protection

The search for novel and effective herbicides and fungicides is a continuous endeavor in agricultural science, driven by the need to manage weed and pathogen resistance and to develop more environmentally benign solutions. Phenylphenol and aminophenol derivatives have long been recognized for their diverse biological activities. Ortho-phenylphenol, for instance, is a well-established broad-spectrum fungicide used for post-harvest protection of crops.[2][3] Its ability to penetrate cell walls makes it effective against a wide array of fungi and bacteria. Similarly, various aminophenol derivatives have been synthesized and evaluated for their antimicrobial properties, with some exhibiting notable fungicidal activity.[4][5][6][7]

This compound (CAS No. 19434-42-5) emerges as a molecule of interest by combining the structural features of both these classes. This guide aims to consolidate the current, albeit limited, understanding of this specific compound and to provide a scientifically grounded pathway for its systematic evaluation as a potential agrochemical.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a pesticide, influencing its formulation, environmental fate, and biological uptake.

PropertyValueSource
CAS Number 19434-42-5[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
Appearance White solid (presumed)General knowledge
Solubility Insoluble in water; Soluble in alcohols, glycols, and sodium hydroxide solution (inferred from o-phenylphenol)[3]

Synthesis of this compound and its Derivatives

While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, general methodologies for the synthesis of aminophenol and phenylphenol derivatives can be adapted. A plausible synthetic approach would involve the nitration of 2-phenylphenol followed by the reduction of the nitro group to an amine.

The synthesis of related nitro-substituted phenylphenols has been described, involving the nitration of phenylphenol in glacial acetic acid.[8][9] For instance, the nitration of o-phenylphenol can yield 6-nitro-2-phenylphenol and 4-nitro-2-phenylphenol.[8] Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would yield the corresponding aminophenol.

The synthesis of various aminophenol derivatives often involves multi-step processes starting from readily available precursors.[4][5][6][7] These methodologies can be leveraged to create a library of this compound analogs for structure-activity relationship (SAR) studies.

Diagram of a Plausible Synthetic Pathway

Synthesis 2-Phenylphenol 2-Phenylphenol Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) 2-Phenylphenol->Nitration\n(HNO3/H2SO4) Step 1 Nitro-2-phenylphenol Intermediate Nitro-2-phenylphenol Intermediate Nitration\n(HNO3/H2SO4)->Nitro-2-phenylphenol Intermediate Step 1 Reduction\n(e.g., H2, Pd/C) Reduction (e.g., H2, Pd/C) Nitro-2-phenylphenol Intermediate->Reduction\n(e.g., H2, Pd/C) Step 2 This compound This compound Reduction\n(e.g., H2, Pd/C)->this compound Step 2 HerbicideScreening cluster_prep Preparation cluster_pre Pre-emergence cluster_post Post-emergence A Prepare Stock Solution D Apply to Soil Surface A->D G Apply to Foliage A->G B Sow Weed Seeds B->D C Grow Weeds to 2-3 Leaf Stage C->G E Incubate in Growth Chamber D->E F Assess Emergence & Phytotoxicity E->F J Data Analysis (GR50) F->J H Incubate in Growth Chamber G->H I Assess Phytotoxicity H->I I->J

Caption: Workflow for pre- and post-emergence herbicidal screening.

Fungicidal Properties of this compound and Related Compounds

Postulated Mechanism of Action

The fungicidal mechanism of this compound is also not yet determined. For the related compound, o-phenylphenol, it is understood to act by disrupting the cell membrane of fungi. It is plausible that this compound shares this mode of action. The presence of the amino group could, however, introduce alternative or additional mechanisms, such as:

  • Inhibition of ergosterol biosynthesis: Many fungicides target the enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Inhibition of mitochondrial respiration: The compound might interfere with the electron transport chain in fungal mitochondria, leading to a depletion of ATP.

  • Interaction with specific proteins or enzymes: The amino group could facilitate interactions with key fungal proteins that are not targeted by simple phenylphenols.

Structure-Activity Relationships (SAR)

Studies on 4-aminophenol derivatives have demonstrated that the nature of the substituent on the amino group can significantly influence antifungal activity. [5][6][7]For instance, the formation of Schiff bases from 4-aminophenol has yielded compounds with good activity against Saccharomyces cerevisiae. [5][6][7]This suggests that derivatization of the amino group in this compound could be a fruitful avenue for optimizing its fungicidal properties.

Experimental Protocol for Fungicidal Efficacy Screening

Objective: To determine the in vitro fungicidal activity of this compound against a panel of economically important plant pathogenic fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Pythium ultimum)

  • Petri dishes, sterile equipment

Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.

  • Poisoned Food Technique:

    • Prepare PDA medium and autoclave.

    • Cool the medium to approximately 45-50°C.

    • Add the stock solution of this compound to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 ppm. Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).

    • Pour the amended PDA into sterile Petri dishes.

    • Include a DMSO-only control and a positive control (a commercial fungicide).

    • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of each plate.

    • Incubate the plates at the optimal growth temperature for each fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc = average diameter of the fungal colony in the control plate and dt = average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ (effective concentration to inhibit growth by 50%) for each fungus.

Workflow for Fungicidal Screening

FungicideScreening A Prepare Stock Solution in DMSO C Add Test Compound to Molten PDA A->C B Prepare PDA Medium B->C D Pour Plates C->D E Inoculate with Fungal Plugs D->E F Incubate E->F G Measure Radial Growth F->G H Calculate % Inhibition & EC50 G->H

Caption: Workflow for in vitro fungicidal screening using the poisoned food technique.

Environmental Fate and Toxicology: An Extrapolation from Related Compounds

  • Environmental Fate: 2-phenylphenol is not expected to be persistent in the environment and is considered readily biodegradable. [2][10]It has moderate water solubility and volatility. [2]Given its structural similarity, this compound may also exhibit limited environmental persistence. However, the presence of the amino group could influence its adsorption to soil particles and its degradation pathway.

  • Toxicology: 2-phenylphenol has low acute oral toxicity in mammals but is a recognized irritant. [2][11]There is some evidence of it being a neurotoxin and a carcinogen. [2][11]p-Aminophenol is a known nephrotoxicant and can cause hepatotoxicity in mice. [12][13]The toxicity of this compound would need to be thoroughly investigated, paying close attention to potential effects on the kidney, liver, and nervous system.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new herbicidal and fungicidal agents. Its structural amalgamation of phenylphenol and aminophenol moieties suggests the potential for interesting biological activities. The lack of specific data in the public domain highlights a significant opportunity for novel research.

Future research should focus on:

  • Development of an efficient and scalable synthesis for this compound.

  • Comprehensive screening to determine its herbicidal and fungicidal spectrum of activity.

  • Elucidation of its mechanism(s) of action against target weeds and fungi.

  • A robust structure-activity relationship study through the synthesis and evaluation of a diverse library of analogs.

  • A thorough toxicological and ecotoxicological evaluation to assess its safety profile.

This technical guide provides the foundational knowledge and experimental framework to embark on a systematic investigation of this compound, a compound that may hold the key to new and effective crop protection solutions.

References

  • A series of novel derivatives of o-aminophenol have been successfully synthesized with very high efficiency through a simple six-step process using readily available chemicals and straightforward reactions. ()
  • A number of compounds structurally related to phenylphenols were systematically synthesized as herbicides. Some of nitro-substituted derivatives show strong activity in pre-emergence test. The herbicidal activity of this series appears to relate with the pK- value of the compound. ()
  • In the present study, five 4-aminophenol derivatives were synthesized and tested for their antimicrobial activities. ()
  • 2-phenylphenol is a broad-spectrum fungicide used to protect crops in storage. It is moderately soluble in water, moderately volatile but is not expected to be persistent in the environment. 2-phenylphenol has a moderate to low toxicity to biodiversity. This substance has a low oral mammalian toxicity, a neurotoxin and is a recognised irritant. ()
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. 2022 Feb 17;27(4):1352. ()
  • Wang MZ, Xu H, Yu SJ, Feng Q, Wang SH, Li ZM. Synthesis and fungicidal activity of novel aminophenazine-1-carboxylate derivatives. J Agric Food Chem. 2010 Mar 24;58(6):3651-6. ()
  • Holme JA, Hongslo JK, Bjørge C, Nelson SD. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochem Pharmacol. 1991 Aug 8;42(5):1137-42. ()
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  • Studies on the Phenylphenol Derivatives with Biological Activity Part I. Herbicidal Activity of Nitro-Substituted Phenylphenols. Journal of the Agricultural Chemical Society of Japan. 1966;40(1):23-30. ()
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  • Lock EA, Cross TJ, Schnellmann RG. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicol Appl Pharmacol. 1991 May;108(3):415-24. ()
  • U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). Washington, DC: U.S. Environmental Protection Agency; 2016. ()
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  • WANG Sanyan, PENG Yaqi, LOU Jiayu, WANG Meiyi. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science. 2022;24(4):732-742. ()
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An In-depth Technical Guide to 4-Amino-2-phenylphenol: From Synthesis to Significance in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-phenylphenol is a biphenyl-scaffold organic compound with the molecular formula C₁₂H₁₁NO. This molecule, characterized by a phenol ring substituted with both an amino group and a phenyl group, holds relevance in the field of pharmaceutical sciences, primarily as a known impurity and potential synthetic precursor to the beta-blocker drug, Carvedilol.[1] Understanding its chemical properties, synthesis, and analytical characterization is crucial for professionals involved in drug development and quality control. This guide provides a comprehensive technical overview of this compound, from its probable synthetic origins to its contemporary significance in pharmaceutical analysis.

Historical Context and Discovery

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in a research setting.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
CAS Number 19434-42-5
Appearance Likely a solid, crystalline powderGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solventsGeneral knowledge of similar compounds

Synthesis of this compound: A Probable Pathway

The synthesis of this compound can be logically deduced from established methods for preparing aminophenols.[2][3] A common and effective strategy involves a two-step process: the nitration of a phenol precursor followed by the reduction of the resulting nitro group to an amine. In this case, the starting material would be 2-phenylphenol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_steps Synthetic Steps Start 2-Phenylphenol Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Nitro-2-phenylphenol Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C or Sn/HCl) Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2-Phenylphenol

The initial step is the electrophilic nitration of 2-phenylphenol. The hydroxyl group is an activating, ortho-, para-directing group, while the phenyl group is also ortho-, para-directing. The steric hindrance from the phenyl group at the ortho position to the hydroxyl group would likely favor nitration at the para position, yielding 4-nitro-2-phenylphenol.

Causality: The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and prevent over-nitration. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Step 2: Reduction of 4-Nitro-2-phenylphenol

Causality: Catalytic hydrogenation is often preferred due to milder reaction conditions and cleaner work-up procedures compared to metal-acid reductions, which can generate significant amounts of metallic waste. The choice of catalyst and solvent can influence the reaction rate and yield.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the nitration of phenols and the reduction of nitrophenols and should be adapted and optimized for safety and efficiency in a laboratory setting.

Part A: Synthesis of 4-Nitro-2-phenylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-phenylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid precipitate of 4-nitro-2-phenylphenol is collected by filtration, washed with cold water until the washings are neutral, and dried.

Part B: Synthesis of this compound

  • Reaction Setup: In a hydrogenation flask, dissolve the crude 4-nitro-2-phenylphenol from Part A in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Connect the flask to a hydrogen source and purge the system with hydrogen. Stir the mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the positions of the amino, hydroxyl, and phenyl groups on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H and N-H stretching of the phenol and amine functional groups, respectively, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and is the primary method used for detecting it as an impurity in pharmaceutical products like Carvedilol. A validated HPLC method would be essential for quality control.

Significance in Drug Development

The primary relevance of this compound in drug development lies in its role as a process-related impurity in the synthesis of Carvedilol. Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized standard of this compound is essential for:

  • Analytical Method Development: To develop and validate sensitive analytical methods (primarily HPLC) for the detection and quantification of this impurity in Carvedilol batches.

  • Quality Control: To ensure that the levels of this impurity in the final drug product are below the established safety thresholds.

  • Process Optimization: Understanding the formation of this impurity can help chemists optimize the synthetic route of Carvedilol to minimize its generation.

Beyond its role as an impurity, the aminobiphenol scaffold is of interest in medicinal chemistry. Aminophenol derivatives have been investigated for a range of pharmacological activities, including as potential anticancer and antimicrobial agents.[7] While specific biological activities of this compound are not extensively documented, its structure presents a potential starting point for the synthesis of novel bioactive molecules.

Logical Relationship Diagram

DrugDev_Significance cluster_Carvedilol Carvedilol Synthesis cluster_QC Quality Control & Research Carvedilol Carvedilol (API) Synthesis Synthetic Process Synthesis->Carvedilol Impurity This compound (Process Impurity) Synthesis->Impurity Formation Standard Reference Standard Impurity->Standard Requires ProcessOpt Process Optimization Impurity->ProcessOpt Informs DrugDiscovery Potential Scaffold for New Drug Discovery Impurity->DrugDiscovery Potential Starting Point Analytics Analytical Method Development & Validation Analytics->Carvedilol Monitors Standard->Analytics Enables

Caption: Significance of this compound in pharmaceutical development.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while not a widely studied molecule in its own right, serves as a critical reference point in the pharmaceutical industry, particularly in the context of Carvedilol manufacturing. Its synthesis, though not explicitly detailed in early literature, can be reliably achieved through established organic chemistry principles. For researchers and professionals in drug development, a comprehensive understanding of this compound's properties, synthesis, and analytical behavior is indispensable for ensuring the quality and safety of pharmaceutical products and for exploring the potential of the aminobiphenol scaffold in future drug discovery efforts.

References

  • Aminophenol. (n.d.). In Taylor & Francis Online.
  • Ullmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • How is p-aminophenol prepared? (n.d.). In Guidechem.
  • Stepwise reduction of p-nitrophenol. (n.d.). U.S.
  • Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (n.d.). In RSC Publishing.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (n.d.). In MDPI. Retrieved from [Link]

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. (n.d.). In Longdom Publishing.
  • Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide. (n.d.). In Benchchem.
  • Aminophenol – Knowledge and References. (n.d.). In Taylor & Francis.
  • Schematic representation of the Ullmann reaction to couple two phenyl units. (n.d.). In ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). In MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). In MDPI. Retrieved from [Link]

  • Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. (2017, January 19). On YouTube. Retrieved from [Link]

  • Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. (2020, December 25). In Semantic Scholar. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (n.d.). In MDPI. Retrieved from [Link]

  • Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). In ResearchGate. Retrieved from [Link]

  • 2-Amino-4-phenylphenol. (n.d.). In PubChem. Retrieved from [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.). In ResearchGate. Retrieved from [Link]

  • UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (n.d.). In SIELC Technologies. Retrieved from [Link]

  • Process of preparing 4-amino-3-nitro phenol. (n.d.).
  • This compound. (n.d.). In PubChem. Retrieved from [Link]

  • This compound. (n.d.). In ChemBK. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021, June 7). In PubMed. Retrieved from [Link]

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013, November). In PubMed. Retrieved from [Link]

  • 2-Phenylphenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Amine oxidase-like activity of polyphenols. Mechanism and properties. (2001, March). In PubMed. Retrieved from [Link]

  • 2-amino-4-nitrophenol. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. (n.d.). In DigitalCommons@URI. Retrieved from [Link]

  • Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. (n.d.). In MDPI. Retrieved from [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.). In PubMed Central. Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). In Master Organic Chemistry. Retrieved from [Link]

  • Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. (2021, August 23). In PubMed Central. Retrieved from [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). In PubMed Central. Retrieved from [Link]

  • Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups. (n.d.). In ResearchGate. Retrieved from [Link]

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Theoretical Foundations and Practical Applications of 4-Amino-2-phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-phenylphenol, a substituted biphenyl derivative, is a molecule of significant interest owing to its diverse chemical reactivity and established biological activities. With the CAS number 19434-42-5 and the molecular formula C₁₂H₁₁NO, this compound serves as a valuable building block in organic synthesis and a lead structure in the exploration of new therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound, designed to empower researchers, scientists, and drug development professionals in their endeavors with this versatile molecule. The guide will delve into its physicochemical properties, theoretical and computational analysis, synthesis and reactivity, biological significance, and detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.

PropertyValueSource
CAS Number 19434-42-5[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
Appearance Not explicitly stated, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Information not readily available
pKa Not explicitly determined, but expected to have two pKa values corresponding to the amino and hydroxyl groups.

Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at the electronic level. Density Functional Theory (DFT) is a particularly valuable method for these investigations.

Computational Methodology

A robust theoretical analysis of this compound would typically involve geometry optimization and frequency calculations using DFT. A common and effective approach would be to use the B3LYP functional with a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for many organic molecules.

Such calculations can elucidate key electronic and structural properties:

  • Optimized Geometry: Determination of the most stable three-dimensional conformation, including the dihedral angle between the two phenyl rings, which is a critical determinant of the molecule's overall shape and potential for steric interactions.

  • Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reaction.

  • Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the structure and purity of the synthesized compound.

computational_workflow cluster_input Input cluster_calculation DFT Calculation (e.g., B3LYP/6-31G*) cluster_output Output & Analysis mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop thermo Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) freq_calc->thermo spectra Predicted Spectra (IR, Raman, UV-Vis) freq_calc->spectra molecular_orbitals Molecular Orbitals (HOMO, LUMO, Energy Gap) electronic_prop->molecular_orbitals mep Molecular Electrostatic Potential (MEP) Map electronic_prop->mep opt_geom Optimized Geometry (Bond lengths, angles, dihedral angle)

Caption: Workflow for the computational analysis of this compound using DFT.

Synthesis and Reactivity

Proposed Synthesis Protocol

A likely precursor for the synthesis of this compound is 4-Nitro-2-phenylphenol. The synthesis would then proceed via the reduction of the nitro group to an amino group.

Step 1: Synthesis of 4-Nitro-2-phenylphenol (Hypothetical)

This intermediate could potentially be synthesized through the nitration of 2-phenylphenol.

Step 2: Reduction of 4-Nitro-2-phenylphenol to this compound

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

Materials and Reagents:

  • 4-Nitro-2-phenylphenol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve the 4-Nitro-2-phenylphenol in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-3 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

synthesis_workflow start Start: 2-Phenylphenol nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration intermediate Intermediate: 4-Nitro-2-phenylphenol nitration->intermediate reduction Reduction (e.g., H₂ / Pd/C) intermediate->reduction product Product: This compound reduction->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Biological Significance and Drug Development Potential

This compound and its derivatives have shown a range of biological activities, making them interesting candidates for further investigation in drug discovery and development.

Herbicidal and Fungicidal Activity

The most prominently reported biological activity of this compound is its herbicidal and fungicidal properties. As a phenylphenol derivative, it belongs to a class of compounds known for their antimicrobial effects. The mechanism of action is likely related to the disruption of cell membranes or the inhibition of key metabolic enzymes in the target organisms.

Potential as a Drug Development Scaffold

While direct studies on this compound as a drug candidate are limited, the aminophenol and biphenyl moieties are present in numerous bioactive molecules.

  • Antimicrobial and Antidiabetic Potential: Studies on other 4-aminophenol derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[2] Some derivatives have also shown potential as antidiabetic agents by inhibiting α-amylase and α-glucosidase.[2]

  • Anticancer Potential: The interaction of some 4-aminophenol derivatives with DNA suggests their potential as anticancer agents.[2]

  • Antischistosomal Activity: Novel aminoalcohol derivatives bearing a 4-phenylphenol moiety have been synthesized and shown to have significant antischistosomal activity in mice.

  • Protein Kinase Inhibition: Certain 4-amino-2-(thio)phenol derivatives have been identified as potent inhibitors of protein kinases such as AKT and ABL, and have demonstrated antiangiogenic activities.

Metabolism and Toxicology

The metabolism of this compound is likely to proceed through pathways common to aminophenols and biphenyls. Phase I metabolism may involve hydroxylation of the aromatic rings, while Phase II metabolism would likely involve conjugation with glucuronic acid or sulfate.

It is important to note that aminophenols can exhibit nephrotoxicity and hepatotoxicity, often through the formation of reactive quinoneimine intermediates. Therefore, any drug development program involving this scaffold would need to carefully evaluate its metabolic profile and potential for toxicity. The safety data sheet for this compound indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.

Experimental Characterization Protocols

Accurate and reliable characterization is essential to confirm the identity and purity of synthesized this compound. The following are detailed protocols for its analysis using common spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Grind the mixture to a fine powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands for the O-H, N-H, C-H (aromatic), and C=C (aromatic) functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as an electrospray ionization (ESI) or electron ionization (EI) instrument.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

Data Acquisition:

  • Acquire the mass spectrum in either positive or negative ion mode.

  • In positive ion mode, the protonated molecule [M+H]⁺ will be observed.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

  • The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the molecular formula.

  • Analysis of the fragmentation pattern can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.

Chromatographic Conditions (A General Starting Point):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized using a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by acquiring a UV-Vis spectrum of the compound in the mobile phase and selecting the wavelength of maximum absorbance (λmax).

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the retention time and peak area.

  • The purity of the sample can be determined by the percentage of the main peak area relative to the total peak area.

  • A calibration curve can be constructed by plotting the peak area versus the concentration of the standards for quantitative analysis.

characterization_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms hplc HPLC sample->hplc structure_elucidation Structure Elucidation nmr->structure_elucidation functional_groups Functional Group Identification ir->functional_groups molecular_weight Molecular Weight and Fragmentation ms->molecular_weight purity Purity Assessment and Quantification hplc->purity

Caption: Workflow for the experimental characterization of this compound.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential for further investigation. Its established herbicidal and fungicidal activities, coupled with the diverse biological effects observed in related compounds, make it a compelling scaffold for the development of new agrochemicals and pharmaceuticals. This technical guide has provided a comprehensive overview of its theoretical underpinnings, a plausible synthetic route, its biological significance, and detailed protocols for its characterization. It is hoped that this guide will serve as a valuable resource for researchers and scientists, enabling them to confidently and effectively work with this versatile and promising compound. Further research into its specific mechanisms of action, optimization of its synthesis, and a thorough evaluation of its pharmacological and toxicological properties will be crucial in unlocking its full potential.

References

  • This compound | C12H11NO | CID 29595 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

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Methodological & Application

Synthesis of 4-Amino-2-phenylphenol Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-2-phenylphenol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the synthetic strategies, mechanistic insights, and practical considerations for producing these valuable compounds. With full editorial control, this guide is structured to provide a logical and in-depth narrative, grounded in scientific integrity and practical expertise.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The unique arrangement of the amino, hydroxyl, and phenyl groups on the aromatic core imparts a range of biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and antischistosomal drugs. The ability to readily derivatize the amino and phenolic moieties allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, making robust and versatile synthetic routes to these scaffolds highly valuable.

Strategic Approaches to the Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several strategic disconnections. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we detail the most effective and commonly employed strategies.

Strategy 1: Suzuki Coupling followed by Nitration and Reduction

This is a robust and highly versatile approach that builds the biphenyl core first, followed by the introduction of the amino group.

Conceptual Workflow:

G A 2-Halophenol C Suzuki Coupling A->C B Phenylboronic Acid B->C D 2-Phenylphenol C->D Formation of C-C bond E Nitration D->E Introduction of Nitro Group F 4-Nitro-2-phenylphenol E->F G Reduction F->G Conversion to Amino Group H This compound G->H

Caption: Suzuki Coupling followed by Nitration and Reduction Workflow.

Protocol 1: Synthesis of 2-Phenylphenol via Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

  • Materials:

    • 2-Bromophenol or 2-Iodophenol

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    • Toluene and Water (or a single solvent system like aqueous ethanol)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-halophenol (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the solvent system (e.g., toluene/water 4:1).

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

    • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, and partition between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionTypical YieldReference
CatalystPd(OAc)₂/PPh₃85-95%
BaseK₂CO₃
SolventToluene/Water
Temperature90 °C

Protocol 2: Nitration of 2-Phenylphenol

The nitration of 2-phenylphenol requires careful control of conditions to achieve regioselectivity for the 4-position.

  • Materials:

    • 2-Phenylphenol

    • Nitric acid (HNO₃)

    • Sulfuric acid (H₂SO₄) or Acetic acid

    • Ice bath

  • Procedure:

    • Dissolve 2-phenylphenol in a suitable solvent such as acetic acid or dichloromethane.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (or nitric acid in acetic acid) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at a low temperature for 1-2 hours.[1]

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-nitro-2-phenylphenol.

ParameterConditionTypical YieldReference
Nitrating AgentHNO₃/H₂SO₄Moderate to High[1]
SolventAcetic Acid
Temperature0-10 °C

Protocol 3: Reduction of 4-Nitro-2-phenylphenol

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

  • Materials:

    • 4-Nitro-2-phenylphenol

    • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂)

    • Hydrogen gas (H₂)

    • Methanol or Ethanol

    • Parr hydrogenator or a balloon hydrogenation setup

  • Procedure:

    • In a hydrogenation flask, dissolve 4-nitro-2-phenylphenol in methanol or ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the flask and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.[2]

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization if necessary.

ParameterConditionTypical YieldReference
Catalyst5% Pd/C>90%[2][3]
Hydrogen Pressure50-60 psi
SolventMethanol
TemperatureRoom Temperature
Strategy 2: Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction provides a direct route to introduce the amino group onto a pre-functionalized 2-phenylphenol scaffold.[4][5]

Conceptual Workflow:

G A 4-Halo-2-phenylphenol C Buchwald-Hartwig Amination A->C B Amine Source (e.g., Ammonia, Benzophenone Imine) B->C D This compound C->D Formation of C-N bond

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 4: Synthesis of this compound via Buchwald-Hartwig Amination

  • Materials:

    • 4-Bromo-2-phenylphenol or 4-Iodo-2-phenylphenol

    • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

    • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a G3-precatalyst

    • A suitable phosphine ligand (e.g., XPhos, SPhos)

    • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS))

    • Anhydrous toluene or dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk tube, add 4-halo-2-phenylphenol (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (1.2-6 mol%).

    • Add the base (1.5-2.0 eq).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent and the amine source (1.2-1.5 eq).

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography. If benzophenone imine is used, an acidic workup is required to hydrolyze the imine to the primary amine.

ParameterConditionTypical YieldReference
Catalyst/LigandPd(OAc)₂/XPhosGood to Excellent[4]
BaseNaOt-Bu
SolventToluene
Temperature100 °C

Derivatization of this compound

The presence of both an amino and a hydroxyl group allows for a wide range of derivatization reactions, enabling the synthesis of diverse compound libraries.

Schiff Base Formation

The reaction of the primary amino group with an aldehyde or ketone yields a Schiff base (imine).[6]

Conceptual Workflow:

G A This compound C Condensation A->C B Aldehyde or Ketone B->C D Schiff Base Derivative C->D Formation of C=N bond

Caption: Schiff Base Formation Workflow.

Protocol 5: General Procedure for Schiff Base Synthesis

  • Materials:

    • This compound

    • A substituted aldehyde or ketone

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating.[6] The reaction progress can be monitored by the precipitation of the product or by TLC.

    • Collect the precipitated Schiff base by filtration.

    • Wash the solid with cold ethanol and dry in a vacuum oven.

    • The product can be recrystallized from a suitable solvent if further purification is needed.

Amide Bond Formation

The amino group can be acylated using various acylating agents to form amide derivatives.

Conceptual Workflow:

G A This compound C Acylation A->C B Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) B->C D Amide Derivative C->D Formation of C(O)-N bond

Caption: Amide Bond Formation Workflow.

Protocol 6: General Procedure for N-Acylation

  • Materials:

    • This compound

    • Acyl chloride or acid anhydride

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Inert atmosphere (optional, but recommended)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Characterization Data for this compound

Accurate characterization is crucial for confirming the identity and purity of the synthesized compounds.

TechniqueExpected Data for this compound
¹H NMR Signals for aromatic protons, exchangeable protons for -NH₂ and -OH groups. The chemical shifts and splitting patterns will be characteristic of the substitution pattern.
¹³C NMR Signals for the 12 carbon atoms of the biphenyl system. The chemical shifts will be influenced by the attached functional groups.
IR Spectroscopy Characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3500 cm⁻¹ region), C=C stretching of the aromatic rings, and C-N and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (185.22 g/mol ).

Note: Specific spectral data should be acquired and compared with literature values or predicted spectra for confirmation.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Strong Acids and Bases: Nitric acid, sulfuric acid, and strong bases like sodium tert-butoxide are corrosive and should be handled with extreme caution.

    • Solvents: Many organic solvents are flammable and/or toxic. Avoid ignition sources and inhalation of vapors.

    • Hydrogen Gas: Hydrogen is highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before commencing any experimental work.[7][8]

Conclusion

The synthesis of this compound and its derivatives is a valuable endeavor for researchers in drug discovery and materials science. The synthetic strategies outlined in this guide, including the Suzuki coupling/nitration/reduction sequence and the Buchwald-Hartwig amination, provide reliable and versatile pathways to these important scaffolds. By understanding the underlying principles of these reactions and adhering to the detailed protocols and safety precautions, researchers can confidently and efficiently produce a wide array of novel compounds for further investigation.

References

  • Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chromato Scientific. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14562, 2-Amino-4-phenylphenol. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2025, September 12).
  • CPAchem. (2023, March 17).
  • Sigma-Aldrich. (2025, November 6).
  • Jay Organics. (n.d.). MSDS-PARA-AMINO-PHENOL.pdf.
  • Ali, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1345.
  • Organic Syntheses Procedure. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Singh, A. K., & Sharma, S. (2015). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
  • European Patent Office. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H11NO). Retrieved from [Link]

  • Supporting Inform
  • Carl ROTH. (n.d.).
  • Mátravölgyi, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1003.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Retrieved from [Link]

  • European Patent Office. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • European Patent Office. (n.t.). EP 0633875 B1.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Retrieved from [Link]

  • IRIS. (n.d.). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic mechanism for conversion of p-nitrophenol to p-amino phenol. Retrieved from [Link]

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2-phenylphenol

This application note provides a comprehensive, scientifically-grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will delve into the causality behind experimental choices, moving beyond a simple protocol to offer a self-validating analytical system rooted in established scientific principles.

Introduction and Analytical Significance

This compound (CAS: 19434-42-5) is an aromatic organic compound featuring a biphenyl backbone with both an amino and a hydroxyl functional group.[1][2] Its structure makes it a relevant intermediate in the synthesis of pharmaceuticals and dyes, and a potential process-related impurity or degradation product that requires precise quantification for quality control and regulatory compliance.

The analytical challenge lies in the compound's dual nature: the non-polar biphenyl structure and the polar, ionizable amino and hydroxyl groups. A successful HPLC method must balance these characteristics to achieve efficient, symmetrical, and reproducible chromatographic peaks. This guide outlines a systematic approach to developing and validating such a method using reversed-phase HPLC with UV detection.

Foundational Principles: Method Development Strategy

The development of a reliable HPLC method is a systematic process. The physicochemical properties of this compound dictate the strategic choices for the stationary phase, mobile phase, and detection parameters.

Analyte Characteristics
  • Structure: this compound possesses a hydrophobic biphenyl core and hydrophilic functional groups (-NH₂, -OH).

  • Polarity: It is a moderately polar compound, making it well-suited for reversed-phase chromatography.[3]

  • Ionization: The amino group is basic, and the phenolic group is weakly acidic. The compound's overall charge state is highly dependent on the pH of the mobile phase, which is a critical parameter to control for consistent retention.

The Logic of Method Development

The following diagram illustrates the logical workflow for developing a robust HPLC method for this specific analyte.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Method Method Development Steps Analyte This compound (Polar Groups + Non-Polar Core) Col_Select Column Selection (Stationary Phase) Analyte->Col_Select Influences Choice MP_Opt Mobile Phase Optimization (Organic Solvent, pH, Buffer) Col_Select->MP_Opt Initial Screening Det_Select Detector Parameter Selection (Wavelength) MP_Opt->Det_Select Fine-Tuning Final_Method Optimized & Robust Method Det_Select->Final_Method Finalization

Caption: Logical workflow for HPLC method development.

Stationary Phase (Column) Selection

The goal is to select a stationary phase that provides adequate retention and good peak shape. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions.[4]

  • C18 (Octadecylsilane): This is the most common and often the best starting point for reversed-phase HPLC.[5] The long alkyl chains provide strong hydrophobic interactions with the biphenyl core of the analyte, ensuring sufficient retention.[3]

  • C8 (Octylsilane): A C8 column has shorter alkyl chains and is less retentive than a C18. This can be advantageous if analysis time needs to be reduced.[3]

  • Phenyl: Phenyl-based stationary phases can offer alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic system of this compound.[3][4] This can be particularly useful for separating it from structurally similar impurities.

For this application, a C18 column is recommended as the primary choice due to its robustness and strong retentive power for the aromatic structure.

Mobile Phase Optimization

The mobile phase is a critical factor that transports the analyte through the column and modulates its interaction with the stationary phase.[6]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: This is the most critical parameter for this compound. The amino group's basicity means that at a low pH (e.g., pH 3), it will be protonated (-NH₃⁺), increasing its polarity and reducing retention time. At a neutral or higher pH, it will be in its free base form (-NH₂), which is more hydrophobic and will be retained longer. Uncontrolled pH leads to peak shifting and poor reproducibility.

    • Recommendation: A buffered aqueous phase at a pH of approximately 3.0 is recommended. This ensures the amino group is consistently protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica backbone and providing stable retention times. A phosphate or formate buffer is suitable.[3]

Detection Wavelength Selection

UV-Vis detection is ideal for aromatic compounds. The optimal wavelength is one where the analyte has maximum absorbance, leading to the highest sensitivity. Based on structurally similar compounds like 4-aminophenol and 4-amino-2-nitrophenol, a detection wavelength of 275 nm is a scientifically sound starting point.[3][7][8] A diode-array detector (DAD) can be used during method development to scan the entire UV spectrum and confirm the absorbance maximum.

Detailed Application Protocol: Isocratic HPLC Analysis

This protocol details a validated starting point for the analysis. Researchers should verify performance on their specific instrumentation.

Instrumentation and Materials
  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a DAD or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data Acquisition: Chromatography Data System (CDS).

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and purified water.

  • Standard: this compound reference standard.

Chromatographic Conditions
ParameterRecommended ConditionCausality and Justification
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides strong hydrophobic retention for the biphenyl core, ensuring good separation from the void volume.[3]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)The buffered aqueous component ensures consistent protonation of the amino group, leading to reproducible retention times and symmetric peaks. The acetonitrile ratio provides adequate elution strength.[3][6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures stable retention times and viscosity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection Wavelength 275 nmCorresponds to a region of high absorbance for aminophenol-type structures, maximizing sensitivity.[3][7]
Run Time ~10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 70:30 (v/v) ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent to ensure sample compatibility and prevent peak distortion.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is a core component of a self-validating protocol. Inject the Working Standard Solution (10 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures the peak is symmetrical, indicating good chromatographic performance and absence of undesirable secondary interactions.[9]
Theoretical Plates (Efficiency) ≥ 2000Measures the column's separation efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector system.[9]

Method Validation Protocol (per ICH Q2(R1))

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[10] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][11][12][13]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[12] A forced degradation study is the most effective way to demonstrate this.

  • Protocol: Prepare a solution of this compound (~100 µg/mL) and subject it to the stress conditions below. A target degradation of 5-20% is recommended.[14] Analyze the stressed samples alongside an unstressed control.

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0). The peak purity should also be evaluated using a DAD.

Validation Parameters Summary
Validation ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze at least five concentrations across the desired range (e.g., 1-20 µg/mL).Correlation coefficient (r²) ≥ 0.995.[11]
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.[11]
Accuracy Perform recovery studies by spiking a placebo with known analyte concentrations at three levels (e.g., 80%, 100%, 120%) in triplicate.[12]Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard at 100% of the test concentration.RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or instrument.RSD should meet predefined criteria.
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio method (S/N ≈ 10) or from the linearity curve.The LOQ should be precise and accurate.
Robustness Deliberately vary method parameters (e.g., pH ±0.2 units, % Organic ±2%, Flow Rate ±0.1 mL/min, Column Temp ±2°C).System suitability parameters must remain within acceptable limits.[9]

Analytical Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final reporting, emphasizing the integration of quality checks.

Caption: Overall HPLC analytical workflow.

Conclusion

This application note provides a detailed and scientifically justified protocol for the HPLC analysis of this compound. By controlling critical parameters like mobile phase pH and utilizing a C18 stationary phase, a robust and reproducible method can be achieved. The outlined method development strategy and comprehensive validation plan, grounded in ICH guidelines, ensure that the resulting analytical procedure is trustworthy and suitable for its intended purpose in a regulated environment. This framework empowers scientists to not only execute the analysis but also to understand the fundamental principles that ensure its success.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. (URL: [Link])

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123-30-8, 4-Aminophenol. (URL: [Link])

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Newcrom. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. (URL: [Link])

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (URL: [Link])

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. (URL: [Link])

  • R Discovery. Forced Degradation Studies Research Articles. (URL: [Link])

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (URL: [Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29595, this compound. (URL: [Link])

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (URL: [Link])

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (URL: [Link])

  • Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. (URL: )
  • YouTube. HPLC column stationary phase polarity in decreasing order. (URL: [Link])

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (URL: [Link])

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (URL: [Link])

  • Waters Corporation. HPLC Separation Modes. (URL: [Link])

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. (URL: [Link])

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (URL: [Link])

  • LCGC International. Choosing the Right HPLC Stationary Phase. (URL: [Link])

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. (URL: [Link])

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (URL: [Link])

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (URL: [Link])

  • ResearchGate. Optimization of the mobile phase composition in the analysis of 4b. (URL: [Link])

  • Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (URL: [Link])

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4-Amino-2-phenylphenol: A Versatile Scaffolding for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-phenylphenol as a pivotal building block in modern organic synthesis. With its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group on a biphenyl scaffold, this compound offers a versatile platform for the construction of a diverse array of complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth application notes and detailed, field-proven protocols for its use in the synthesis of high-value compounds, including benzoxazoles, azo dyes, pharmaceutical intermediates, and high-performance polymers. The protocols are presented with a focus on the underlying chemical principles and experimental causality, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

This compound, with the molecular formula C₁₂H₁₁NO, is a biphenyl derivative that has garnered significant interest as a starting material and intermediate in various fields of chemical synthesis.[1][2] Its utility stems from the presence of three key functional components: an aniline-type amino group, a phenolic hydroxyl group, and a biphenyl core. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for:

  • Heterocyclic Chemistry: The ortho-relationship of the amino and hydroxyl groups is ideal for the construction of fused heterocyclic systems, most notably benzoxazoles, which are prevalent in medicinal chemistry and materials science.[3][4][5]

  • Chromophore Development: The aromatic amine functionality serves as a handle for diazotization and subsequent coupling reactions, leading to the formation of vibrant azo dyes with applications in textiles and imaging.

  • Pharmaceutical Synthesis: The overall structure of this compound is a substructure of interest in various biologically active molecules, and its functional groups provide reactive sites for building more complex pharmaceutical agents.

  • Polymer Science: As a difunctional monomer, it can be incorporated into polymer backbones to synthesize high-performance materials such as polybenzoxazoles, known for their exceptional thermal stability.

This guide will explore these applications in detail, providing robust protocols that have been adapted from established literature to ensure reliability and success in the laboratory.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[1][2]
Molecular Weight 185.22 g/mol [1][2]
CAS Number 19434-42-5[1][2]
Appearance Solid (form may vary)
IUPAC Name This compound[1][2]

Safety Profile:

This compound is classified as harmful and requires careful handling in a laboratory setting.[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Application in Heterocyclic Synthesis: The Benzoxazole Core

The synthesis of benzoxazoles is a cornerstone application of this compound, leveraging the intramolecular cyclization of the ortho-aminophenol moiety with a suitable one-carbon synthon. Benzoxazole derivatives are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

Protocol 1: Synthesis of 2-Aryl-5-phenylbenzoxazoles

This protocol describes a general and efficient method for the synthesis of 2-aryl-5-phenylbenzoxazoles via the condensation of this compound with aromatic aldehydes.

Reaction Scheme:

Benzoxazole Synthesis cluster_reactants Reactants cluster_products Product Reactant1 This compound Catalyst Catalyst/Conditions (e.g., p-TsOH, Reflux) Reactant1->Catalyst Reactant2 Aromatic Aldehyde (Ar-CHO) Reactant2->Catalyst Product 2-Aryl-5-phenylbenzoxazole Catalyst->Product Condensation & Cyclization

A schematic for the synthesis of 2-aryl-5-phenylbenzoxazoles.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or a similar high-boiling point solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq.), the aromatic aldehyde (1.1 eq.), and a catalytic amount of p-TsOH (0.1 eq.).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-5-phenylbenzoxazole.

Discussion of Experimental Causality:

The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water formed during the initial imine formation and subsequent cyclization. The acid catalyst, p-TsOH, protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of this compound. The subsequent intramolecular cyclization is followed by dehydration to yield the aromatic benzoxazole ring. The choice of solvent is dictated by its ability to form an azeotrope with water and its high boiling point to ensure a sufficient reaction rate.

Synthesis of Azo Dyes: A Palette of Colors

The primary amino group of this compound makes it an excellent candidate for the synthesis of azo dyes. The process involves two key steps: diazotization of the amine to form a reactive diazonium salt, followed by an electrophilic aromatic substitution reaction with a suitable coupling component.

Protocol 2: Synthesis of a Phenyl-Substituted Azo Dye

This protocol outlines the synthesis of an azo dye by coupling the diazonium salt of this compound with a common coupling agent, 2-naphthol.

Reaction Workflow:

Azo_Dye_Synthesis_Workflow A This compound B NaNO₂, HCl (aq) C Diazonium Salt Intermediate (0-5 °C) B->C Formation of diazonium salt D 2-Naphthol in NaOH (aq) C->D Coupling reaction E Azo Dye Product

Workflow for the synthesis of an azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol for recrystallization

Procedure:

Part A: Diazotization

  • In a beaker, dissolve this compound (1.0 eq.) in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq.) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline solution of 2-naphthol with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

Discussion of Experimental Causality:

The low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of a strong acid (HCl) is necessary for the formation of nitrous acid in situ from sodium nitrite, which is the active diazotizing agent. The coupling reaction is carried out in an alkaline medium to deprotonate the phenolic hydroxyl group of 2-naphthol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

Application in Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules

While a direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its structural motifs are present in various bioactive compounds. Its derivatives have been investigated for their potential as protein kinase and angiogenesis inhibitors.[7] Furthermore, the synthesis of complex pharmaceuticals often involves intermediates that can be conceptually derived from or synthesized using methodologies applicable to this compound. A notable example is the beta-blocker Carvedilol, where related aminophenol structures are key components.

Conceptual Protocol 3: Synthesis of a Carvedilol-Related Intermediate

This protocol outlines a conceptual synthesis of an N-arylated derivative of this compound using the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method is widely used in pharmaceutical synthesis.[10]

Reaction Overview:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Reactant1 This compound Catalyst Pd Catalyst & Ligand Base (e.g., NaOtBu) Reactant1->Catalyst Reactant2 Aryl Halide (Ar-X) Reactant2->Catalyst Product N-Aryl-4-amino-2-phenylphenol Catalyst->Product C-N Cross-Coupling Polybenzoxazole_Synthesis Monomer1 This compound Derivative Monomer2 Dicarboxylic Acid Chloride Precursor Poly(hydroxyamide) Precursor Monomer2->Precursor Low-temperature polycondensation FinalPolymer Polybenzoxazole (PBO) Precursor->FinalPolymer Thermal Cyclodehydration (High Temperature)

Sources

Application Notes & Protocols: Leveraging 4-Amino-2-phenylphenol as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 4-Amino-2-phenylphenol, a unique biphenyl derivative, has emerged as a significant building block in medicinal chemistry. Its distinct structural architecture, featuring a reactive aminophenol core coupled with a phenyl moiety, provides a rich platform for derivatization, enabling the synthesis of diverse molecular entities with a wide spectrum of biological activities. This guide provides an in-depth exploration of this compound's applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals. We will delve into its role in the synthesis of anticancer, antimicrobial, and antischistosomal agents, illustrating its potential as a cornerstone for future drug development programs.

Introduction: The Strategic Value of the this compound Scaffold

This compound is an aromatic compound whose value in medicinal chemistry is derived from its bifunctional nature. The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the same ring allows for selective and sequential chemical modifications. These reactive sites serve as handles to introduce a variety of pharmacophoric features, while the biphenyl backbone provides a rigid, lipophilic core that can be optimized for target binding.[1][2] This structural motif is found in compounds targeting a range of diseases, underscoring its status as a "privileged scaffold." This guide aims to provide both a theoretical framework and practical methodologies for harnessing the synthetic potential of this versatile molecule.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is critical for successful and reproducible synthetic campaigns. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 19434-42-5[3][4]
Molecular Formula C₁₂H₁₁NO[3][5]
Molecular Weight 185.22 g/mol [3][5]
Appearance White to off-white powder[6]
Storage Store at -20°C for long-term stability[3]
Solubility Moderately soluble in alcohols[6]
Synonyms 5-Amino-[1,1'-biphenyl]-2-ol, 3-Amino-6-hydroxybiphenyl[4]

Handling Precautions: As with all amine-containing compounds, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. The compound is sensitive to oxidation, especially in the presence of a base, so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term use.[6]

Core Chemical Structure

To fully appreciate its synthetic utility, it is essential to visualize the core structure of this compound, highlighting the key functional groups available for chemical modification.

Caption: Core structure of this compound.

Applications in Medicinal Chemistry & Drug Design

The this compound scaffold is a versatile starting point for creating libraries of compounds for various therapeutic targets.

Anticancer Agents: Targeting Kinases and Angiogenesis

The aminophenol moiety is a key structural feature in many kinase inhibitors. By modifying the amino and hydroxyl groups, it is possible to synthesize derivatives that target critical signaling pathways in cancer progression. For example, derivatives of 4-amino-2-(thio)phenol have shown potent inhibitory activity against protein kinase B (AKT) and ABL tyrosine kinase.[7] Furthermore, these compounds can exhibit anti-angiogenic properties, a crucial mechanism in restricting tumor growth.[7] The phenyl group of this compound can be further functionalized to enhance binding affinity and selectivity for the target kinase.

Antimicrobial and Antidiabetic Agents

Derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[8][9] The formation of Schiff bases by reacting the amino group with various aldehydes is a common strategy to generate potent antimicrobial agents.[8] Additionally, these derivatives have shown significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[8][9] The this compound scaffold offers an excellent starting point for developing novel dual-action antimicrobial and antidiabetic drugs.

Antischistosomal Drugs

Schistosomiasis remains a significant global health problem, and the development of new drugs is a priority. Research has shown that aminoalcohol derivatives bearing a 4-phenylphenol moiety possess potent antischistosomal activity.[10] One such derivative demonstrated 93.0% deparasitization in an in vivo mouse model.[10] This highlights a direct and impactful application of the this compound scaffold in developing new treatments for neglected tropical diseases.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from this compound.

Protocol 5.1: Synthesis of a Novel Schiff Base Derivative for Antimicrobial Screening

This protocol details the synthesis of a Schiff base from this compound and a substituted benzaldehyde, a class of compounds with known antimicrobial potential.[8]

Objective: To synthesize 4-((4-nitrobenzylidene)amino)-2-phenylphenol.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzaldehyde (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of this compound in 40 mL of anhydrous ethanol. Stir the solution until the solid is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.66 g (11 mmol) of 4-nitrobenzaldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.

  • Catalytic Acetic Acid: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.

  • Reflux: Heating the reaction provides the necessary activation energy for the dehydration step in Schiff base formation.

Protocol 5.2: Screening for Antibacterial Activity (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the newly synthesized derivative.

Materials:

  • Synthesized Schiff base derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Drug Discovery Workflow Visualization

The following diagram illustrates a typical drug discovery workflow starting from the this compound scaffold.

G start Scaffold Selection: This compound library Library Synthesis (e.g., Schiff Bases, Amides) start->library Derivatization hts High-Throughput Screening (HTS) (e.g., Antimicrobial, Kinase Assays) library->hts Compound Collection hit_id Hit Identification hts->hit_id Data Analysis hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) hit_id->hit_to_lead SAR Studies lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt Improve Properties preclinical Preclinical Development lead_opt->preclinical Candidate Selection clinical Clinical Trials preclinical->clinical IND Filing

Caption: Drug discovery workflow using this compound.

Conclusion

This compound represents a powerful and versatile scaffold for the development of novel therapeutic agents. Its inherent reactivity and structural features provide a robust platform for generating diverse chemical libraries with a high potential for biological activity. The protocols and applications outlined in this guide serve as a foundational resource for researchers aiming to exploit the full potential of this valuable building block in their drug discovery endeavors. By combining rational design with efficient synthetic and screening methodologies, the this compound scaffold will undoubtedly continue to contribute to the discovery of next-generation medicines.

References

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Duan, L. P., et al. (2012). Novel Aminoalcohol Derivatives Bearing 4-Phenylphenol as Antischistosomal Drugs. Letters in Drug Design & Discovery, 9(7), 694-697. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

  • Li, Y., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 19434-42-5| Chemical Name : this compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Jain, A., et al. (2023). Development of bioactive compounds based on biphenyl. ResearchGate. [Link]

  • Wang, X., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). [Link]

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Application Note: Robust Derivatization of 4-Amino-2-phenylphenol using MSTFA for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenge

4-Amino-2-phenylphenol is a bifunctional aromatic compound featuring both a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group.[1][2] These polar, active hydrogen-containing moieties render the molecule non-volatile and thermally labile, posing significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[3][4][5] Direct injection typically results in poor peak shape, extensive tailing due to adsorption onto active sites within the GC system, and potential thermal degradation in the injector port.[6]

To enable robust and reproducible GC-MS analysis, a chemical derivatization step is essential.[5][7] This process transforms the polar functional groups into less polar, more volatile, and more thermally stable analogues. This application note provides a comprehensive, field-proven protocol for the silylation of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective and widely used derivatizing agent.[8][9][10]

The Imperative of Silylation: A Mechanistic Rationale

The core principle of silylation is the replacement of active hydrogens on protic functional groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[4] In the case of this compound, both the phenolic hydroxyl and the amino hydrogens are targeted.

Causality of Analytical Improvement:

  • Increased Volatility: The replacement of polar O-H and N-H bonds, which are capable of strong hydrogen bonding, with non-polar O-Si and N-Si bonds drastically reduces intermolecular forces. This lowers the boiling point of the analyte, allowing it to readily vaporize in the GC inlet for efficient transfer onto the analytical column.[3][4]

  • Enhanced Thermal Stability: TMS derivatives are significantly more stable at the elevated temperatures required for gas chromatography, preventing on-column degradation and ensuring accurate quantification.

  • Improved Chromatography: By deactivating the polar sites, the derivatized molecule has a much lower affinity for any active sites (e.g., free silanols) on the injector liner or the capillary column. This results in sharper, more symmetrical peaks, leading to improved resolution and higher sensitivity.[3]

  • Characteristic Mass Spectra: The resulting TMS derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation and identification.[8][11]

MSTFA is the reagent of choice for this application due to its high reactivity and the advantageous volatility of its by-products (N-methyltrifluoroacetamide), which typically elute with the solvent front and do not interfere with the analyte peak.[9][10]

cluster_reactants Reactants cluster_products Products A This compound (Polar, Non-volatile) B Di-TMS Derivative (Non-polar, Volatile) A->B + 2x MSTFA (Heat, 70°C) MSTFA MSTFA (Silylating Reagent) MSTFA->B C N-methyltrifluoroacetamide (Volatile By-product) B->C Formation of

Figure 1: Reaction scheme for the silylation of this compound with MSTFA.

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of a reagent blank is critical for ensuring that no extraneous peaks from solvents or the derivatizing agent interfere with the analyte of interest.[12]

Required Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade. A vial with 1% Trimethylchlorosilane (TMCS) can be used as a catalyst to enhance reactivity if needed, particularly for hindered groups.[4][12]

  • Solvent: Anhydrous Pyridine or Acetonitrile, GC grade. Pyridine can act as a catalyst by scavenging the proton released during the reaction.[4]

  • Equipment:

    • 2 mL amber glass autosampler vials with PTFE-lined screw caps.

    • Calibrated micropipettes.

    • Heating block or oven capable of maintaining 70°C (±2°C).

    • Vortex mixer.

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS).

Preparation of Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of anhydrous pyridine in a volumetric flask. This stock solution should be stored at 4°C and protected from light.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with anhydrous pyridine.

Step-by-Step Derivatization Procedure

Safety Precaution: Derivatization should be performed in a well-ventilated fume hood. Silylating reagents are moisture-sensitive and can be irritating. Always consult the Safety Data Sheet (SDS).

  • Sample Aliquot: Pipette 100 µL of each calibration standard, sample extract, and a solvent blank into separate 2 mL autosampler vials.

  • Evaporation (Critical Step): If the samples are in an aqueous or protic solvent, they must be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and inhibit the reaction.[13][14]

  • Reagent Addition: Add 100 µL of MSTFA to each vial.

  • Mixing: Cap the vials tightly and vortex for 30 seconds to ensure complete mixing.

  • Reaction Incubation: Place the vials in a heating block or oven set to 70°C for 60 minutes . This step drives the derivatization of both the phenolic and amino groups to completion.[12]

  • Cooling: After incubation, remove the vials and allow them to cool to room temperature before placing them in the GC-MS autosampler tray.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system. The analysis should be performed promptly as TMS derivatives can be susceptible to hydrolysis over time.[12]

Recommended GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended SettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane phase (e.g., DB-5ms, TR-5)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.[10]
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Injector TypeSplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Injector Temperature280°CEnsures rapid and complete vaporization of the higher-boiling TMS derivative without causing thermal degradation.
Oven ProgramInitial: 100°C, hold 1 minRamp: 15°C/min to 300°CHold: 5 minThe initial temperature ensures good focusing on the column head. The ramp rate provides a good balance between analysis time and chromatographic resolution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Source Temperature230°CStandard source temperature to minimize analyte degradation and maintain cleanliness.
Quadrupole Temperature150°CStandard quadrupole temperature.
Transfer Line Temp.290°CMust be high enough to prevent condensation of the derivatized analyte as it passes from the GC to the MS.
Acquisition ModeFull Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification. SIM mode can be used for enhanced sensitivity and quantitative analysis by monitoring characteristic ions of the derivative.

Visualized Workflow and Expected Outcomes

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot Sample/ Standard/Blank B Evaporate to Dryness (if needed) A->B C Add MSTFA B->C D Vortex Mix C->D E Heat at 70°C for 60 min D->E F Cool to RT E->F G Inject 1 µL into GC-MS F->G H Data Acquisition (Scan/SIM) G->H I Process Data & Quantify H->I

Figure 2: Complete workflow from sample preparation to final data analysis.

Expected Mass Spectrum

The derivatized this compound will have a molecular weight of 329.2 g/mol (C₁₈H₂₇NOSi₂). The electron ionization mass spectrum is expected to show:

  • A prominent molecular ion (M⁺) at m/z 329 .

  • A characteristic [M-15]⁺ ion at m/z 314 , corresponding to the loss of a methyl group (-CH₃) from one of the TMS moieties. This is a very common and often abundant fragment for TMS derivatives.[11]

  • Other potential fragments related to the TMS group (e.g., m/z 73, [Si(CH₃)₃]⁺) and the aromatic structure.

Analysis of the reagent blank should show a clean baseline with no interfering peaks at the retention time of the derivatized analyte. Successful derivatization will yield a single, sharp, and symmetrical peak for the di-TMS-4-Amino-2-phenylphenol derivative, enabling accurate and reproducible quantification.

References

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • 2-Amino-4-phenylphenol. PubChem, National Institutes of Health. [Link]

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Application Notes & Protocols: Synthesis of Substituted Biphenylols from 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted biphenylols are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in bioactive molecules and functional materials.[1][2][3] This guide provides detailed protocols for the synthesis of a diverse range of substituted biphenylols utilizing 4-Amino-2-phenylphenol as a versatile starting material. We will explore two primary synthetic routes branching from a common diazonium salt intermediate: (1) direct C-H arylation via the Gomberg-Bachmann reaction and (2) a modular two-step sequence involving a Sandmeyer reaction followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical considerations for reaction setup, optimization, and safety.

Introduction: The Strategic Value of this compound

The this compound scaffold (also known as 5-Amino-[1,1'-biphenyl]-2-ol) is an excellent starting point for generating libraries of substituted biphenylols. Its structure contains three key features that can be strategically exploited:

  • A Primary Aromatic Amine (-NH₂): This group is readily converted into a diazonium salt (-N₂⁺), an exceptionally versatile functional handle and an excellent leaving group.[4]

  • A Phenolic Hydroxyl (-OH): This group can be used for further derivatization (e.g., etherification) or can influence the electronic properties and biological activity of the final compound.

  • An Existing Biphenyl Core: The foundational biphenyl structure is already present, simplifying the synthetic challenge to one of substitution and functionalization rather than de novo ring construction.

Our protocols will focus on leveraging the primary amino group as the central reactive site for diversification.

Core Transformation: Diazotization of this compound

The conversion of the primary aromatic amine to a diazonium salt is the critical first step for both subsequent synthetic pathways. This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures to ensure the stability of the diazonium salt product.[5][6]

Causality Behind the Conditions:

  • Low Temperature (0-5 °C): Arenediazonium salts are thermally unstable and can decompose violently if isolated in a dry state.[5] Maintaining a low temperature throughout the reaction and subsequent use is paramount for safety and to prevent premature decomposition and unwanted side reactions.

  • In Situ Generation of HNO₂: Nitrous acid is unstable and cannot be stored. It is therefore generated within the reaction flask by the careful addition of an aqueous solution of sodium nitrite to a cooled, acidic solution of the amine.[7]

  • Excess Strong Acid: A minimum of two equivalents of acid are required: one to protonate the sodium nitrite and another to form the diazonium salt. An excess is used to maintain a low pH, preventing the newly formed diazonium salt from coupling with unreacted amine.

Experimental Workflow: Diazotization

G cluster_prep Preparation cluster_reaction Reaction cluster_output Output A Dissolve this compound in excess strong acid (e.g., HCl) B Cool solution to 0-5 °C using an ice/salt bath A->B D Add NaNO₂ solution dropwise to the amine solution, maintaining T < 5 °C B->D C Prepare aqueous solution of Sodium Nitrite (NaNO₂) C->D E Stir for an additional 30 min at 0-5 °C D->E F Resulting diazonium salt solution (Used immediately in the next step) E->F

Caption: General workflow for the diazotization of this compound.

Protocol 2.1: General Diazotization
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 equiv.) in a 2M solution of hydrochloric acid or sulfuric acid (3.0 equiv.).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution, which may range from pale yellow to orange, contains the 2-hydroxy-[1,1'-biphenyl]-4-diazonium salt and should be used immediately without isolation.[5]

Synthetic Pathway I: Direct Arylation via Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a method for aryl-aryl coupling that proceeds through a radical mechanism. It involves the reaction of a diazonium salt with an arene, typically in the presence of a base.[8] This pathway offers a direct route to substituted biphenylols from the diazonium intermediate.

Mechanism Insight: The base promotes the decomposition of the diazonium salt into an aryl radical and nitrogen gas. This highly reactive aryl radical then attacks the aromatic solvent (the coupling partner), forming the new C-C bond in a radical-nucleophilic aromatic substitution.[9]

Advantages:

  • Direct, one-pot conversion from the diazonium salt.

  • Does not require pre-functionalized arenes or metal catalysts.

Limitations:

  • Yields are often low to moderate (<40%) due to competing side reactions, such as radical dimerization and reaction with the solvent.[8]

  • Lack of regioselectivity can be an issue with substituted arenes, often leading to a mixture of ortho and para isomers.

Reaction Scheme: Gomberg-Bachmann

Caption: Gomberg-Bachmann reaction pathway for biphenylol synthesis.

Protocol 3.1: Gomberg-Bachmann Arylation
  • Diazotization: Prepare the diazonium salt solution from this compound (1.0 equiv.) as described in Protocol 2.1 .

  • Coupling: To the cold diazonium solution, add the arene coupling partner (e.g., toluene, anisole, 5-10 equiv., acting as both reactant and solvent).

  • Basification: Slowly add a 20% aqueous solution of sodium hydroxide dropwise with vigorous stirring. The evolution of nitrogen gas should be observed. Continue stirring at room temperature for 2-4 hours after the gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with the same arene solvent or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired substituted biphenylol.

Coupling Partner (Arene)Major Product StructureExpected Yield Range
Benzene[1,1':4',1''-Terphenyl]-3'-ol25-35%
Toluene3'-Methyl-[1,1':4',1''-terphenyl]-3'-ol20-30% (isomer mixture)
Anisole3'-Methoxy-[1,1':4',1''-terphenyl]-3'-ol20-30% (isomer mixture)
Yields are representative and can vary based on reaction scale and specific conditions.

Synthetic Pathway II: Modular Sandmeyer-Suzuki Approach

This powerful two-step strategy offers greater control, versatility, and typically higher yields than the Gomberg-Bachmann reaction. It involves first converting the diazonium salt into a stable, functionalized intermediate (an aryl halide) via the Sandmeyer reaction, which is then used in a highly efficient Suzuki-Miyaura cross-coupling reaction.

Part A: The Sandmeyer Reaction

The Sandmeyer reaction uses copper(I) salts to catalyze the replacement of the diazonium group with a nucleophile, most commonly a halide (Cl, Br) or a cyano group.[10][11] This transformation is a cornerstone of aromatic chemistry, providing access to substitution patterns that are difficult to achieve through direct electrophilic substitution.[9]

Protocol 4.1: Synthesis of 4-Bromo-2-phenylphenol
  • Diazotization: Prepare the diazonium salt solution from this compound (1.0 equiv.) as described in Protocol 2.1 , but using hydrobromic acid (HBr) instead of HCl.

  • Catalyst Preparation: In a separate beaker, dissolve copper(I) bromide (CuBr) (1.2 equiv.) in HBr (48%).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup & Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After solvent removal, purify the crude 4-Bromo-2-phenylphenol by column chromatography or recrystallization.

Part B: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid or ester).[12][13] It is one of the most robust and widely used methods for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids.[14]

Workflow: Sandmeyer-Suzuki Pathway

Caption: Modular two-step synthesis via Sandmeyer and Suzuki reactions.

Protocol 4.2: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-2-phenylphenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are usually complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final substituted biphenylol.

Arylboronic AcidCatalyst (mol%)BaseSolventTypical Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O85-95%
3-Cyanophenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Dioxane/H₂O80-90%
2-Fluorophenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O75-88%
Naphthalene-1-boronic acidPd(dppf)Cl₂ (2%)K₂CO₃Dioxane/H₂O82-92%
Yields are representative and depend on the specific substrates and precise reaction conditions.

Safety and Handling

  • Diazonium Salts: As mentioned, arenediazonium salts are potentially explosive when dry and are thermally unstable.[5] NEVER attempt to isolate the diazonium salt intermediate. Always prepare it in a cold solution and use it immediately in the subsequent reaction step. Conduct all diazotization reactions behind a blast shield.

  • Sodium Nitrite: Toxic if ingested. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a well-ventilated fume hood.

  • Solvents and Reagents: Standard laboratory precautions should be taken for all organic solvents and reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound serves as an outstanding precursor for the synthesis of substituted biphenylols. The choice between the direct Gomberg-Bachmann arylation and the modular Sandmeyer-Suzuki sequence depends on the desired outcome. For rapid, direct synthesis where modest yields are acceptable, the Gomberg-Bachmann reaction is a viable option. For constructing complex, highly functionalized biphenylols where high yields and predictability are paramount, the two-step Sandmeyer-Suzuki pathway is unequivocally superior, offering a robust and highly adaptable method for library generation in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of biphenyl with diazonium salts. Retrieved January 14, 2026, from [Link]

  • NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved January 14, 2026, from [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 14, 2026, from [Link]

  • He, S., et al. (2010). Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(6), 1913-7. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (2022). One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 14, 2026, from [Link]

  • Macmillan Group, Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved January 14, 2026, from [Link]

  • PubMed. (2025, December 24). Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. Retrieved January 14, 2026, from [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, December 25). Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. Retrieved January 14, 2026, from [Link]

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The Strategic Application of 4-Amino-2-phenylphenol in the Synthesis of High-Performance Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of 4-Amino-2-phenylphenol as a versatile precursor in the synthesis of high-performance dyes. We will explore the nuanced chemistry of this compound, detailing its role in the formation of diverse dye classes, with a primary focus on azo and metal-complex dyes. This guide moves beyond simple procedural outlines to explain the causal relationships behind experimental choices, ensuring a foundation of scientific integrity and enabling reproducible, high-quality outcomes. Detailed, self-validating protocols are provided, alongside data presentation tables and workflow visualizations, to offer a comprehensive resource for the synthesis and application of dyes derived from this unique intermediate.

Introduction: The Unique Potential of this compound in Dye Chemistry

This compound (4A2P) is an aromatic amine of significant interest in the synthesis of specialized dyes. Its molecular architecture, featuring a primary amino group, a hydroxyl group, and a phenyl substituent on the same benzene ring, offers a unique combination of reactive sites and modulating structural features. The strategic positioning of these functional groups allows for the creation of dyes with desirable properties such as enhanced lightfastness, thermal stability, and specific color characteristics.

The primary amino group serves as the key functionality for diazotization, the initial step in the formation of azo dyes. The adjacent phenyl group introduces steric hindrance that can influence the kinetics and regioselectivity of the subsequent coupling reaction, and its electronic effects can modulate the color of the resulting dye. The hydroxyl group provides a site for metal chelation, enabling the synthesis of metal-complex dyes with superior fastness properties. This guide will delve into the practical applications of these features, providing detailed protocols for the synthesis of representative dyes.

Core Chemistry: The Diazotization-Coupling Pathway

The cornerstone of azo dye synthesis from this compound is the two-step diazotization and coupling process. A thorough understanding of the mechanism and critical parameters of each step is paramount for successful synthesis.

Diazotization of this compound

Diazotization is the conversion of the primary aromatic amino group of 4A2P into a highly reactive diazonium salt. This reaction is conducted in a cold, acidic medium with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the reaction is critical to prevent decomposition and ensure a high yield of the diazonium intermediate.

  • Strong Acidic Medium: The acid serves two primary purposes: it protonates the sodium nitrite to form nitrous acid, the active diazotizing agent, and it prevents the newly formed diazonium salt from coupling with unreacted this compound, which can occur under less acidic conditions.

  • Stoichiometry: A slight excess of the amine is sometimes used to ensure complete consumption of the nitrite, which can interfere with the subsequent coupling reaction.

dot

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_product Product A This compound in HCl(aq) C Reaction Mixture (0-5 °C) A->C Add to B Sodium Nitrite Solution (aq) B->C Add dropwise with stirring D Diazonium Salt Solution C->D Formation of Intermediate

Caption: Workflow for the diazotization of this compound.

Azo Coupling: The Chromophore Formation

The diazonium salt of this compound is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the stable azo dye. The choice of coupling component is a critical determinant of the final color and properties of the dye. Common coupling components include phenols, naphthols, and aromatic amines.

Causality of Experimental Choices:

  • pH Control: The reactivity of the coupling component is highly pH-dependent. Phenolic couplers are typically reacted under mildly alkaline conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion. Aromatic amine couplers are generally reacted under mildly acidic conditions to ensure sufficient concentration of the free amine, which is the reactive species.

  • Temperature: While the coupling reaction itself is less temperature-sensitive than diazotization, maintaining a low temperature is still advisable to minimize side reactions and decomposition of any remaining diazonium salt.

  • Solvent: The choice of solvent depends on the solubility of both the diazonium salt and the coupling component. Water is the most common solvent, but organic co-solvents may be necessary in some cases.

dot

Azo_Coupling_Pathway cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_product Product A Diazonium Salt of This compound C Electrophilic Aromatic Substitution A->C B Coupling Component (e.g., Naphthol derivative) B->C D Azo Dye C->D Formation of -N=N- bond

Application Notes & Protocols: 4-Amino-2-phenylphenol as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-amino-2-phenylphenol, a highly valuable and versatile bifunctional building block in synthetic organic chemistry. Its unique structure, featuring vicinal amino and hydroxyl groups on a phenylphenol backbone, allows for efficient and often high-yield construction of complex heterocyclic systems. We will focus on its application in the synthesis of two key classes of heterocycles: benzoxazoles and phenoxazines. Both of these scaffolds are prevalent in molecules of significant pharmacological interest, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document provides the theoretical basis, mechanistic insights, and detailed, field-proven protocols for the synthesis of these important compounds, aimed at researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of this compound

This compound (CAS: 19434-42-5) is an aromatic compound featuring a biphenyl scaffold with amino and hydroxyl functionalities positioned ortho to each other on one of the phenyl rings.[4][5] This specific arrangement is the key to its utility, making it an ideal precursor for condensation and cyclization reactions to form fused heterocyclic systems.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₁₁NO[4][5][6]
Molar Mass185.22 g/mol [5][6]
AppearanceSolid (powder)
Core ReactivityNucleophilic attack via -NH₂ and -OH groups

The presence of the second phenyl ring distinguishes it from the simpler 2-aminophenol, offering a point for further functionalization and modifying the electronic and steric properties of the final heterocyclic product. This strategic substitution is often exploited in drug design to tune solubility, receptor binding affinity, and metabolic stability.

Application I: Synthesis of 7-Phenyl-Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[7] They exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][8] The traditional and most direct method for synthesizing the benzoxazole core is the condensation of a 2-aminophenol with a carbonyl compound, followed by cyclodehydration.[2]

General Reaction Mechanism

The synthesis of a 2-substituted benzoxazole from this compound and an aldehyde typically proceeds through two key steps:

  • Schiff Base Formation: The amino group of the aminophenol reacts with the aldehyde's carbonyl group to form a Schiff base (imine) intermediate.

  • Oxidative Cyclization: The hydroxyl group then attacks the imine carbon, followed by an oxidation/dehydrogenation step to yield the stable aromatic benzoxazole ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Schiff Base Intermediate A->C Condensation (-H₂O) B Aldehyde (R-CHO) B->C D 2,7-Disubstituted Benzoxazole C->D Oxidative Cyclization caption General mechanism for Benzoxazole synthesis.

Mechanism for Benzoxazole Synthesis.
Protocol: Synthesis of 2-(4-chlorophenyl)-7-phenyl-1,3-benzoxazole

This protocol details a representative one-pot synthesis of a 2-arylbenzoxazole derivative using this compound and an aromatic aldehyde. Such methods are valued for their efficiency and good yields.[2]

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.1 eq)

  • Palladium-supported nanocatalyst [SMNP@GLP][Cl] (or other suitable catalyst/oxidant like O₂, K₂CO₃)[2]

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

G start Start step1 Combine this compound, 4-chlorobenzaldehyde, catalyst, and K₂CO₃ in DMF. start->step1 step2 Heat reaction mixture at 80°C with stirring for 18 hours under O₂ atmosphere. step1->step2 step3 Monitor reaction completion by TLC. step2->step3 step4 Cool to room temperature. Quench with water and extract with ethyl acetate. step3->step4 Reaction Complete step5 Wash organic layer with brine, dry over Na₂SO₄, and filter. step4->step5 step6 Concentrate under reduced pressure. step5->step6 step7 Purify crude product via column chromatography. step6->step7 end Obtain pure product & characterize (NMR, MS) step7->end

Experimental workflow for Benzoxazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (185 mg, 1.0 mmol), 4-chlorobenzaldehyde (155 mg, 1.1 mmol), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol), and the catalyst (e.g., 2 mol%).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction Conditions: Equip the flask with a condenser and stir the mixture under an oxygen atmosphere (a balloon is sufficient). Heat the reaction mixture to 80°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-chlorophenyl)-7-phenyl-1,3-benzoxazole.

Data Summary: Scope of Benzoxazole Synthesis

Various aldehydes can be used to generate a library of benzoxazole derivatives with high yields using similar protocols.

Aldehyde Substituent (R)Catalyst/ConditionsYield (%)Reference
Phenyl[SMNP@GLP][Cl], K₂CO₃, O₂, DMF, 80°C95%[2]
4-Methylphenyl[SMNP@GLP][Cl], K₂CO₃, O₂, DMF, 80°C92%[2]
4-Methoxyphenyl[SMNP@GLP][Cl], K₂CO₃, O₂, DMF, 80°C94%[2]
4-Nitrophenyl[SMNP@GLP][Cl], K₂CO₃, O₂, DMF, 80°C85%[2]
2-Naphthyl[SMNP@GLP][Cl], K₂CO₃, O₂, DMF, 80°C89%[2]

Application II: Synthesis of Phenyl-Substituted Phenoxazines

Phenoxazines are a class of tricyclic heterocyclic compounds with a core structure consisting of two benzene rings fused to an oxazine ring.[9] This scaffold is a key component in numerous dyes and pharmacologically active molecules, which exhibit a vast range of activities including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[9][10]

General Reaction Mechanism

The synthesis of phenoxazines from 2-aminophenols can be achieved through several routes. A modern and effective method involves the transition metal-free condensation of a 2-aminophenol with a substituted dihaloarene, particularly those activated by electron-withdrawing groups.[9]

  • Nucleophilic Aromatic Substitution (SₙAr): The amino group of the aminophenol acts as a nucleophile, displacing one of the halogen atoms on the dihaloarene.

  • Intramolecular Cyclization: The hydroxyl group, often as a phenoxide under basic conditions, then performs a second, intramolecular SₙAr reaction to displace the second halogen, forming the central oxazine ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound C SₙAr Adduct A->C First SₙAr (Base) B Activated Dihaloarene (e.g., 3,4-difluorobenzonitrile) B->C D Substituted Phenoxazine C->D Intramolecular Cyclization (SₙAr) caption General mechanism for Phenoxazine synthesis.

Mechanism for Phenoxazine Synthesis.
Protocol: Synthesis of a Phenyl-Phenoxazine Derivative

This protocol describes a transition metal-free synthesis of a phenoxazine derivative from this compound and an activated dihaloarene.

Materials:

  • This compound (1.0 eq)

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (185 mg, 1.0 mmol), 3,4-difluorobenzonitrile (139 mg, 1.0 mmol), and finely ground potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add anhydrous DMSO (10 mL) to the vessel.

  • Reaction Conditions: Heat the mixture to 120°C under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 20 mL) to remove residual DMSO, followed by a brine wash (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired phenyl-substituted phenoxazine.

Conclusion and Future Outlook

This compound has been demonstrated to be a powerful and efficient precursor for the synthesis of medicinally relevant benzoxazole and phenoxazine heterocycles. The protocols detailed herein are robust and can be adapted to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. The strategic placement of the phenyl group provides a vector for modifying the physicochemical properties of the final molecules, a critical aspect in modern drug discovery. Future applications could involve leveraging this phenyl group for further cross-coupling reactions or exploring novel cyclization strategies to access even more complex polycyclic systems.

References

  • Mondal, S., & Padil, V. V. T. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC advances, 13(8), 5163–5196.
  • Ríos-Guzmán, A., & Estévez, J. C. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules (Basel, Switzerland), 26(12), 3505.
  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 29595. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. ChemBK Chemical Database. Retrieved from [Link]

  • Ahmad, W., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini reviews in medicinal chemistry, 21(12), 1541–1555. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Perković, I., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 29(1), 123. [Link]

  • Sadhu, D., & Mitra, B. (2023). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Retrieved from [Link]

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25304–25333. [Link]

  • ResearchGate. (n.d.). Chemical structure of phenoxazine derivatives. ResearchGate. Retrieved from [Link]

  • Ríos-Guzmán, A., & Estévez, J. C. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. Retrieved from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

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Application Notes and Protocols for Screening the Biological Activity of 4-Amino-2-phenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Amino-2-phenylphenol Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry, embodying the key pharmacophoric features of both phenolic and aniline moieties. This unique combination confers upon its derivatives a diverse range of biological activities, making them compelling candidates for drug discovery programs. The phenolic hydroxyl group is a well-established hydrogen donor and metal chelator, contributing to potent antioxidant properties. The amino group, on the other hand, provides a handle for a wide array of chemical modifications, allowing for the fine-tuning of physicochemical properties and target specificity. Furthermore, the biphenyl backbone imparts a degree of conformational rigidity and lipophilicity that can enhance binding to biological targets.

Published research has highlighted the broad-spectrum biological potential of aminophenol derivatives, including antimicrobial, antidiabetic, and anticancer activities[1][2]. Specifically, this compound itself has been noted for its herbicidal and fungicidal properties[3]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel this compound derivatives for a variety of therapeutically relevant biological activities. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the initial stages of drug discovery.

General Workflow for Biological Screening

A logical and stepwise approach is crucial for the efficient evaluation of a library of novel this compound derivatives. The following workflow is recommended to systematically assess their biological potential, starting with broad-spectrum cytotoxic and antioxidant screening before proceeding to more specific and resource-intensive assays.

Screening Workflow cluster_0 Initial Screening cluster_1 Secondary Screening (Based on Initial Results) cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Antioxidant Assays Antioxidant Assays Compound Library->Antioxidant Assays Anticancer Assays Anticancer Assays Cytotoxicity Assay->Anticancer Assays Non-toxic compounds Anti-inflammatory Assays Anti-inflammatory Assays Antioxidant Assays->Anti-inflammatory Assays Active compounds Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Antimicrobial Assays Antimicrobial Assays Antimicrobial Assays->Mechanism of Action Studies Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Mechanism of Action Studies->Structure-Activity Relationship (SAR) Analysis

Caption: A general workflow for the biological screening of this compound derivatives.

Part 1: Antioxidant Activity Screening

The phenolic hydroxyl group in the this compound scaffold is a primary contributor to its antioxidant potential. This is due to its ability to donate a hydrogen atom to neutralize free radicals, a key process in mitigating oxidative stress implicated in numerous diseases. The antioxidant capacity of these derivatives is influenced by the electronic effects of substituents on the aromatic rings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound[4].

Principle: The stable DPPH radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[4].

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a series of dilutions of the test compound (e.g., 1, 10, 50, 100 µg/mL).

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a graph of percentage scavenging versus compound concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
Derivative 125.4
Derivative 215.8
Ascorbic Acid (Control)8.2
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds and is applicable to both hydrophilic and lipophilic antioxidants[1].

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color, which is measured spectrophotometrically at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound dilutions to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value.

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit the production of key inflammatory mediators in activated immune cells.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is a widely accepted primary screen for anti-inflammatory activity.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[5].

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells only) and a positive control (cells + LPS) should be included.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

    • Determine the IC50 value.

Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation NO Production->Inflammation This compound Derivative This compound Derivative This compound Derivative->NF-κB Pathway Inhibition

Caption: Putative mechanism of anti-inflammatory action of this compound derivatives.

Part 3: Anticancer Activity Screening

Several aminophenol derivatives have demonstrated promising anticancer activities[6]. A preliminary assessment of the cytotoxic potential of this compound derivatives against cancer cell lines is a crucial step in identifying potential therapeutic leads.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 3MCF-712.5
Derivative 4A5498.9
Doxorubicin (Control)MCF-70.5

Part 4: Antimicrobial Activity Screening

Given that some aminophenol derivatives exhibit broad-spectrum antimicrobial activity, screening for this property is a valuable endeavor[1][4].

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate and then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Protocol:

  • Preparation of Inoculum:

    • Grow the microbial strain (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth overnight.

    • Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure:

    • Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound that completely inhibits microbial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 51664
Derivative 632>128
Ciprofloxacin (Control)0.50.25

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial biological screening of novel this compound derivatives. The results obtained from these assays will enable researchers to identify promising lead compounds for further investigation. Subsequent studies should focus on elucidating the mechanism of action of the most active compounds, exploring their structure-activity relationships to guide further chemical optimization, and evaluating their efficacy and safety in more complex biological systems, including in vivo models. The therapeutic potential of the this compound scaffold is vast, and a systematic and rigorous screening approach is paramount to unlocking its full potential in the development of new therapeutic agents.

References

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Available at: [Link]

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (2018). Neural Regeneration Research. Available at: [Link]

  • Kageyama, H., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Cancer Letters, 245(1-2), 146-153. Available at: [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Potravinarstvo Slovak Journal of Food Sciences. Available at: [Link]

  • Ohashi, K., et al. (1998). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. Journal of Medicinal Chemistry, 41(20), 3947-3954. Available at: [Link]

  • Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (2018). Neural Regeneration Research. Available at: [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2012). Arzneimittelforschung, 62(12), 606-611. Available at: [Link]

  • Lee, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(11), 3349. Available at: [Link]

  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (2007). Acta Poloniae Pharmaceutica, 64(3), 223-230. Available at: [Link]

  • Preliminary Screening for Anti-Inflammatory, Anti-Nociceptive and Antioxidant Activities of Five New Synthesized Paratoluene Sulphonamide Derivatives of Amino Acids. (2015). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • This compound. (n.d.). ChemBK. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2021). Molecules, 26(16), 4995. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Challenges in 4-Amino-2-phenylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 4-Amino-2-phenylphenol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered in reactions involving this versatile intermediate. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to optimize your synthetic strategies, enhance product purity, and ensure the stability of your materials.

Section 1: Synthesis of this compound: A Troubleshooting Guide

The synthesis of this compound typically proceeds through a two-step sequence: regioselective nitration of 2-phenylphenol followed by the reduction of the resulting nitro-intermediate. This section will break down the common problems encountered in each step and provide actionable solutions.

Nitration of 2-Phenylphenol: Controlling Regioselectivity and Side Reactions

The introduction of a nitro group onto the 2-phenylphenol backbone is a critical step that often dictates the purity of the final product. The hydroxyl group is an ortho-, para-directing activator, leading to a mixture of isomers.

FAQ: Low Yield of the Desired 4-Nitro-2-phenylphenol Isomer

  • Question: My nitration of 2-phenylphenol results in a low yield of the desired 4-nitro isomer and a significant amount of the 2-nitro and dinitro byproducts. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the nitration of phenols can be challenging. The formation of ortho-isomers is often favored due to potential hydrogen bonding between the hydroxyl group and the nitrating agent.[1][2] Here’s how you can optimize for the para-product:

    • Choice of Nitrating Agent: Mild nitrating agents can favor para-substitution. While a mixture of nitric acid and sulfuric acid is common, consider using a nitrate salt, such as ammonium nitrate, in the presence of a solid acid catalyst like KHSO₄ or H₂SO₄-silica.[3][4] These heterogeneous conditions can offer better regioselectivity.

    • Reaction Temperature: Lowering the reaction temperature generally increases the proportion of the para-isomer. Careful temperature control is crucial to minimize the formation of dinitrated and other byproducts.

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor para-substitution by minimizing the stabilization of the ortho-transition state.

Troubleshooting Table: Nitration of 2-Phenylphenol

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of 4-nitro isomer - Formation of significant amounts of the ortho-isomer. - Over-nitration to dinitro compounds.- Use a milder nitrating agent (e.g., NH₄NO₃/KHSO₄).[3] - Maintain a low reaction temperature (0-5 °C). - Use a less polar solvent.
Formation of dark, tarry byproducts - Oxidation of the phenol by the nitrating agent.- Add the nitrating agent slowly to the reaction mixture. - Ensure efficient stirring and temperature control. - Consider using a scavenger for nitrous acid, if applicable.
Incomplete reaction - Insufficient amount of nitrating agent. - Low reaction temperature.- Use a slight excess of the nitrating agent. - Allow the reaction to proceed for a longer duration or slightly increase the temperature after initial addition.

Experimental Workflow: Nitration of 2-Phenylphenol

G cluster_synthesis Nitration of 2-Phenylphenol Start Dissolve 2-phenylphenol in a suitable solvent (e.g., acetic acid) Cooling Cool the solution to 0-5 °C Start->Cooling Nitration Slowly add nitrating agent (e.g., HNO₃ in H₂SO₄ or NH₄NO₃/KHSO₄) Cooling->Nitration Reaction Stir at low temperature and monitor by TLC Nitration->Reaction Quench Pour reaction mixture onto ice-water Reaction->Quench Isolation Filter the precipitated 4-nitro-2-phenylphenol Quench->Isolation Wash Wash with cold water to remove residual acid Isolation->Wash Drying Dry the product Wash->Drying

Caption: Workflow for the nitration of 2-phenylphenol.

Reduction of 4-Nitro-2-phenylphenol: Avoiding Incomplete Reduction and Side Products

The reduction of the nitro group to an amine is the final step in the synthesis. While seemingly straightforward, this step can also present challenges.

FAQ: Incomplete Reduction and Formation of Byproducts

  • Question: My reduction of 4-nitro-2-phenylphenol is sluggish, and I observe multiple spots on my TLC plate, some of which are colored. What could be the issue?

  • Answer: Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent. The formation of colored byproducts often points to the presence of intermediates like nitroso and hydroxylamine species, which can condense to form azoxy and azo compounds.[5][6]

    • Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel is a clean and efficient method.[7] Alternatively, metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation can be employed. The choice of reducing agent can influence the reaction rate and selectivity.

    • Catalyst Activity: Ensure the catalyst is fresh and active. For catalytic hydrogenation, proper agitation is crucial to ensure good contact between the catalyst, substrate, and hydrogen.

    • Reaction Conditions: The reaction progress should be carefully monitored by TLC or HPLC to ensure complete conversion of the starting material.

Troubleshooting Table: Reduction of 4-Nitro-2-phenylphenol

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete reduction - Inactive or insufficient catalyst/reducing agent. - Insufficient hydrogen pressure (for catalytic hydrogenation).- Use fresh, high-quality catalyst or reducing agent. - Increase catalyst loading or hydrogen pressure. - Ensure efficient stirring.
Formation of colored byproducts (azo/azoxy compounds) - Condensation of nitroso and hydroxylamine intermediates.- Ensure complete reduction by monitoring the reaction closely. - The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines in some cases.[5]
Product darkens upon isolation - Oxidation of the aminophenol product.- Work up the reaction under an inert atmosphere (N₂ or Ar). - Store the final product protected from light and air.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-2-phenylphenol

  • Setup: In a hydrogenation vessel, dissolve 4-nitro-2-phenylphenol in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 1-3 atm). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Section 2: Purification and Analysis

Obtaining high-purity this compound is crucial for its use in downstream applications. This section provides guidance on purification and analytical techniques.

Purification Strategies

FAQ: My Crude this compound is Difficult to Purify.

  • Question: My crude product is an off-white or brownish solid. How can I effectively purify it?

  • Answer: Aminophenols are prone to oxidation, which leads to colored impurities.[8] Recrystallization is often the most effective method for purification.

    • Recrystallization:

      • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvents for aminophenols include ethanol/water or toluene/hexane mixtures.

      • Decolorization: If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration.[8]

      • Troubleshooting Recrystallization:

        • Oiling out: If the product separates as an oil, you may be using a solvent with too high a boiling point or the solution is supersaturated. Try adding more solvent or using a lower-boiling solvent system.[8][9]

        • No crystal formation: If no crystals form upon cooling, the solution may be too dilute. Concentrate the solution by boiling off some solvent. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[9]

    • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

Analytical Characterization

Confirming the identity and purity of your synthesized this compound is essential.

Analytical Techniques for Purity Assessment

TechniquePurposeKey Parameters to Observe
¹H and ¹³C NMR Structural confirmation and detection of major impurities.Chemical shifts and integration of aromatic and aliphatic protons. Presence of signals corresponding to isomers or other byproducts.
HPLC/HPLC-MS Purity determination and identification of impurities.Retention time of the main peak, area percentage of impurities. Mass-to-charge ratio of the parent compound and any detected impurities.[10][11]
FTIR Functional group identification.Characteristic peaks for -OH, -NH₂, and aromatic C-H stretches.

Expected ¹H NMR Data (400 MHz, CDCl₃): The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, as well as broad signals for the -OH and -NH₂ protons which may exchange with D₂O. The exact chemical shifts can vary depending on the solvent and concentration.

Section 3: Common Problems in Downstream Applications

This compound is a valuable building block in the synthesis of dyes and pharmaceuticals. This section addresses common issues in these applications.

Azo Dye Synthesis

This compound can be diazotized and coupled with various aromatic compounds to form azo dyes.

FAQ: Low Yield or Side Reactions in Azo Coupling

  • Question: I am getting a low yield of my desired azo dye, and the product is a mixture of colored compounds. What is going wrong?

  • Answer: The success of an azo coupling reaction hinges on the stability of the diazonium salt and the reactivity of the coupling partner.

    • Diazotization: The diazotization of this compound must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[8][12] An excess of nitrous acid should be avoided, as it can lead to side reactions. The presence of nitrous acid can be monitored with starch-iodide paper.[13]

    • Coupling Reaction: The pH of the coupling reaction is critical. Coupling to phenols is typically carried out under slightly alkaline conditions to activate the phenol as a phenoxide, which is a more powerful nucleophile.[14] Coupling to anilines is usually performed under slightly acidic conditions.

    • Self-Coupling: If the concentration of the diazonium salt is too high or the coupling partner is not sufficiently reactive, the diazonium salt can couple with unreacted this compound, leading to undesired byproducts.

Experimental Workflow: Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Start_D Dissolve this compound in dilute acid (e.g., HCl) Cool_D Cool to 0-5 °C Start_D->Cool_D Add_Nitrite Slowly add cold NaNO₂ solution Cool_D->Add_Nitrite Stir_D Stir for 15-30 min at 0-5 °C Add_Nitrite->Stir_D Prep_Coupling Prepare a cold solution of the coupling component (e.g., a phenol or aniline) Coupling_Reaction Slowly add the diazonium salt solution to the coupling solution Prep_Coupling->Coupling_Reaction Stir_C Stir at low temperature Coupling_Reaction->Stir_C Isolation_C Filter the precipitated azo dye Stir_C->Isolation_C Wash_C Wash with water Isolation_C->Wash_C Dry_C Dry the dye Wash_C->Dry_C

Caption: General workflow for the synthesis of an azo dye from this compound.

Heterocyclic and Pharmaceutical Synthesis

This compound is a useful precursor for the synthesis of various heterocyclic compounds, such as benzoxazoles, which are important scaffolds in medicinal chemistry.[15][16]

FAQ: Low Yield in Benzoxazole Formation

  • Question: I am attempting to synthesize a benzoxazole derivative from this compound and a carboxylic acid (or its derivative), but the yield is poor. What are the common pitfalls?

  • Answer: The formation of the benzoxazole ring involves a condensation reaction followed by cyclization.

    • Reaction Conditions: The reaction often requires high temperatures and a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) is a common reagent for this transformation.

    • Purity of Starting Materials: Impurities in the this compound or the coupling partner can interfere with the reaction. Ensure both starting materials are of high purity.

    • Alternative Routes: If direct condensation is problematic, consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, before reacting it with the aminophenol.

Section 4: Stability and Storage

FAQ: How should I store this compound to prevent degradation?

  • Question: My sample of this compound has darkened over time. What are the proper storage conditions?

  • Answer: Aminophenols are susceptible to oxidation, especially in the presence of light and air, leading to the formation of colored quinone-imine type structures.[17] Proper storage is crucial to maintain the integrity of the compound.

    • Storage Conditions: Store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.[18] For long-term storage, refrigeration or freezing is recommended.

    • Forced Degradation Studies: To understand the stability of this compound under various conditions, forced degradation studies can be performed. This involves exposing the compound to stress conditions such as heat, light, acid, base, and oxidizing agents, and then analyzing the degradation products by HPLC-MS.[19][20][21]

References

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube. [Link]

  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Chemistry Stack Exchange. (2022, July 14). What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol?. [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2025, August 7). Reduction of 4-nitrophenol catalyzed by nitroreductase. [Link]

  • ResearchGate. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]

  • Reddit. (2017, September 20). Tips for recrystallization lab for ochem?. [Link]

  • Filo. (2025, December 25). Give the products and mechanism of nitration in (i) Phenol and (ii) Nitrobenzene. [Link]

  • YouTube. (2022, January 26). Nitration of Phenol (A-Level Chemistry). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... [Link]

  • MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]

  • ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

  • Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]

  • NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • ResearchGate. (n.d.). Aminophenols. [Link]

  • NIH. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-phenylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful synthesis of this important chemical intermediate.

Introduction

This compound, also known as 5-Amino-[1,1'-biphenyl]-2-ol, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a substituted aminophenol on a biphenyl scaffold, presents unique challenges and opportunities for optimization. This guide will explore the primary synthetic strategies and provide practical, field-proven insights to overcome common experimental hurdles.

Two principal retrosynthetic pathways are commonly considered for the synthesis of this compound:

  • Reduction of a Nitro Precursor: This is a classical and often highly effective approach, involving the synthesis of a 2-phenyl-4-nitrophenol intermediate followed by the reduction of the nitro group to the desired amine.

  • Carbon-Nitrogen (C-N) Bond Formation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer direct routes to construct the C-N bond on a pre-formed 2-phenylphenol scaffold.

This guide will delve into the nuances of each approach, providing detailed protocols and troubleshooting for common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Route 1: Reduction of 2-Phenyl-4-nitrophenol

The reduction of a nitro group is a fundamental transformation in organic synthesis. However, achieving high yields and purity requires careful control of reaction conditions to avoid side reactions and ensure complete conversion.

Question 1: My reduction of 2-phenyl-4-nitrophenol is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer: Incomplete reduction is a common issue and can be attributed to several factors:

  • Catalyst Inactivity: The activity of hydrogenation catalysts like Palladium on carbon (Pd/C) or Raney Nickel can diminish over time due to improper storage or poisoning.

    • Troubleshooting:

      • Use a fresh batch of catalyst.

      • Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations using H₂ gas, inadequate pressure can lead to slow reaction rates.

    • Troubleshooting:

      • Ensure your reaction vessel is properly sealed and pressurized.

      • Increase the hydrogen pressure, if your equipment allows.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, limiting their contact with the catalyst.

    • Troubleshooting:

      • Screen different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/methanol).

      • Gently heating the reaction mixture may improve solubility, but monitor for potential side reactions.

  • Catalyst Poisoning: Trace impurities in your starting material or solvent can poison the catalyst.

    • Troubleshooting:

      • Purify the 2-phenyl-4-nitrophenol starting material before the reduction step.

      • Use high-purity, degassed solvents.

Question 2: I am observing the formation of side products during the reduction. What are they and how can I minimize them?

Answer: The primary side products in the reduction of nitroarenes are often hydroxylamines and azo compounds, resulting from incomplete reduction. Over-reduction of other functional groups is also a concern.

  • Chemoselectivity Issues: While the nitro group is generally readily reduced, other functional groups can sometimes be affected. In the case of 2-phenyl-4-nitrophenol, the phenol and the second aromatic ring are generally stable under typical nitro reduction conditions. However, aggressive reducing agents or harsh conditions could potentially lead to unwanted transformations.

    • Troubleshooting:

      • Catalytic Transfer Hydrogenation (CTH): This method, using a hydrogen donor like ammonium formate or cyclohexene in the presence of a catalyst (e.g., Pd/C), is often milder and can offer better chemoselectivity.[1]

      • Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classic methods for nitro group reduction and can be highly selective.[2]

Question 3: My final this compound product is discolored (pink, brown, or dark). What causes this and how can I obtain a pure, colorless product?

Answer: Aminophenols are notoriously susceptible to oxidation, which leads to the formation of colored impurities.[3]

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction workup and purification under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidants: The addition of a small amount of an antioxidant like sodium sulfite or sodium dithionite during the workup can help prevent oxidation.

    • Purification:

      • Recrystallization: This is an effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

      • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. It is advisable to run the column quickly and under an inert atmosphere if possible.

Route 2: C-N Bond Formation (Buchwald-Hartwig Amination & Ullmann Condensation)

These powerful cross-coupling reactions allow for the direct formation of the C-N bond. However, they require careful optimization of the catalyst, ligand, base, and solvent.

Question 4: My Buchwald-Hartwig amination of 2-phenylphenol (or a derivative) is giving low to no yield. What are the critical parameters to check?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors.[4][5]

  • Catalyst and Ligand Choice: This is the most critical parameter. The electronic and steric properties of the phosphine ligand are crucial for catalytic activity.

    • Troubleshooting:

      • For coupling with an ammonia equivalent (to form a primary amine), sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos are often effective.[6]

      • Screen a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.

  • Base Selection: The strength and solubility of the base are key.

    • Troubleshooting:

      • Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, they can be incompatible with base-sensitive functional groups.[3]

      • For substrates with sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives.[3]

  • Solvent Effects: The solvent impacts the solubility of the reagents and the reaction rate.

    • Troubleshooting:

      • Aprotic, nonpolar solvents like toluene and dioxane are common.[3]

      • Ensure the solvent is anhydrous, as water can negatively affect the reaction.

  • Oxygen and Moisture Sensitivity: The Pd(0) catalyst is sensitive to oxygen.

    • Troubleshooting:

      • Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

      • Use degassed solvents.

Question 5: I am observing significant homocoupling of my aryl halide in my Ullmann condensation. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction in Ullmann-type reactions, leading to the formation of symmetrical biaryls.[7][8]

  • Troubleshooting:

    • Temperature Control: High reaction temperatures can promote homocoupling. Try to run the reaction at the lowest effective temperature.

    • Ligand Addition: The use of ligands, such as 1,10-phenanthroline or various diamines, can stabilize the copper catalyst and favor the desired cross-coupling pathway over homocoupling.[9]

    • Purity of Copper Source: Use a high-purity copper(I) source (e.g., CuI). Old or oxidized copper sources can lead to side reactions.

    • Excess of the Amine: Using a significant excess of the amine nucleophile can sometimes help to outcompete the homocoupling reaction.

Experimental Protocols

The following are generalized protocols and should be optimized for your specific experimental setup and scale.

Protocol 1: Synthesis of this compound via Reduction of 2-Phenyl-4-nitrophenol

This protocol is based on standard catalytic hydrogenation procedures for the reduction of nitroarenes.[10]

Materials:

  • 2-Phenyl-4-nitrophenol

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas source (e.g., Parr hydrogenator or balloon)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-phenyl-4-nitrophenol (1.0 eq.) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) several times.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of an aryl halide and will require optimization for the specific substrate (e.g., 4-bromo-2-phenylphenol).[3]

Materials:

  • 4-Halo-2-phenylphenol (e.g., 4-bromo-2-phenylphenol) (1.0 eq.)

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis) (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BrettPhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the base.

  • Add the 4-halo-2-phenylphenol and the ammonia source.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. If an ammonia surrogate like benzophenone imine was used, a subsequent hydrolysis step will be required.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterReduction of Nitro PrecursorBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 2-Phenyl-4-nitrophenol4-Halo-2-phenylphenol, Ammonia source4-Halo-2-phenylphenol, Amine
Key Reagents H₂/Catalyst (e.g., Pd/C)Pd catalyst, Phosphine ligand, BaseCu catalyst, (optional) Ligand, Base
Reaction Conditions Mild to moderate temperature and pressureModerate to high temperature, inert atmosphereHigh temperature, often in polar aprotic solvents
Key Advantages Often high yielding, well-establishedHigh functional group tolerance, broad scopeCost-effective metal catalyst
Key Disadvantages Requires synthesis of nitro precursorCost of Pd catalyst and ligands, air/moisture sensitiveHarsh reaction conditions, potential for side reactions
Product Purity Can be high with proper workupGenerally high after chromatographyMay require extensive purification

Visualizations

Logical Workflow for Synthesis of this compound

Synthesis_Workflow cluster_route1 Route 1: Reduction of Nitro Precursor cluster_route2 Route 2: C-N Coupling A1 2-Phenyl-4-nitrophenol A2 Catalytic Hydrogenation (e.g., H₂, Pd/C) A1->A2 Reduction A3 This compound A2->A3 B1 4-Halo-2-phenylphenol B2 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) B1->B2 B3 Ullmann Condensation (Cu catalyst, Base) B1->B3 B4 This compound B2->B4 B3->B4

Caption: Primary synthetic routes to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield cluster_reduction Reduction Route cluster_coupling C-N Coupling Route Start Low or No Yield R1 Incomplete Reaction? Start->R1 C1 Reaction Failure? Start->C1 R2 Check Catalyst Activity (Use fresh catalyst, increase loading) R1->R2 R3 Optimize H₂ Pressure or switch to CTH R1->R3 R4 Screen Solvents R1->R4 C2 Screen Catalysts & Ligands (e.g., Buchwald ligands) C1->C2 C3 Optimize Base (Strength & Solubility) C1->C3 C4 Ensure Anhydrous & Inert Conditions C1->C4

Sources

Technical Support Center: Reactions of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of common byproducts, ensuring the integrity of your synthesis and the purity of your final product.

Introduction: The Reactive Nature of this compound

This compound is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals like Carvedilol.[1][2] However, its structure, containing both a nucleophilic amino group and an easily oxidizable phenol, makes it susceptible to a variety of side reactions. Understanding these potential pathways is crucial for optimizing reaction conditions and preventing the formation of unwanted impurities. The most common side reactions are oxidation, dimerization, and polymerization, often leading to colored byproducts that can be difficult to remove.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration?

A1: The development of a dark color in reactions involving this compound is a strong indicator of oxidation.[3] The aminophenol moiety is highly susceptible to oxidation by atmospheric oxygen, residual oxidizing agents, or metal catalysts. This oxidation process often leads to the formation of highly conjugated systems, such as quinone-imine structures, dimers, and polymers, which are intensely colored.[5] The rate of this auto-oxidation can be significantly influenced by the reaction pH, with higher pH values generally increasing the rate of oxidation.[6][7]

To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and carefully control the reaction temperature. If the discoloration persists, consider the addition of an antioxidant or a reducing agent like sodium dithionite during workup to reduce the colored impurities.[5]

Q2: I am observing a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. What could it be?

A2: A higher molecular weight impurity, particularly one that is approximately double the mass of your starting material or product, is likely a dimer. Oxidative coupling is a common pathway for phenols, where two molecules of the aminophenol can link together.[8] This can occur through C-C or C-O bond formation, leading to a variety of isomeric dimers. The specific isomer formed can be influenced by the catalyst and reaction conditions.[9] In the context of syntheses like that of Carvedilol, the formation of "bis-impurities" is a well-documented issue, arising from the reaction of two aminophenol-containing molecules with a dielectrophile or through dimerization.[3]

Q3: How can I prevent the formation of polymeric byproducts?

A3: Polymerization is a significant side reaction, especially under oxidative conditions.[10] To prevent this, consider the following strategies:

  • Strict exclusion of oxygen: As mentioned in A1, working under an inert atmosphere is critical.

  • Control of temperature: Higher temperatures can accelerate polymerization. Running the reaction at the lowest effective temperature is advisable.

  • Use of inhibitors: In some cases, the addition of a radical scavenger or polymerization inhibitor can be effective. Phenolic compounds like BHT are commonly used for this purpose.[11]

  • pH control: Maintaining an acidic pH can protonate the amino group, reducing its nucleophilicity and susceptibility to certain polymerization pathways. However, the effect of pH can be complex and should be evaluated on a case-by-case basis.[12]

  • Blocking functional groups: If the reaction chemistry allows, protecting the amino or hydroxyl group can prevent its participation in polymerization.[13]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows multiple unexpected peaks, some of which may have different UV-Vis spectra compared to your target compound.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Oxidation Products 1. Analyze under inert conditions: Prepare and run samples under a nitrogen or argon blanket to see if the impurity profile changes. 2. Forced Degradation Study: Intentionally expose a sample of your starting material to an oxidizing agent (e.g., H₂O₂) and analyze by HPLC-MS to confirm if the retention times and mass-to-charge ratios of the resulting peaks match your unknown impurities.[14][15] 3. Optimize Workup: Minimize exposure to air during extraction and purification. Consider adding a small amount of a reducing agent to the workup solvents.
Dimers/Oligomers 1. Mass Spectrometry Analysis: Use LC-MS to determine the molecular weights of the impurity peaks. Look for masses corresponding to dimers, trimers, etc.[15] 2. Concentration-Dependent NMR: If you can isolate the impurity, run NMR at different concentrations. Changes in chemical shifts upon dilution can indicate aggregation or dimerization.[16] 3. Modify Reaction Stoichiometry: If the reaction involves a bifunctional reagent, using a slight excess of one reagent can sometimes suppress the formation of "bis" adducts.
Isomeric Byproducts 1. High-Resolution HPLC: Use a high-resolution column and optimize your gradient to improve the separation of isomers. Phenyl or cyano-based columns can offer different selectivity compared to standard C18 columns.[17] 2. NMR Spectroscopy: Isolate the impurities and use 2D NMR techniques (like COSY and NOESY) to elucidate their structures and confirm isomerism.
Issue 2: Low Yield and Complex Reaction Mixture

Symptom: The yield of your desired product is low, and the crude reaction mixture is a complex mess of byproducts.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Reaction Conditions 1. Temperature Control: Run the reaction at a lower temperature to disfavor side reactions, which often have higher activation energies. 2. pH Optimization: The pH of the reaction can dramatically affect the reactivity of the aminophenol.[11][18] Conduct small-scale experiments at different pH values to find the optimal range for your desired transformation. 3. Solvent Effects: The polarity of the solvent can influence reaction pathways. Screen a range of solvents to identify one that favors the desired reaction.
Catalyst-Induced Side Reactions 1. Screen Catalysts: If using a metal catalyst, be aware that it can also catalyze oxidative coupling.[19] Screen different catalysts or consider a catalyst-free approach if possible. 2. Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.
Starting Material Purity 1. Analyze Starting Material: Ensure the purity of your this compound starting material. Impurities can act as catalysts for decomposition or participate in side reactions. Recrystallize or purify the starting material if necessary.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the primary pathways for byproduct formation in reactions involving this compound.

Byproduct_Pathways cluster_oxidation Oxidation Pathway cluster_dimerization Dimerization Pathway A This compound B Phenoxy Radical A->B [O] C Quinone-imine B->C Intramolecular Rearrangement D Degradation Products C->D Hydrolysis/Further Oxidation E This compound F Phenoxy Radical E->F [O] G Dimer (C-C or C-O coupled) F->G Radical Coupling H Further Oligomerization/Polymerization G->H

Caption: Major byproduct formation pathways from this compound.

Experimental Protocols for Byproduct Identification

Protocol 1: HPLC-UV/MS Method for Separation of Oxidation Byproducts

This method provides a general starting point for the analysis of this compound and its potential oxidation byproducts.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) and a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column:

    • A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point. For better separation of isomers, consider a phenyl-hexyl column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a shallow gradient, for example, 5-95% B over 30 minutes, to ensure good separation of closely eluting peaks.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths, including the λmax of this compound (around 275 nm) and higher wavelengths (400-600 nm) to detect colored byproducts.[20]

    • MS: Operate in both positive and negative ion modes to capture a wide range of potential byproducts.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Protect the sample from light and analyze promptly to prevent further degradation.

Protocol 2: GC-MS Analysis of Byproducts after Silylation

For more volatile or less polar byproducts, GC-MS can be a powerful tool. Derivatization is necessary to make the polar aminophenol amenable to GC analysis.

  • Derivatization:

    • Dry a sample of your reaction mixture under a stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in an aprotic solvent (e.g., pyridine or acetonitrile).[21]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl and amino groups.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Column:

    • A non-polar or medium-polarity column, such as a DB-5ms or DB-17ms, is typically used for the analysis of silylated compounds.

  • GC Program:

    • Start with a low initial oven temperature (e.g., 100°C) and ramp up to a high final temperature (e.g., 300°C) to elute a wide range of compounds.

  • MS Detection:

    • Operate in electron ionization (EI) mode. The resulting fragmentation patterns can be compared to mass spectral libraries for identification.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Impurity Detected in This compound Reaction Check_Color Is the reaction mixture intensely colored? Start->Check_Color Oxidation_Suspected High suspicion of Oxidation/Polymerization Check_Color->Oxidation_Suspected Yes LCMS_Analysis Perform LC-MS Analysis Check_Color->LCMS_Analysis No Oxidation_Suspected->LCMS_Analysis High_MW High MW impurities (dimers, oligomers)? LCMS_Analysis->High_MW Isomers Multiple peaks with same mass? High_MW->Isomers Yes Purification Modify Purification Strategy (e.g., reducing wash) High_MW->Purification Yes GCMS_Analysis Consider GC-MS (after derivatization) High_MW->GCMS_Analysis No Optimize_Conditions Optimize Reaction Conditions (Inert atm, Temp, pH) Isomers->Optimize_Conditions Yes Isomers->Purification No End Impurity Identified and Mitigated Optimize_Conditions->End Purification->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Podder, N., & Mandal, S. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Retrieved from [Link]

  • Hüttel, W. (2021). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. Natural Product Reports, 38(5), 969-1007. Retrieved from [Link]

  • Setälä, H. (2008). Regio- and stereoselectivity of oxidative coupling reactions of phenols. VTT Publications. Retrieved from [Link]

  • Mahajan, N., et al. (2022). DEGRADATION KINETICS OF CARVEDILOL PHARMACEUTICAL DOSAGE FORMS (TABLETS) THROUGH STRESS DEGRADATION STUDY. International Journal of Current Pharmaceutical Research, 14(1), 54-59. Retrieved from [Link]

  • Evangelin, M. P., et al. (n.d.). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Jetir.org. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Oxidative coupling of phenols. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of the auto-oxidation of 2-aminophenol (OAP) to 2-amino-phenoxazin-3-one (APX) was followed in air-saturated aqueous solutions and the influence of temperature and pH on the auto-oxidation rate was studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Mastering API Synthesis: Route Selection & Impurity Control. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]

  • Reactions of Phenols. (2021, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2021, August 25). National Institutes of Health. Retrieved from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. Retrieved from [Link]

  • How can we identify 'dimer formation' by varying concentration using NMR spectroscopy? (2023, June 30). ResearchGate. Retrieved from [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Scirp.org. Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Universities Space Research Association. Retrieved from [Link]

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014, September 2). BioPharm International. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2019, October 15). ResearchGate. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1981, October 1). PubMed. Retrieved from [Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • article #3 - computational studies on the ir & nmr spectra of 2-aminophenol. (n.d.). American Institute of Chemists. Retrieved from [Link]

  • 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[8]uril, c hemicucurbit[22]uril. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol reaction. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Scheme 1. Probable mechanism of para-aminophenol oxidation by oxidase.... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Method to remove impurities from acetaminophen synthesis experiment. (2021, September 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI. Retrieved from [Link]

  • Identification of impurities in commercial phenol produced by the cumene process. (1987, August 10). OSTI.GOV. Retrieved from [Link]

  • DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. (n.d.). Universities Space Research Association. Retrieved from [Link]

  • HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts. (2019, February 5). PubMed. Retrieved from [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). datapdf.com. Retrieved from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2010, August 6). ResearchGate. Retrieved from [Link]

  • Improving API Synthesis. (2011, October 2). Pharmaceutical Technology. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-2-phenylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-phenylphenol and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific class of compounds. Aminophenols are notoriously susceptible to oxidation and can be challenging to purify due to their dual acidic (phenolic hydroxyl) and basic (aromatic amine) functional groups. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and related structures.

Question 1: My isolated product is colored (pink, brown, or black), even after initial purification. What is causing this and how can I fix it?

Answer:

This is the most frequent issue with aminophenols. The discoloration is almost always due to the formation of highly colored quinone-imine type oxidation products. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is extremely sensitive to air, light, and trace metal impurities.

Root Causes & Solutions:

  • Atmospheric Oxidation: Exposure to oxygen is the primary culprit.

    • Solution: Handle the compound under an inert atmosphere (Nitrogen or Argon) at all stages, including reaction workup, filtration, and drying.[1] When running column chromatography, sparge your solvents with nitrogen before use.

  • Trace Metal Catalysis: Metal ions can catalyze oxidation.

    • Solution: Use metal-free spatulas and glassware. If you suspect metal contamination from a previous reaction step (e.g., hydrogenation catalyst), consider a wash with a dilute solution of a chelating agent like EDTA during the aqueous workup.

  • Presence of Oxidized Impurities: These can propagate further degradation.

    • Solution A (Decolorization): Treat a solution of your crude product with a small amount of activated carbon. Be cautious, as carbon can also adsorb your product, leading to yield loss. A milder alternative is treatment with a reducing agent. Dissolving the product in a suitable solvent and adding a trace of sodium hydrosulfite (sodium dithionite) or sodium bisulfite can often revert the colored impurities back to the desired aminophenol.[2][3]

    • Solution B (Recrystallization): Recrystallization is highly effective. A common method involves dissolving the crude material in a hot, slightly acidic aqueous solution (e.g., using phosphoric acid), optionally treating with charcoal, filtering hot, and then precipitating the pure, white product by adjusting the pH back to neutral (6.8-7.2) with a base like ammonia.[3]

Experimental Protocol: Decolorization and Recrystallization of p-Aminophenol This protocol for p-aminophenol is readily adaptable for this compound.

  • Under a nitrogen blanket, dissolve the crude, colored aminophenol (e.g., 25 g) in a 10% aqueous solution of a mild acid like phosphoric acid (e.g., 200 g) by heating to ~85 °C.[3]

  • Add a trace amount of sodium hydrosulfite to the hot solution to decolorize it.[3]

  • (Optional) Add a small amount of activated carbon (e.g., 0.2 g), stir for a few minutes, and then filter the hot solution to remove the carbon and any insoluble tars.[3]

  • Allow the clear filtrate to cool to room temperature under nitrogen.

  • Slowly bubble gaseous ammonia (or add aqueous ammonia) into the solution while stirring until the pH reaches 6.8-7.2. The pure aminophenol will precipitate as white crystals.[3]

  • Collect the product by filtration, wash with cold, deoxygenated water, and dry under vacuum at a moderate temperature (e.g., 50-60 °C).[1]

Question 2: My compound streaks badly on silica gel TLC and I get poor separation and recovery from my flash column. Why is this happening?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, tailing (streaking), and poor separation.[4][5]

Root Causes & Solutions:

  • Acid-Base Interaction with Silica: The lone pair on the nitrogen atom binds tightly to the acidic protons of the silica surface.

    • Solution A (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (TEA) or 1-2% ammonium hydroxide in the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica, allowing your compound to elute properly.[5]

    • Solution B (Alternative Stationary Phase): Use a stationary phase that is less acidic or basic.

      • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic surface, minimizing interactions and often yielding sharp peaks.[4][6]

      • Basic Alumina: Alumina can be used in its basic or neutral form and is a good alternative to silica for purifying amines.

    • Solution C (Reversed-Phase Chromatography): If your compound has sufficient hydrophobicity, reversed-phase (C18) flash chromatography can be very effective. Using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% triethylamine or ammonium bicarbonate) will keep the amine in its neutral, free-base form, leading to better retention and separation.[5][6]

Workflow: Selecting a Chromatography Strategy for Amines

G start Crude Amine Product tlc_test Run TLC on Silica start->tlc_test streaking Streaking or Spot Tailing? tlc_test->streaking no_streaking Clean Separation streaking->no_streaking No modify_eluent Add 1% TEA or NH4OH to Mobile Phase streaking->modify_eluent Yes run_column Proceed with Silica Column no_streaking->run_column end Purified Product run_column->end alt_phase Consider Alternative Phase: - Amine-Silica - Alumina - Reversed-Phase (High pH) modify_eluent->alt_phase If still poor separation modify_eluent->end If successful alt_phase->end

Caption: Decision workflow for amine purification by chromatography.

Question 3: How can I efficiently remove non-basic impurities from my crude this compound?

Answer:

You can leverage the basicity of the amino group to perform a liquid-liquid acid-base extraction. This is a powerful workup technique to separate amines from neutral or acidic organic compounds.

Principle: The basic amine is soluble in organic solvents. When washed with an aqueous acid solution, it becomes protonated to form an ammonium salt. This salt is water-soluble and will partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The aqueous layer can then be isolated, basified to regenerate the free amine, and extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction for Amine Purification

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid, such as 1 M HCl.[7][8] This will extract your aminophenol into the aqueous layer as its hydrochloride salt.

  • Combine all the aqueous layers. The neutral and acidic impurities remain in the original organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8). This neutralizes the salt and precipitates the free amine.

  • Extract the free amine from the basified aqueous solution using a fresh organic solvent (e.g., ethyl acetate). Perform this extraction 2-3 times to ensure complete recovery.

  • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified amine.

Diagram: Acid-Base Extraction Workflow

G cluster_org Organic Phase cluster_aq Aqueous Phase crude_org Crude Product (Amine + Neutral Impurities) in Ethyl Acetate wash_acid Wash with 1 M HCl crude_org->wash_acid impurities_org Neutral Impurities in Ethyl Acetate (Discard) pure_org Pure Amine in Ethyl Acetate dry_evap Dry & Evaporate pure_org->dry_evap amine_salt_aq Amine Salt (R-NH3+Cl-) in Aqueous HCl basify Add NaOH to pH > 8 amine_salt_aq->basify precipitate_aq Precipitated Free Amine in Basic Aqueous Solution extract_org Extract with Ethyl Acetate precipitate_aq->extract_org wash_acid->impurities_org wash_acid->amine_salt_aq basify->precipitate_aq extract_org->pure_org Final Product Final Product dry_evap->Final Product

Caption: Workflow for purification of an amine using acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? Common impurities often relate to the starting materials and side reactions. If prepared via catalytic hydrogenation of the corresponding nitrophenol, you might find unreacted starting material, aniline, or other reduction byproducts.[1][9] Over-oxidation during workup can lead to quinone-like structures.

Q2: Which analytical techniques are best for assessing the purity of my final product? A combination of methods is ideal.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a UV detector is commonly used.[10][11] Isocratic methods with a mobile phase of water, acetonitrile (or methanol), and an acid buffer are often effective.[12]

  • NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your compound and identifying any structurally related impurities.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.

Table 1: Comparison of Common HPLC Methods for Aminophenol Analysis

ParameterMethod 1: HPLC-UVMethod 2: HPLC-Amperometric Detection
Principle Measures UV absorbanceMeasures the current from electrochemical oxidation
Typical Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[10]Reversed-Phase C18 (e.g., 100 x 4.6 mm, 5 µm)[13]
Mobile Phase Gradient or isocratic; Acetonitrile/Water with buffer (e.g., phosphate)[10][12]Isocratic; Methanol/Water with electrolyte (e.g., LiCl) and acid[13]
Detection λ ~275 nm[11][12]Applied potential (e.g., +325 mV)[13]
Sensitivity Good for routine analysis (µg/mL range)[11]Very high (ng/mL range), excellent for trace impurity analysis[13]
Advantages Robust, widely available, straightforward[11]Highly sensitive and selective for electroactive species like phenols[13][14]

Q3: What is the recommended storage condition for this compound? Due to its sensitivity to oxidation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dark place. Storage at -20°C is recommended for long-term stability.[15]

References

  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • Determination of aminophenol isomers by high-speed liquid chromatography. PubMed. [Link]

  • HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica. [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • US Patent 4,870,209 A: Process for purifying crude 4-aminophenol.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • How to purify Amine? YouTube. [Link]

  • This compound - Physico-chemical Properties. ChemBK. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • US Patent 3,717,680 A: PURIFICATION OF p-AMINOPHENOL.
  • Chromotography with free amines? Reddit. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]

  • This compound. Chromato Scientific. [Link]

  • This compound (C12H11NO). PubChemLite. [Link]

  • 2-Amino-4-phenylphenol. PubChem, National Institutes of Health. [Link]

  • US Patent 4,440,954 A: Process for the purification of p-aminophenol. PubChem. [Link]

  • Process for the purification of p-aminophenol.
  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]

  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv, Cambridge Open Engage. [Link]

  • Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • US Patent 3,703,598 A: Purification of p-aminophenol.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]

Sources

Technical Support Center: 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability, Proper Storage, and Experimental Success

Welcome to the technical support guide for 4-Amino-2-phenylphenol (CAS: 19434-42-5). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This compound, like many aminophenol derivatives, is susceptible to degradation, which can introduce unforeseen variables into your work. This guide is designed to provide you with expert insights and practical solutions to common challenges related to its stability and handling.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a phenylphenol derivative with the molecular formula C₁₂H₁₁NO.[1] Its chemical structure contains both an amino (-NH₂) and a hydroxyl (-OH) group on a biphenyl backbone. These functional groups, particularly the aminophenol moiety, are highly susceptible to oxidation.[2] Exposure to atmospheric oxygen, light, and certain chemical contaminants can initiate degradation, leading to the formation of colored impurities and a loss of compound integrity.[2][3][4] This degradation can significantly impact its performance in sensitive applications, such as pharmaceutical development or as a reference standard.

Q2: What are the ideal storage conditions for solid this compound?

To maximize shelf life and prevent degradation, solid this compound should be stored under controlled conditions. The primary goal is to minimize exposure to oxygen, light, and moisture.

  • Temperature: Recommended storage temperatures vary by supplier, but a range of -20°C to 8°C is standard.[1][5] For long-term storage, -20°C is preferable.[1]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.

  • Light: The container should be opaque or stored in the dark to prevent photodegradation.[6]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[7][8]

Q3: My solid this compound has turned from off-white to a pink or brownish color. What happened?

This color change is a classic indicator of oxidation. The aminophenol structure deteriorates rapidly in the presence of air, forming colored oxidation products, likely quinone-imine type species.[2] This is a common characteristic of aminophenols, especially 2- and 4-aminophenol isomers.[2] The presence of these impurities means the material is no longer of its original purity and should not be used for quantitative or sensitive applications where purity is critical.

Q4: What materials or chemicals are incompatible with this compound?

Avoid storing or using this compound with strong oxidizing agents, as they will accelerate its degradation.[6][7] It is also listed as incompatible with strong acids.[9]

Quantitative Data Summary

PropertyValueSource
CAS Number 19434-42-5[1][5][10]
Molecular Formula C₁₂H₁₁NO[1][10]
Molecular Weight 185.22 g/mol [1][10]
Recommended Storage Temp. -20°C (long-term) or 2-8°C (short-term)[1][5]
Shipping Temperature Ambient[5]
Incompatible Materials Strong oxidizing agents, strong acids[6][7][9]
Key Stability Concerns Sensitive to oxidation from air and light[2][6]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My freshly prepared stock solution of this compound changes color within hours.

  • Causality: This is due to the rapid oxidation of the compound in solution, which occurs much faster than in the solid state. The presence of dissolved oxygen in the solvent is the primary culprit. The choice of solvent can also play a role, as protic solvents may facilitate oxidation pathways.

  • Solution:

    • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare the solution inside a glovebox or use Schlenk techniques to maintain an inert atmosphere throughout the process.

    • Prepare Fresh: The most reliable practice is to prepare the solution immediately before use. Avoid storing stock solutions for extended periods unless their stability has been validated under your specific conditions.

    • Consider an Antioxidant: For some applications, adding a small amount of an antioxidant like sodium metabisulfite or butylated hydroxytoluene (BHT) can inhibit the oxidation process, but you must first verify that the antioxidant does not interfere with your downstream experiment.

Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound.

  • Causality: These peaks are likely degradation products. The process of dissolution exposes the compound to oxygen and potentially light, initiating oxidation. The resulting impurities will appear as new peaks in your chromatogram, complicating analysis and quantification.

  • Solution:

    • Confirm Identity of Peaks: If you have access to mass spectrometry, analyze the unexpected peaks to confirm if their mass corresponds to oxidized derivatives of this compound.

    • Implement Protocol for Solution Stability: Immediately adopt the protocol for preparing stable stock solutions described below. This is the most effective way to minimize the formation of degradation products.

    • Evaluate Sample Preparation Time: Minimize the time between dissolving your sample and injecting it into the analytical instrument. If using an autosampler, ensure its temperature is controlled (e.g., cooled to 4°C) to slow degradation while samples are queued for analysis.

Visualization of Oxidative Degradation

The following diagram illustrates the general oxidative pathway for aminophenol compounds, leading to colored products. The amino and hydroxyl groups activate the aromatic ring, making it highly susceptible to oxidation to form a quinone-imine intermediate, which can then polymerize into complex colored species.

G cluster_main Oxidative Degradation Pathway of this compound A This compound (Stable, Off-White Solid) C Initial Oxidation Product (e.g., Quinone-imine intermediate) A->C Oxidation B Oxidizing Agent (O₂, Light, Contaminants) B->C D Further Reactions (Polymerization, etc.) C->D E Complex Colored Impurities (Degraded, Brown/Pink) C->E Unstable D->E

Caption: Oxidative degradation pathway of this compound.

Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a stock solution of this compound with minimized risk of immediate degradation.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas source with a delivery tube/needle

  • Sterile, amber glass vial with a septum-lined cap

  • Analytical balance and weighing paper

  • Syringes and needles

Methodology:

  • Prepare the Solvent:

    • Dispense the required volume of DMSO into a clean, dry flask.

    • Sparge the DMSO with a gentle stream of nitrogen or argon gas for 20-30 minutes. This is done by bubbling the gas through the solvent via a long needle or cannula, with a second, shorter needle serving as a vent. This process removes dissolved oxygen.

  • Weigh the Compound:

    • Quickly and accurately weigh the required amount of this compound (Molecular Weight: 185.22 g/mol ). For 1 mL of a 10 mM solution, you will need 1.852 mg.

    • Place the weighed solid into a clean, dry amber vial. The amber glass will protect the solution from light.

  • Dissolve Under Inert Atmosphere:

    • Using a syringe, draw up the calculated volume of the deoxygenated DMSO.

    • Carefully pierce the septum of the amber vial containing the solid compound and add the solvent.

    • Before removing the needle, you can optionally flush the headspace of the vial with inert gas for 10-15 seconds to displace any air that entered during the transfer.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage of the Solution:

    • If the solution must be stored, seal the septum with paraffin film to ensure an airtight seal.

    • Store the vial at -20°C or colder, protected from light.

    • Crucially, it is always best practice to prepare the solution fresh for each experiment. If storage is unavoidable, validate its stability for your specific application by running a purity check (e.g., via HPLC) on an aliquot after a set storage period.

References

  • Aminophenols | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound | CAS No: 19434-42-5. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound | C12H11NO | CID 29595. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Among para-amino phenol phenol, ortho amino phenol and meta-aminophenol, which is more acidic in nature? (2020-08-24). Quora. Retrieved from [Link]

  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024-06-20). Kajay Remedies. Retrieved from [Link]

  • 4-Aminophenol | C6H7NO | CID 403. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet for 4-Aminophenol. (n.d.). Carl ROTH. Retrieved from [Link]

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Troubleshooting guide for aminophenol synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminophenol synthesis. It provides in-depth troubleshooting for common side reactions and impurities encountered during key synthetic routes. The information is presented in a practical question-and-answer format to directly address challenges faced in the laboratory.

Section 1: Troubleshooting Side Reactions in Nitrophenol Reduction

The catalytic reduction of nitrophenols is a cornerstone of aminophenol synthesis. However, the process is not without its challenges, often leading to a mixture of products that complicates purification and reduces yield. This section addresses the most common issues.

Question 1: My reaction to reduce p-nitrophenol yields a significant amount of aniline in addition to the desired p-aminophenol. What is causing this, and how can I improve selectivity?

Answer:

The formation of aniline as a major byproduct during the catalytic hydrogenation of nitrobenzene or nitrophenol is a well-documented side reaction.[1][2] The reaction proceeds through an intermediate, phenylhydroxylamine. This intermediate is at a critical juncture: it can either rearrange to form p-aminophenol (the Bamberger rearrangement pathway) or be further reduced to aniline.[1]

Causality and Mechanistic Insight:

The selectivity towards p-aminophenol versus aniline is highly dependent on the reaction conditions, particularly the catalyst and the acidity of the medium.[1]

  • Catalyst Choice: Noble metal catalysts, such as platinum on carbon (Pt/C), are commonly used. However, a high loading of the precious metal can favor the complete hydrogenation of the nitro group to the amine, thus increasing aniline formation.[1]

  • Acidic Medium: The presence of an acidic medium, typically sulfuric acid, is crucial for promoting the rearrangement of the phenylhydroxylamine intermediate to p-aminophenol.[1][3]

Troubleshooting Protocol:

  • Catalyst Loading: Evaluate the percentage of platinum on your carbon support. A lower weight percentage of Pt can help to reduce the over-reduction to aniline.[1]

  • Acid Concentration: Ensure that the reaction medium is sufficiently acidic to facilitate the Bamberger rearrangement. The concentration of sulfuric acid should be optimized for your specific reaction scale and conditions.

  • Reaction Temperature: Temperature can influence the rates of both the rearrangement and the reduction. Monitor and control the reaction temperature closely, as higher temperatures may favor the formation of aniline.[4]

  • Hydrogen Pressure: In catalytic hydrogenation, high hydrogen pressure can drive the reaction towards complete reduction. Experiment with lower hydrogen pressures to see if aniline formation can be minimized.

Question 2: After my synthesis of p-aminophenol from nitrobenzene, I've identified 4,4'-diaminodiphenyl ether as a significant impurity. How is this formed and what is the best way to remove it?

Answer:

The presence of 4,4'-diaminodiphenyl ether is a known issue in the catalytic reduction of nitrobenzene, particularly in an acidic medium.[5][6] Its formation complicates the purification of p-aminophenol, as its physical properties can be similar to the desired product.[7]

Causality and Mechanistic Insight:

This impurity arises from a condensation reaction between the p-aminophenol product and the phenylhydroxylamine intermediate under acidic conditions.

Troubleshooting and Purification Protocol:

A robust method for the removal of 4,4'-diaminodiphenyl ether involves extractive purification based on pH adjustment.[5][6]

  • pH Adjustment: The crude aqueous reaction mixture should be neutralized with a base to a pH between 4.0 and 5.0.[5][6]

  • Solvent Extraction: Extract the pH-adjusted aqueous solution with an organic solvent mixture, typically aniline and toluene (often in a 1:1 ratio).[5][6] The 4,4'-diaminodiphenyl ether is selectively extracted into the organic phase.

  • Phase Separation: Separate the aqueous phase, which now contains the purified p-aminophenol, from the organic phase.

  • Product Recovery: The p-aminophenol can then be recovered from the aqueous phase. Further yield can be achieved by back-extracting the organic phase with a basic solution (e.g., potassium or sodium hydroxide) and recycling this aqueous layer.[5]

Section 2: Navigating the Bamberger Rearrangement

The Bamberger rearrangement is a classic method for converting N-phenylhydroxylamines to 4-aminophenols using a strong aqueous acid.[3][8] While effective, side reactions can occur, impacting product purity.

Question 3: During the Bamberger rearrangement of N-phenylhydroxylamine, I'm observing the formation of o-aminophenol and other isomers. How can I increase the selectivity for the para-product?

Answer:

The Bamberger rearrangement typically shows a strong preference for the formation of the 4-aminophenol (para-isomer).[3][8] The formation of significant amounts of the ortho-isomer or other byproducts suggests that the reaction mechanism may be deviating from the ideal pathway.

Causality and Mechanistic Insight:

The mechanism involves the O-protonation of the N-phenylhydroxylamine, followed by the elimination of water to form a nitrenium ion.[3][9] This ion is then attacked by a nucleophile (water) at the para position. The selectivity for the para position is generally high. However, factors that influence the stability and reactivity of the nitrenium ion or the availability of the nucleophile can affect the regioselectivity.

Troubleshooting Protocol:

  • Acid Concentration: The concentration of the strong acid (e.g., sulfuric acid) is critical. Insufficient acidity may lead to alternative reaction pathways. Conversely, excessively high acid concentrations could potentially lead to side reactions. It is advisable to optimize the acid concentration for your specific substrate.[10]

  • Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can provide the activation energy for less favorable side reactions, leading to a decrease in selectivity.[11]

  • Purity of Starting Material: Ensure the N-phenylhydroxylamine starting material is of high purity. Impurities could potentially catalyze side reactions.

Section 3: Challenges in the Bucherer Reaction

The Bucherer reaction provides a route to aminonaphthols from naphthols, a reaction of significant industrial importance, particularly in the synthesis of dye precursors.[12][13]

Question 4: I am attempting to synthesize a naphthylamine from a naphthol via the Bucherer reaction, but the conversion is low and I am recovering a lot of starting material. What are the critical parameters to ensure a successful reaction?

Answer:

The Bucherer reaction is a reversible process, and achieving high conversion requires careful control of the reaction conditions to favor the formation of the naphthylamine.[12][14]

Causality and Mechanistic Insight:

The reaction involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia or an amine, and subsequent elimination of water and bisulfite.[13][15] The equilibrium of the reaction can be shifted by the concentration of the reactants.

Troubleshooting Protocol:

  • Ammonia Concentration: The reaction is typically carried out in the presence of an excess of aqueous ammonia to drive the equilibrium towards the amine product.[14][16]

  • Bisulfite Concentration: An adequate concentration of sodium bisulfite is necessary to act as a catalyst and facilitate the key intermediate formation.[14][16]

  • Temperature and Pressure: The Bucherer reaction often requires elevated temperatures and is conducted in a sealed vessel (autoclave) to reach the necessary pressure.[15] Insufficient temperature or pressure will result in low conversion rates.

  • Reaction Time: Ensure a sufficient reaction time for the equilibrium to be established in favor of the product.

Section 4: General Troubleshooting

Question 5: My aminophenol product is discolored (pink, brown, or black) after synthesis and purification. What is the cause and how can I prevent this?

Answer:

Aminophenols, particularly 2- and 4-aminophenol, are highly susceptible to oxidation, which leads to the formation of colored impurities.[17] This is a common problem that can occur during the reaction, work-up, or storage.

Causality and Mechanistic Insight:

The amino and hydroxyl groups on the aromatic ring make the molecule electron-rich and thus easily oxidized, often by atmospheric oxygen.[18] The oxidation process can be complex, leading to the formation of quinoneimines and subsequently polymeric materials.[2][19] This process is often accelerated by light and the presence of metal ions.

Troubleshooting and Prevention Protocol:

  • Inert Atmosphere: Whenever possible, conduct the synthesis, purification, and handling of aminophenols under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant or a reducing agent like sodium dithionite during work-up can help to prevent oxidation.

  • Storage: Store the purified aminophenol in a tightly sealed container, protected from light, and in a cool, dark place. For sensitive compounds, storage under an inert atmosphere is recommended.[17]

Question 6: My reaction mixture has formed a significant amount of intractable tar. What leads to this, and can it be avoided?

Answer:

Tar formation is a sign of extensive decomposition and polymerization side reactions. This can be a major issue, leading to low yields and difficult purification.

Causality and Mechanistic Insight:

Tars are complex, high-molecular-weight mixtures formed from the polymerization of reactive intermediates or the product itself. In the context of aminophenol synthesis, this can be triggered by:

  • Excessive Heat: High reaction temperatures can promote decomposition and polymerization pathways.

  • Highly Concentrated or Inappropriate Acid/Base Conditions: Extreme pH conditions can catalyze the degradation of starting materials, intermediates, or products.

  • Presence of Reactive Impurities: Certain impurities can initiate polymerization.

Troubleshooting Protocol:

  • Temperature Control: Maintain strict control over the reaction temperature. Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature.

  • Controlled Addition of Reagents: Add reagents, especially strong acids or bases, slowly and with efficient stirring to avoid localized "hot spots" of high concentration and temperature.

  • Solvent Choice: Ensure that the chosen solvent is appropriate for the reaction and is of sufficient purity.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of product degradation.

Section 5: Analytical Characterization of Impurities

Question 7: What are the recommended analytical methods for identifying and quantifying the common side products in my aminophenol synthesis?

Answer:

A variety of analytical techniques can be employed for the determination of aminophenol and its impurities. The choice of method will depend on the specific impurities expected and the required sensitivity.[20]

Analytical TechniqueApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of aminophenols and their common impurities (e.g., aniline, 4,4'-diaminodiphenyl ether).[21][22]High sensitivity, good resolution for complex mixtures, versatile.[20]Requires method development, more expensive equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.High specificity and sensitivity, provides structural information.[20]Not suitable for non-volatile or thermally labile compounds.
Thin-Layer Chromatography (TLC) Rapid qualitative monitoring of reaction progress and preliminary impurity profiling.Simple, fast, and inexpensive.Not quantitative, lower resolution than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and any major impurities that can be isolated.Provides detailed structural information.Lower sensitivity, not ideal for trace analysis.

Experimental Protocol: General HPLC Method for p-Aminophenol and Impurities

This is a general starting point; method optimization will be required.

  • Column: A C18 reversed-phase column is a common choice.[23]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the separation.[22]

  • Detection: UV detection is typically used, with the wavelength set to the absorbance maximum of the compounds of interest (e.g., around 230-280 nm for aminophenols).[23]

  • Standard Preparation: Prepare standard solutions of your aminophenol and any known or suspected impurities at known concentrations to create a calibration curve for quantification.

Visualizations

Experimental Workflow for Troubleshooting Impurity Formation

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Strategy cluster_3 Validation start Low Yield or Impure Product analysis Analyze by HPLC, GC-MS, or TLC start->analysis identify Identify Side Products analysis->identify adjust_temp Adjust Temperature identify->adjust_temp Based on Impurity Identity adjust_conc Modify Reactant/ Catalyst Concentration identify->adjust_conc Based on Impurity Identity adjust_ph Change pH identify->adjust_ph Based on Impurity Identity purification Implement Specific Purification Protocol identify->purification Based on Impurity Identity rerun Re-run Reaction with Optimized Conditions adjust_temp->rerun adjust_conc->rerun adjust_ph->rerun purification->rerun reanalyze Re-analyze Product rerun->reanalyze reanalyze->identify Failure end_node Pure Product, Improved Yield reanalyze->end_node Success

Caption: A generalized workflow for troubleshooting side reactions in aminophenol synthesis.

Mechanism of p-Aminophenol Oxidation

G aminophenol p-Aminophenol radical p-Aminophenoxy Free Radical aminophenol->radical -e-, -H+ quinoneimine Quinoneimine radical->quinoneimine -e-, -H+ polymers Polymeric Byproducts (Tar) radical->polymers Dimerization/ Polymerization quinoneimine->polymers Polymerization

Caption: Simplified pathway of p-aminophenol oxidation leading to colored byproducts.

References

  • ResearchGate. (n.d.). The Effect of temperature on the catalytic reduction of the 4-NP and the.... Available at: [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Available at: [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • Thawarkar, S. R., Thombare, B., Munde, B. S., & Khupse, N. D. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 8(70), 40223-40232. Available at: [Link]

  • arXiv. (2021). Process Design and Economics of Production of p-Aminophenol. Available at: [Link]

  • Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329. Available at: [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]

  • Wikipedia. (n.d.). Bamberger rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available at: [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466. Available at: [Link]

  • Di Mauro, C., et al. (2022). Temperature-Dependent Activity of Gold Nanocatalysts Supported on Activated Carbon in Redox Catalytic Reactions: 5-Hydroxymethylfurfural Oxidation and 4-Nitrophenol Reduction Comparison. Catalysts, 12(3), 323. Available at: [Link]

  • Zhang, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 8, 603. Available at: [Link]

  • Zoran, A., Khodzhaev, O., & Sasson, Y. (1994). Phosphinic Acid as a Bifunctional Reagent in the Catalytic Bamberger Rearrangement of Nitrobenzene to para-Aminophenol. Journal of the Chemical Society, Chemical Communications, (19), 2239-2240. Available at: [Link]

  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • de Souza, J. C., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 389, 122000. Available at: [Link]

  • Grokipedia. (2026). Bucherer reaction. Available at: [Link]

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  • Link, R. (n.d.). Bucherer Reaction. In Name Reactions in Organic Synthesis (pp. 82-84). Cambridge University Press. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer reaction. Available at: [Link]

  • ChemEurope.com. (n.d.). Bucherer reaction. Available at: [Link]

  • Scribd. (n.d.). Bamberger Rearrangement. Available at: [Link]

  • Wunder, S., et al. (2011). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 115(18), 9079-9086. Available at: [Link]

  • Badawy, M. I., & Ali, M. E. M. (2006). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Journal of Hazardous Materials, 136(3), 949-954. Available at: [Link]

  • Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-542. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol in acetonitrile-trifluoroacetic acid: A substrate acid complex as para selectivity driver. Available at: [Link]

  • Hellenica World. (n.d.). Bamberger rearrangement. Available at: [Link]

  • ChemEurope.com. (n.d.). Bamberger rearrangement. Available at: [Link]

  • Surendranath College. (n.d.). Bamberger Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions. Available at: [Link]

  • ResearchGate. (n.d.). Bamberger rearrangement on solid acids. Available at: [Link]

Sources

Technical Support Center: Preventing Oxidation of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this compound. As a molecule with both an amino and a hydroxyl group on the aromatic ring, this compound is susceptible to oxidation, which can compromise experimental results and product integrity.[1][2] This resource will address common challenges and provide actionable solutions in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

The chemical structure of this compound, containing both an electron-donating amino group (-NH2) and a hydroxyl group (-OH) on a phenyl ring, makes it susceptible to oxidation.[1] These functional groups can readily donate electrons or hydrogen atoms to neutralize free radicals, but in the process, the compound itself is oxidized.[1] This oxidation is often accelerated by exposure to air (oxygen), light, heat, and the presence of metal ions.[3][4][5] The oxidation process typically leads to the formation of colored products, such as quinone-imines, which can be visually observed as a discoloration of the material from white or off-white to yellow, brown, or even purple.[2][3]

Q2: What are the visible signs of this compound oxidation?

The primary visual indicator of oxidation is a change in color. Pure this compound is typically a white to off-white crystalline solid.[6] Upon oxidation, it may turn yellow, brown, or pinkish-purple.[2][3] This discoloration indicates the formation of degradation products and is a clear sign that the integrity of the compound has been compromised.

Q3: How can I store this compound to minimize oxidation?

Proper storage is the first and most critical line of defense against oxidation.[4] The following storage conditions are highly recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen.[7] This can be achieved by using a glove box for handling and storage or by packaging the material in nitrogen-purged, heat-sealed bags.[3][4]

  • Light Protection: Store in amber glass vials or other light-blocking containers to prevent photodegradation.[4][5][8]

  • Temperature Control: Store at reduced temperatures, typically -20°C, as recommended by many suppliers.[9] Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Airtight Containers: Use well-sealed containers to prevent exposure to atmospheric oxygen and moisture.[4][10][11] The Sure/Seal™ packaging system is an excellent example of a container designed for air-sensitive reagents.[10][11]

Storage ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a primary oxidant.
Light Amber vials or opaque containersProtects against light-induced oxidation.[4][5][8]
Temperature -20°C or as specified by the supplierReduces the kinetic rate of oxidation reactions.[9]
Container Tightly sealed, airtightMinimizes exposure to oxygen and moisture.[4][10][11]

Troubleshooting Guide

Problem 1: My this compound has discolored upon receipt or shortly after opening.
  • Potential Cause A: Improper shipping or initial packaging. The compound may have been exposed to air and light during transit.

    • Solution: Contact the supplier immediately to report the issue and request a replacement. Always inspect the integrity of the packaging upon receipt.

  • Potential Cause B: Inadequate handling during initial use. Opening the container in a standard laboratory atmosphere can introduce oxygen and moisture.

    • Solution: Handle the compound exclusively in an inert atmosphere, such as a glove box.[4] If a glove box is unavailable, use techniques that minimize air exposure, such as quickly weighing the desired amount and immediately purging the container with an inert gas before resealing.

Problem 2: I observe degradation of this compound in my reaction mixture or solution.
  • Potential Cause A: Dissolved oxygen in solvents. Solvents can contain dissolved oxygen, which can initiate oxidation.

    • Solution: Degas all solvents prior to use. Common degassing methods include sparging with an inert gas (nitrogen or argon), the freeze-pump-thaw technique, or sonication under vacuum.

  • Potential Cause B: Presence of catalytic metal impurities. Trace amounts of metal ions in the reaction mixture can catalyze oxidation.[12]

    • Solution: Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester the metal ions.[12]

  • Potential Cause C: Incompatible reaction conditions. The pH, temperature, or presence of other oxidizing agents in the reaction can promote degradation.

    • Solution: Review the stability of this compound under your specific reaction conditions. It may be necessary to adjust the pH or run the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Handling and Dispensing Air-Sensitive this compound

This protocol outlines the best practices for handling solid this compound to prevent oxidation.

  • Preparation: Move the sealed container of this compound and all necessary tools (spatulas, weighing paper, secondary containers) into an inert atmosphere glove box.

  • Equilibration: Allow the container to equilibrate to the glove box temperature before opening to prevent condensation of moisture.

  • Dispensing: Carefully open the container and quickly weigh the desired amount of the compound onto weighing paper or into a pre-tared vial.

  • Resealing: Immediately and securely reseal the primary container. If possible, backfill the container with an inert gas before sealing.

  • Removal: Transfer the weighed sample out of the glove box for immediate use.

Protocol 2: Monitoring Oxidation via UV-Vis Spectroscopy

This protocol provides a method to qualitatively assess the oxidation of this compound by observing changes in its UV-Vis absorption spectrum.

  • Solution Preparation: Prepare a stock solution of high-purity this compound in a suitable, degassed solvent (e.g., methanol or acetonitrile).

  • Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of the solution. This will serve as the baseline (t=0) measurement.

  • Exposure and Monitoring: Expose a portion of the solution to air and/or light. At regular time intervals, record the UV-Vis spectrum.

  • Data Analysis: Compare the spectra over time. The appearance of new absorption bands, often in the visible region, indicates the formation of colored oxidation products.[13]

Visualizing the Oxidation Prevention Workflow

Oxidation_Prevention_Workflow cluster_storage Secure Storage cluster_handling Inert Handling cluster_experiment Experimental Setup cluster_analysis Quality Control Storage Store at -20°C Under Inert Gas Protected from Light Handling Use Glove Box or Inert Atmosphere Techniques Storage->Handling Transfer Solvents Use Degassed Solvents Handling->Solvents Dissolve Additives Consider Antioxidants or Chelating Agents Solvents->Additives Optimize Analysis Monitor Stability by HPLC or UV-Vis Additives->Analysis Verify

Caption: Workflow for preventing oxidation of this compound.

Mechanism of Oxidation and Prevention

The oxidation of aminophenols can proceed through a radical mechanism, leading to the formation of phenoxyl radicals which can then couple to form colored polymeric products. The presence of both the amino and hydroxyl groups facilitates this process.

Oxidation_Mechanism A This compound -OH -NH2 C Phenoxyl Radical Intermediate A->C Forms B Radical Initiator (O2, Light, Metal Ions) B->A Initiates Oxidation D Oxidized Products (Colored Quinone-imines, Polymers) C->D Leads to F Neutralized Radical C->F Quenched by E Antioxidant (e.g., Ascorbic Acid, BHT) E->C

Caption: Simplified mechanism of oxidation and antioxidant intervention.

Advanced Troubleshooting: The Role of Antioxidants

Q4: Can I use an antioxidant to stabilize my this compound solution?

Yes, the addition of antioxidants can be an effective strategy to prevent the oxidation of aminophenols in solution.[3][14] Antioxidants work by preferentially reacting with oxidizing species or by quenching radical intermediates.[1]

Commonly used antioxidants include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant.[14]

  • Glutathione (GSH): An endogenous antioxidant that can be used in some biological applications.[14]

The choice of antioxidant will depend on the solvent system and the specific application. It is crucial to perform compatibility and stability studies to ensure the antioxidant does not interfere with downstream experiments.

AntioxidantSolubilityTypical ConcentrationConsiderations
Ascorbic AcidWater-soluble0.01 - 0.1% (w/v)Can alter the pH of the solution.
Butylated Hydroxytoluene (BHT)Lipid-soluble0.01 - 0.1% (w/v)Suitable for organic solvent systems.
Glutathione (GSH)Water-solubleVaries with applicationMay interact with biological systems.

Analytical Techniques for Detecting Oxidation

To quantitatively assess the stability of this compound and the extent of oxidation, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile degradation products. Derivatization may be necessary to increase the volatility of this compound.[16]

  • UV-Visible Spectrophotometry: As mentioned earlier, this method can provide a quick qualitative assessment of oxidation by monitoring the appearance of color.[13]

By implementing these handling, storage, and analytical strategies, researchers can significantly mitigate the risk of oxidation and ensure the integrity and reliability of their work with this compound.

References

  • Chromato Scientific. This compound. [Link]

  • PubMed. Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Kajay Remedies. How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]

  • UC Berkeley. Phenol Hazard Controls Fact Sheet. [Link]

  • ResearchGate. Aminophenols | Request PDF. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • PubMed. The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. [Link]

  • ResearchGate. UV–Vis spectral changes for the oxidation of o-aminophenol... [Link]

  • PubMed. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. [Link]

Sources

Technical Support Center: Improving Yield in 4-Amino-2-phenylphenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 4-Amino-2-phenylphenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and yield of their synthetic routes involving this versatile building block. As a bifunctional molecule with nucleophilic amino and hydroxyl groups, this compound presents unique challenges and opportunities in cross-coupling chemistry. This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve your desired outcomes.

I. Foundational Concepts: The Reactivity of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure contains three key reactive features: a primary aromatic amine, a phenolic hydroxyl group, and two aromatic rings. This multifunctionality allows for various coupling strategies but also introduces potential complications.

  • The Amino Group (-NH₂): A potent nucleophile and a directing group in electrophilic aromatic substitution. In metal-catalyzed reactions, it can also act as a ligand, potentially coordinating to the metal center and inhibiting catalysis.

  • The Hydroxyl Group (-OH): A poor leaving group in nucleophilic aromatic substitution. For cross-coupling reactions like Suzuki-Miyaura, it typically requires activation, often by conversion to a triflate (-OTf).[2] In base-mediated reactions, it can be deprotonated to a phenoxide, a strong nucleophile.[3][4]

  • The Aromatic Rings: The phenol-bearing ring is electron-rich and activated towards electrophilic substitution, while the adjacent phenyl ring can participate in reactions if appropriately functionalized (e.g., with a halide).

Understanding the interplay of these groups is the cornerstone of troubleshooting and optimizing your reactions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during coupling reactions with this compound in a practical question-and-answer format.

Low Conversion or Stalled Reaction

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the most common causes and how can I fix it?

Low yields in Buchwald-Hartwig aminations often stem from catalyst inhibition, improper reagent selection, or suboptimal reaction conditions.[5]

A1: Here is a systematic approach to troubleshooting:

  • Catalyst System Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction. The amine substrate can sometimes act as a reducing agent, but this isn't always reliable.

    • Solution: Switch to a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex to ensure the catalytic cycle initiates efficiently.[5]

  • Ligand Incompatibility: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[5] this compound's own amino group can compete with your phosphine ligand for binding to the palladium center, leading to catalyst deactivation.

    • Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating ligands like Xantphos. These ligands form stable complexes that are less susceptible to displacement by the substrate's amino group.[5][6]

  • Inappropriate Base Selection: The base's role is to deprotonate the amine, making it a more potent nucleophile. A base that is too weak will result in a slow or incomplete reaction.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LHMDS are generally preferred.[5] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ may be necessary, but you might need to compensate with a higher reaction temperature or longer reaction time.

  • Solvent Effects: The solvent impacts the solubility of all components and can influence the reaction rate.[7]

    • Solution: Aprotic polar solvents like toluene, dioxane, or THF are standard. Toluene can be particularly effective when using aryl iodides, as the iodide salt byproduct is poorly soluble and its precipitation can help drive the reaction forward.[5]

Impurity Formation & Side Reactions

Q2: I'm observing significant byproduct formation in my Suzuki coupling reaction. What are the likely side reactions and how can I minimize them?

Side reactions in Suzuki couplings involving aminophenols often include homocoupling of the boronic acid, hydrodehalogenation of the aryl halide, and reactions involving the unprotected amino group.

A2: Consider the following strategies:

  • Protecting Group Strategy: The free amino group can interfere with the catalyst.

    • Solution: Consider protecting the amine (e.g., as a Boc or Cbz derivative) before performing the Suzuki coupling. This prevents it from coordinating to the palladium catalyst. The protecting group can be removed in a subsequent step.

  • Activation of the Hydroxyl Group: The phenolic -OH is a poor leaving group and requires activation for Suzuki coupling.[2] Incomplete activation can lead to a mixture of starting material and product.

    • Solution: Ensure the triflation (conversion to triflate, -OTf) of the hydroxyl group goes to completion before initiating the Suzuki coupling. Monitor this step by TLC or LC-MS. A standard protocol involves using triflic anhydride and a mild base like pyridine.[2]

  • Minimizing Homocoupling: The formation of biaryl byproducts from the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. Use fresh, high-quality solvents and reagents.

Workflow & Decision Making

Q3: How should I structure my experimental workflow when optimizing a new coupling reaction with this compound?

A systematic approach, such as Design of Experiments (DoE) or a high-throughput experimentation (HTE) methodology, is more efficient than the traditional "one variable at a time" (OVAT) approach.[6][8][9]

A3: A logical workflow is crucial for efficient optimization.

The following diagram outlines a general troubleshooting and optimization workflow.

G cluster_start Problem Identification cluster_screening Parameter Screening cluster_analysis Analysis & Refinement start Low Yield or Incomplete Reaction catalyst Screen Catalyst & Ligand (e.g., Pd₂(dba)₃ + XPhos, Pd(OAc)₂ + SPhos) start->catalyst Start Here base Optimize Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) catalyst->base If no improvement solvent Evaluate Solvent (Toluene, Dioxane, THF) base->solvent If still low temp Adjust Temperature & Reaction Time solvent->temp Fine-tuning analysis Analyze Byproducts (LC-MS, NMR) temp->analysis protect Consider Protecting Group (e.g., Boc for -NH₂, Tf for -OH) analysis->protect Side reactions observed? end_node Optimized Yield analysis->end_node Clean reaction protect->catalyst Re-screen with protected substrate protect->end_node If successful

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

III. Key Reaction Parameters Summarized

The choice of reagents is critical for success. The tables below summarize common starting points for two major classes of coupling reactions.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommended ReagentsKey Considerations for this compound
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd(0) complexesPd(0) sources like Pd₂(dba)₃ can be more reliable.[5]
Ligand XPhos, SPhos, RuPhos, XantphosBulky, electron-rich ligands are essential to prevent catalyst inhibition by the substrate's amino group.[5]
Base NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is usually required. NaOtBu is a common first choice.[5]
Solvent Toluene, Dioxane, THFAnhydrous conditions are critical. Toluene is often a robust choice.[5]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive aryl halides (e.g., chlorides).[5]
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommended ReagentsKey Considerations for this compound
-OH Activation Triflic Anhydride (Tf₂O) + PyridineThe phenolic hydroxyl must be converted to a good leaving group like a triflate (-OTf) prior to coupling.[2]
Pd Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice depends on the coupling partners.
Ligand SPhos, XPhos, or integrated (e.g., in PdCl₂(dppf))Bulky phosphine ligands are generally effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of an inorganic base is typically used.
Solvent Toluene/Water, Dioxane/WaterA biphasic solvent system is common for Suzuki reactions.
Temperature 80 - 100 °CReaction should be monitored by TLC or LC-MS for completion.[2]

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common coupling reactions. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl bromide.

1. Reagent Preparation:

  • In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.[5]
  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 0.01 equiv) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 0.02 equiv).[5]

2. Reaction Setup:

  • Add anhydrous toluene (5 mL) to the vial.
  • Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.

3. Reaction Execution:

  • Place the vial in a preheated oil bath or heating block at 100 °C.[5]
  • Stir the reaction mixture vigorously for 4-24 hours.
  • Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[5]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.[5]
  • Wash the filtrate with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Suzuki-Miyaura Coupling

This protocol involves the activation of the hydroxyl group followed by the cross-coupling.

Step A: Triflation of this compound [2]

1. Reaction Setup:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Cool the solution to 0 °C in an ice bath.

2. Reagent Addition:

  • Add anhydrous pyridine (1.2 equiv) and stir for 10 minutes.
  • Slowly add triflic anhydride (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

3. Reaction Execution:

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
  • Monitor for completion by TLC.

4. Work-up:

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
  • Separate the layers and extract the aqueous layer with DCM.
  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude triflate is often used directly in the next step.

Step B: Suzuki-Miyaura Cross-Coupling [2]

1. Reaction Setup:

  • In a reaction vessel, combine the crude aryl triflate from Step A (1.0 equiv), the desired boronic acid (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
  • Add a solvent mixture, such as toluene and a 2M aqueous solution of K₂CO₃.

2. Reaction Execution:

  • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
  • Heat the reaction to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[2]

3. Work-up and Purification:

  • Cool the reaction to room temperature and dilute with water.
  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]
  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure.
  • Purify the crude product via column chromatography.
Catalytic Cycle Visualization

Understanding the mechanism can aid in troubleshooting. The diagram below illustrates a simplified catalytic cycle for a C-N cross-coupling reaction.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Ar-Pd(II)(X)L₂ pd0->oa + Ar-X center transmetal Ligand Exchange Ar-Pd(II)(NR₂)L₂ oa->transmetal + R₂N⁻ - X⁻ deprot Amine Deprotonation R₂NH + Base -> R₂N⁻ re Reductive Elimination Ar-NR₂ (Product) transmetal->re Forms C-N bond re->pd0 Regenerates Catalyst

Sources

Technical Support Center: Purification of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 4-Amino-2-phenylphenol (CAS: 19434-42-5). We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows effectively.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and analysis of this compound.

Q1: What are the primary types of impurities encountered with crude this compound?

A1: Crude this compound can contain a variety of impurities stemming from its synthesis and degradation. These typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if synthesized via reduction of a corresponding nitrophenol, residual starting material may be present. Isomeric impurities, such as 2-Amino-4-phenylphenol, can also form depending on the synthetic route.[1]

  • Oxidation/Degradation Products: Aminophenols are highly susceptible to air oxidation, which can lead to the formation of highly colored quinone-imine species.[2] This is often the cause of dark coloration (e.g., pink, brown, or black) in the crude product. The presence of trace metals can catalyze this degradation.

  • Residual Solvents and Reagents: Solvents used during the reaction or initial work-up may be present.

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: Understanding the compound's properties is critical for designing an effective purification strategy. This compound is an amphoteric compound, meaning it has both acidic (phenolic hydroxyl group) and basic (amino group) functionalities.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₂H₁₁NO[3]Used for calculating molar mass and concentrations.
Molecular Weight 185.22 g/mol [3]Essential for stoichiometric calculations.
Appearance Typically an off-white to light-colored solid when pure.Dark coloration indicates the presence of oxidation impurities.[2]
Melting Point ~201 °C[4]A sharp melting point close to the literature value is a good indicator of purity. A broad or depressed melting range suggests impurities.
pKa (Predicted) ~10.25 (Phenolic proton)[4]The phenolic group is acidic and will be deprotonated at high pH, forming a water-soluble phenoxide. This is key for acid-base extraction.
pKb (of Amino Group) The amino group is basic and will be protonated at low pH, forming a water-soluble ammonium salt. This is also key for acid-base extraction.
Solubility Moderately soluble in polar organic solvents (e.g., alcohols, acetone); sparingly soluble in hot water and less soluble in non-polar solvents like toluene and hexanes.[5][6]This differential solubility is the basis for selecting appropriate recrystallization and chromatography solvents.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for qualitative purity assessment in a research setting. It allows you to visualize the number of components in your sample and track the progress of a purification process.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a faint starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your crude and purified materials in a suitable solvent (e.g., methanol or ethyl acetate) to create a ~1% solution.

  • Spotting: Using a capillary tube, spot small amounts of your prepared solutions onto the starting line.

  • Elution: Place the plate in a developing chamber containing a suitable mobile phase. A good starting point for this polar compound is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a chemical stain, such as ninhydrin spray, which reacts with the primary amine to produce a colored spot (typically purple).[7]

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. The retention factor (Rƒ) value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Q4: What are the primary strategies for purifying this compound on a laboratory scale?

A4: The choice of method depends on the nature and quantity of impurities. The three main strategies are:

  • Recrystallization: Best for removing small amounts of impurities with different solubility profiles than the main compound.

  • Acid-Base Extraction: Excellent for separating the amphoteric product from neutral or exclusively acidic/basic impurities.

  • Column Chromatography: A highly effective but more resource-intensive method for separating compounds with similar polarities.[8]

The following diagram illustrates a decision-making workflow for selecting a purification method.

purification_workflow start Crude this compound check_color Is the sample highly colored (dark brown/black)? start->check_color check_tlc TLC shows baseline or insoluble impurities? check_color->check_tlc No charcoal Perform Charcoal Treatment & Hot Filtration check_color->charcoal Yes check_separation Are impurities well-separated from the product spot on TLC? check_tlc->check_separation No extraction Acid-Base Extraction check_tlc->extraction Yes recrystallize Recrystallization check_separation->recrystallize Yes (>1 cm separation) chromatography Column Chromatography check_separation->chromatography No (streaking or close spots) charcoal->check_tlc extraction->recrystallize final_product Pure this compound recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q5: My crude product is a dark, oily solid that is difficult to handle. What should I do first?

A5: This is a common issue, often caused by extensive oxidation products and residual solvents.

  • Causality: The dark color is due to polymerized, highly conjugated oxidation products that are often amorphous or oily. They can interfere with crystallization by acting as "tar."

  • Solution: Charcoal Treatment & Trituration.

    • Dissolve the crude material in a generous amount of a polar solvent like hot methanol or ethanol.

    • Add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored, high-molecular-weight impurities.

    • Heat the mixture gently for 5-10 minutes.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The filtrate should be significantly lighter in color.

    • Remove the solvent under reduced pressure. The resulting solid may still be impure but should be more crystalline and easier to handle in subsequent purification steps like recrystallization. If it remains oily, try triturating (grinding the oil with a poor solvent like hexane) to induce solidification.

Q6: I tried to recrystallize my product, but the yield was very low, or nothing crystallized at all. What went wrong?

A6: Recrystallization failure is usually due to an improper choice of solvent, using too much solvent, or a cooling process that is too rapid.

  • Causality: A successful recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent is key. You may need a binary solvent system. Test solubility on a small scale first.

      Solvent SystemRationale
      Hot Water/Ethanol 4-Aminophenol itself can be recrystallized from hot water.[5] Adding a co-solvent like ethanol can help dissolve the more organic-soluble phenylphenol derivative initially.
      Toluene/Hexane Toluene is a good solvent for aromatic compounds when hot, while hexane is a poor solvent (anti-solvent).[8] Dissolve the crude product in a minimum amount of hot toluene and add hexane dropwise until turbidity persists, then clarify by adding a drop of toluene and allow to cool.
      Aqueous Phosphoric Acid For stubborn impurities, recrystallization from a dilute aqueous solution of a mild acid can be effective, as it protonates the amine, altering its solubility profile relative to neutral impurities.[9]
    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will keep your product dissolved even after cooling, drastically reducing the yield.

    • Slow Cooling: Cool the flask slowly to room temperature, then place it in an ice bath. Rapid cooling leads to the formation of small, often impure crystals or precipitation of an oil. Slow cooling allows for the growth of larger, purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

Q7: My compound streaks badly on the TLC plate. How can I get clean spots and what does this indicate?

A7: Streaking on a silica gel TLC plate is a common problem with amines and phenols.

  • Causality: This phenomenon is typically caused by strong interactions between the polar functional groups (especially the basic amine) and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor elution and tailing spots. It can also indicate that the sample is overloaded.

  • Solution: Modify the Mobile Phase.

    • Add a Basic Modifier: To neutralize the acidic silica, add a small amount of a base to your eluent. For example, add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., 50:50 Hexane:EtOAc + 1% Et₃N). This will compete with your compound for the acidic sites on the silica, resulting in sharper, rounder spots.

    • Add a Polar Modifier: If streaking is due to low solubility in the mobile phase, increasing the polarity can help. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Q8: I ran a silica gel column, but my product co-eluted with an impurity. How can I improve the separation?

A8: Co-elution means the chosen chromatographic conditions are insufficient to resolve the compounds.

  • Causality: The selectivity of the system (the difference in how strongly the stationary phase retains the two compounds) is too low.

  • Troubleshooting Column Chromatography:

    • Optimize the Mobile Phase: First, find a TLC mobile phase that gives good separation (Rƒ of product ~0.3 and a clear difference in Rƒ between the product and impurity). This is the most critical step.[10] If using a hexane/ethyl acetate system, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.

    • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.

    • Change the Stationary Phase: If all else fails, consider a different stationary phase. For HPLC, switching from a C18 to a Phenyl column can provide alternative selectivity due to π-π interactions with the aromatic rings of your compound.[11]

Workflow Diagram: General Purification & Analysis Cycle

purification_cycle cluster_0 Purification cluster_1 Analysis cluster_2 Outcome crude Crude Product purify Chosen Purification Method (e.g., Recrystallization, Chromatography) crude->purify fractions Collect Purified Solid or Column Fractions purify->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate final_check Final Purity Check (TLC, MP, HPLC) concentrate->final_check pure_product Pure Product final_check->pure_product Purity OK reprocess Reprocess Impure Fractions final_check->reprocess Impurities Present reprocess->purify

Caption: A typical workflow for purification and analysis.

References

  • This compound - ChemBK. Available at: [Link]

  • This compound | C12H11NO | CID 29595 - PubChem. Available at: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Available at: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed. Available at: [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC - NIH. Available at: [Link]

  • 2-Amino-4-phenylphenol | C12H11NO | CID 14562 - PubChem. Available at: [Link]

  • US4440954A - Process for the purification of p-aminophenol - Google Patents.
  • US4870209A - Process for purifying crude 4-aminophenol - Google Patents.
  • This compound - CAS - 19434-42-5 | Axios Research. Available at: [Link]

  • 4-Aminophenol - Wikipedia. Available at: [Link]

  • 4-Phenylphenol | Solubility of Things. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Applied Clinical Pharmacology and Toxicology - Gavin Publishers. Available at: [Link]

  • Chromatographic Methods of Analysis. Available at: [Link]

  • US3703598A - Purification of p-aminophenol - Google Patents.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in a product's identity, purity, strength, and quality. For a compound like 4-Amino-2-phenylphenol, which possesses both amine and phenolic functionalities, robust and reliable analytical methods are paramount. This guide provides a comparative framework for the validation of analytical methods for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] This guide will not only detail the "how" but also the "why," offering insights into the causal relationships behind experimental choices and ensuring that each described protocol is a self-validating system.

Selecting the Right Analytical Tool: A Comparative Overview

The molecular structure of this compound, featuring a polar phenolic hydroxyl group and a basic amino group on a phenyl ring system, guides the selection of appropriate analytical techniques. The primary candidates for its quantification are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

cluster_selection Method Selection for this compound Analyte Properties Analyte Properties HPLC HPLC Analyte Properties->HPLC Polar, Non-volatile GC-MS GC-MS Analyte Properties->GC-MS Requires Derivatization UV-Vis UV-Vis Analyte Properties->UV-Vis Chromophore Present Intended Purpose Intended Purpose Specificity Needed Specificity Needed Intended Purpose->Specificity Needed Sensitivity Required Sensitivity Required Intended Purpose->Sensitivity Required Specificity Needed->HPLC High Specificity Needed->GC-MS Very High Specificity Needed->UV-Vis Low Sensitivity Required->HPLC Good Sensitivity Required->GC-MS Excellent Sensitivity Required->UV-Vis Moderate

Caption: Method selection based on analyte properties and analytical needs.

High-Performance Liquid Chromatography (HPLC): This is often the workhorse for non-volatile, polar compounds like this compound. Reversed-phase HPLC with a C18 column is a logical starting point, offering excellent separation capabilities.[10][11][12][13][14] Detection is typically achieved using a UV or Photodiode Array (PDA) detector, leveraging the aromatic nature of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct analysis by GC is challenging and can lead to poor peak shape and reproducibility.[15] Chemical derivatization to increase volatility and thermal stability is a necessary step.[15][16][17][18][19] This technique, however, offers high sensitivity and specificity, making it ideal for trace-level analysis.

UV-Visible Spectrophotometry: This technique is simpler and faster than chromatographic methods but lacks specificity.[20] It is suitable for the quantification of this compound in simple matrices where interfering substances are not present. The phenolic ring system provides a chromophore that absorbs in the UV region.[21][22][23][24]

A Deep Dive into Method Validation Parameters

According to ICH Q2(R2) guidelines, a comprehensive validation study must address several key performance characteristics.[1][8][9][25][26]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[27]

  • For HPLC: Specificity is demonstrated by separating this compound from potential impurities and degradation products. This is often assessed using a PDA detector to check for peak purity. Forced degradation studies (acid, base, oxidation, heat, light) are crucial to generate potential degradation products and prove the method's ability to resolve them from the main analyte peak.

  • For GC-MS: The mass spectrometer provides a high degree of specificity. The fragmentation pattern of the derivatized analyte serves as a fingerprint, allowing for unambiguous identification.

  • For UV-Vis: This method is inherently non-specific. Its use is justified only when the sample matrix is simple and known not to contain interfering substances that absorb at the same wavelength.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been shown to have a suitable level of precision, accuracy, and linearity.[8]

  • Protocol: Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected working range. Analyze each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate measurements of a single sample concentration (e.g., 100% of the target concentration) or by analyzing three different concentrations in triplicate on the same day.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate.

Comparative Performance of Analytical Techniques

The following table provides an illustrative comparison of the expected performance of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound.

Validation ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (with PDA)Very HighLow
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOD ng/mL rangepg/mL rangeµg/mL range
LOQ ng/mL rangepg/mL rangeµg/mL range
Robustness GoodModerateHigh
Sample Throughput ModerateLow to ModerateHigh

Detailed Experimental Protocols (Illustrative)

HPLC-UV Method Workflow

cluster_hplc HPLC-UV Workflow start Start prep Sample Preparation (Dissolve in Mobile Phase) start->prep inject Inject into HPLC (C18 Column) prep->inject separate Isocratic/Gradient Elution (e.g., Acetonitrile:Water) inject->separate detect UV Detection (e.g., 280 nm) separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify end End quantify->end

Caption: A typical workflow for HPLC-UV analysis.

1. Standard and Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
  • Prepare working standards by serial dilution of the stock solution.
  • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to achieve a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 280 nm
  • Injection Volume: 10 µL
GC-MS Method Workflow (with Derivatization)

cluster_gcms GC-MS Workflow with Derivatization start_gc Start prep_gc Sample Preparation (e.g., in Acetonitrile) start_gc->prep_gc derivatize Derivatization (e.g., with BSTFA) prep_gc->derivatize inject_gc Inject into GC-MS (e.g., DB-5 Column) derivatize->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_ms Mass Spectrometric Detection (Scan or SIM mode) separate_gc->detect_ms quantify_ms Quantification (Ion Abundance vs. Calibration Curve) detect_ms->quantify_ms end_gc End quantify_ms->end_gc

Sources

Comparative Reactivity Analysis: 4-Amino-2-phenylphenol in the Context of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

As Senior Application Scientists, we understand that a nuanced appreciation of a reagent's reactivity is paramount to its effective application. This guide provides an in-depth comparison of the chemical reactivity of 4-Amino-2-phenylphenol against its common structural isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol. By elucidating the underlying electronic and steric influences, we aim to equip researchers with the predictive insight necessary for optimizing reaction conditions and synthetic strategies.

The unique placement of a bulky phenyl group ortho to the hydroxyl moiety in this compound introduces significant steric and electronic modifications to the aminophenol scaffold. These alterations profoundly influence the reactivity of both the amino and hydroxyl functional groups, setting it apart from its simpler counterparts. This guide will explore these differences through the lens of common organic transformations, supported by established chemical principles and experimental considerations.

Structural and Electronic Profiles of Aminophenol Isomers

The reactivity of an aminophenol is fundamentally governed by the interplay of the electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups, and their relative positions on the aromatic ring. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the introduction of a phenyl group at the 2-position in this compound creates a distinct chemical environment.

  • This compound: The amino and hydroxyl groups are para to each other, leading to a strong, concerted electron-donating effect that activates the ring. The phenyl group at the 2-position exerts a steric shielding effect on the adjacent hydroxyl group and an electronic withdrawing effect through induction, while also potentially participating in resonance.

  • 2-Aminophenol: The ortho-positioning of the amino and hydroxyl groups allows for intramolecular hydrogen bonding, which can decrease the nucleophilicity of both groups.

  • 3-Aminophenol: The meta-positioning of the functional groups results in a less pronounced concerted activating effect on any single ring position compared to the ortho and para isomers.

  • 4-Aminophenol: Similar to the 2-phenyl derivative, the para-arrangement of the amino and hydroxyl groups strongly activates the ring, making it highly susceptible to oxidation.

Comparative Reactivity in Key Transformations

The structural nuances outlined above manifest as tangible differences in reactivity across various reaction classes.

Oxidation Reactions

Aminophenols are notoriously susceptible to oxidation, often leading to the formation of quinone-imines and subsequent polymerization. The ease of oxidation is a critical parameter in their handling and application.

4-Aminophenol is highly prone to oxidation due to the direct electronic conjugation between the electron-donating amino and hydroxyl groups in the para positions. This facilitates the removal of electrons to form a stable quinone-imine intermediate. Similarly, 2-aminophenol also readily oxidizes.

In contrast, the steric bulk of the phenyl group in This compound can be expected to moderately hinder the approach of oxidizing agents to the aminophenol core. While the para-relationship of the -OH and -NH2 groups still renders the molecule susceptible to oxidation, the reaction may proceed at a slower rate compared to the unsubstituted 4-aminophenol. 3-Aminophenol is generally more stable towards oxidation than its ortho and para isomers.

Table 1: Qualitative Comparison of Oxidation Susceptibility

CompoundRelative Position of -OH and -NH2Key Structural FeaturesPredicted Ease of Oxidation
This compound paraPhenyl group at C2 (steric hindrance)High, but potentially slower than 4-aminophenol
2-Aminophenol orthoIntramolecular H-bondingHigh
3-Aminophenol metaLess conjugated systemLow to Moderate
4-Aminophenol paraUnhindered, conjugated systemVery High
Acylation Reactions

Selective acylation of either the amino or hydroxyl group is a common requirement in the synthesis of pharmaceuticals and other fine chemicals. The relative nucleophilicity of the two groups, governed by both electronic and steric factors, dictates the reaction's outcome.

The amino group is generally a better nucleophile than the hydroxyl group under neutral or basic conditions. However, the steric environment can alter this intrinsic reactivity. In This compound , the hydroxyl group is significantly more sterically hindered by the adjacent phenyl ring than the amino group. This steric impediment makes selective N-acylation the highly favored, if not exclusive, pathway.

In contrast, for less hindered isomers like 4-aminophenol, while N-acylation is still preferred, achieving high selectivity might require more carefully controlled reaction conditions to avoid competing O-acylation. In 2-aminophenol, intramolecular hydrogen bonding can reduce the nucleophilicity of both groups, potentially requiring more forcing conditions for acylation.

Experimental Workflow: Comparative N-Acetylation

To quantitatively assess the relative reactivity towards acylation, a competitive N-acetylation experiment can be designed. This protocol aims to provide a framework for such a comparison.

Objective

To determine the relative rates of N-acetylation of this compound and a comparator aminophenol (e.g., 4-aminophenol) under competitive conditions.

Experimental Design

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Equimolar Mixture: This compound & 4-Aminophenol prep2 Dissolve in Anhydrous Solvent (e.g., THF) prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add Sub-stoichiometric Acetic Anhydride (0.5 eq) react1->react2 react3 Stir for 1 hour at 0°C react2->react3 analysis1 Quench Reaction (e.g., with water) react3->analysis1 analysis2 Extract with Organic Solvent analysis1->analysis2 analysis3 Analyze via HPLC or GC-MS analysis2->analysis3 analysis4 Quantify Reactants and Products analysis3->analysis4

Caption: Workflow for competitive N-acetylation of aminophenols.

Step-by-Step Protocol
  • Preparation: Prepare a solution containing an equimolar mixture of this compound and 4-aminophenol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The use of an anhydrous solvent is crucial to prevent hydrolysis of the acylating agent.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.

  • Addition of Acylating Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride dropwise to the stirred solution. Using a limited amount of the acylating agent ensures that the aminophenols are in competition for it.

  • Reaction Progress: Allow the reaction to stir at 0 °C for a defined period (e.g., 1 hour).

  • Quenching: Quench the reaction by adding cold water to hydrolyze any remaining acetic anhydride.

  • Workup: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the composition of the crude product mixture using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the ratio of the acetylated products to the unreacted starting materials, the relative reactivity can be determined.

Rationale for Experimental Choices
  • Competitive Reaction: This design provides a direct comparison of reactivity under identical conditions, eliminating variations in temperature, concentration, or stirring rate.

  • Sub-stoichiometric Reagent: Ensures that the two nucleophiles compete for a limited amount of the electrophile, making the product ratio a direct measure of their relative nucleophilicity.

  • Low Temperature: Minimizes potential side reactions and provides better kinetic control, which is essential for measuring reaction rates accurately.

  • Aprotic Solvent: Prevents the solvent from participating in the reaction (e.g., solvolysis of the anhydride).

Electrophilic Aromatic Substitution

The activating nature of the -OH and -NH2 groups makes the aromatic ring of aminophenols highly susceptible to electrophilic substitution. The directing effects of these groups, along with steric considerations, determine the regioselectivity of such reactions.

In This compound , the positions ortho to the powerful activating amino group (C3 and C5) are the most electronically enriched. The position ortho to the hydroxyl group (C3) is also activated. However, the C3 position is sterically encumbered by the adjacent large phenyl group at C2. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the amino group and meta to the hydroxyl group, and is sterically accessible.

This contrasts with 4-aminophenol, where the two positions ortho to the amino group (and meta to the hydroxyl) are electronically and sterically equivalent, potentially leading to mixtures of products if substitution occurs at both sites.

G cluster_4A2P This compound cluster_4AP 4-Aminophenol A Ring Activation (-OH, -NH2) D Predicted Outcome: Preferential substitution at C5 A->D B Steric Hindrance (Phenyl at C2) B->D C Electronic Effects (Concerted para-activation) C->D E Ring Activation (-OH, -NH2) H Predicted Outcome: Substitution at C3 and C5 E->H F Minimal Steric Hindrance F->H G Electronic Effects (Concerted para-activation)

Caption: Factors influencing electrophilic substitution on aminophenols.

Conclusion

This compound presents a unique reactivity profile compared to simpler aminophenol isomers. The introduction of the C2-phenyl group imparts a significant steric effect that can be strategically exploited:

  • It offers a degree of steric protection against oxidation compared to the highly labile 4-aminophenol.

  • It provides excellent regiocontrol in N-acylation , effectively shielding the hydroxyl group and directing the reaction towards the amino group.

  • It directs electrophilic aromatic substitution preferentially to the C5 position, offering a pathway to selectively functionalized derivatives that may be difficult to access with other isomers.

Understanding these nuanced differences is critical for chemists aiming to leverage the specific properties of this compound in the design of novel molecules and efficient synthetic routes. This guide serves as a foundational resource for anticipating its behavior and designing robust experimental protocols.

References

At present, direct, publicly available, peer-reviewed studies that quantitatively compare the reactivity of this compound with other aminophenols in the specific reactions discussed are not readily found through general searches. The comparative analysis provided is based on well-established principles of physical organic chemistry, including steric hindrance and electronic effects of substituents on aromatic rings. The experimental protocol is a standard design for determining relative reactivity. For foundational knowledge on these principles, please refer to standard organic chemistry textbooks and resources.

A Senior Application Scientist's Guide to Nucleophilic Substitution: 4-Amino-2-phenylphenol vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

For chemists navigating the intricate pathways of organic synthesis, the choice of a nucleophile is a critical decision point that dictates reaction outcomes, yields, and purity. Among the vast arsenal of available nucleophiles, bifunctional reagents present a unique challenge and opportunity. 4-Amino-2-phenylphenol, with its distinct amino and hydroxyl moieties, is a prime example. This guide provides an in-depth comparison of this compound's reactivity in substitution reactions against other common nucleophiles, grounded in mechanistic principles and supported by experimental insights.

Understanding the Nucleophilic Character of this compound

This compound is a fascinating molecule possessing two potential nucleophilic centers: the nitrogen of the primary aromatic amine and the oxygen of the phenolic hydroxyl group. The reactivity of each site is governed by a delicate interplay of electronics, sterics, and reaction conditions.

  • The Amino Group (-NH2): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile.[1] Generally, primary amines are effective nucleophiles for reactions with electrophiles like alkyl halides and acyl chlorides.[1] However, in this compound, the nitrogen's lone pair can be delocalized into the aromatic ring, which slightly diminishes its basicity and nucleophilicity compared to a typical alkylamine.[2]

  • The Hydroxyl Group (-OH): In its neutral state, the phenolic hydroxyl group is a relatively weak nucleophile. Its reactivity is dramatically enhanced upon deprotonation to form the phenoxide ion (-O⁻). This transformation requires a base, and the choice of base is a key tool for controlling reaction selectivity.[3] The predicted pKa for the hydroxyl group is around 10.25, indicating that a moderately strong base is needed for complete deprotonation.[4]

A significant structural feature is the bulky phenyl group at the ortho position to the hydroxyl group. This imposes considerable steric hindrance, which can influence the accessibility of the hydroxyl group to incoming electrophiles.

The Decisive Factor: Chemoselectivity in N- vs. O-Substitution

The core challenge when using aminophenols is achieving selective substitution at either the nitrogen or the oxygen. The outcome is not arbitrary; it is dictated by the principles of Hard and Soft Acids and Bases (HSAB), the nature of the electrophile, and precise control of reaction conditions.

  • N-Alkylation/Acylation: The nitrogen atom, being softer and generally more nucleophilic than the neutral oxygen, will preferentially react with "soft" electrophiles like alkyl halides in the absence of a strong base. Acylation reactions with acyl chlorides or anhydrides also tend to favor the more nucleophilic amine, as seen in the synthesis of paracetamol from 4-aminophenol.[5][6][7]

  • O-Alkylation/Acylation: To target the hydroxyl group, it must be deprotonated to the more potent phenoxide nucleophile. This is typically achieved using a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The resulting phenoxide is a "hard" nucleophile and will readily attack hard electrophiles. This strategy is often employed in Williamson ether synthesis.

Modern synthetic methods have provided sophisticated catalyst systems to steer this selectivity. For instance, specific copper- and palladium-based catalysts have been developed for the selective O- or N-arylation of unprotected aminophenols, offering orthogonal control over the reaction site.[8][9][10][11][12]

Comparative Performance: A Data-Driven Look

To contextualize the reactivity of this compound, we must compare it to simpler, monofunctional nucleophiles under similar conditions.

NucleophileElectrophileTypical ConditionsRelative Reactivity/YieldKey Considerations
This compound (N-attack) Benzyl BromideAprotic solvent (e.g., THF), no baseModerateThe amino group is the primary nucleophile. Product may undergo further alkylation.
This compound (O-attack) Benzyl BromideAprotic solvent (e.g., DMF), K2CO3GoodRequires deprotonation of the phenol. Steric hindrance from the ortho-phenyl group may slow the reaction.
Aniline Benzyl BromideAprotic solvent (e.g., THF)Moderate to GoodA standard for aromatic amine nucleophilicity. Less sterically hindered than the amino group in our target molecule.
Phenol Benzyl BromideAprotic solvent (e.g., DMF), K2CO3ExcellentA standard for O-alkylation. The benchmark against which the O-alkylation of this compound is measured.
Benzylamine Benzyl BromideAprotic solvent (e.g., THF)HighAliphatic amines are significantly more basic and nucleophilic than aromatic amines. Prone to over-alkylation.

This table is a qualitative summary based on established principles of nucleophilicity. Actual reaction rates depend heavily on specific concentrations, temperatures, and catalysts.

The key takeaway is that while the amino group in this compound is an effective nucleophile, its reactivity is modulated by aromatic resonance and steric factors. The hydroxyl group's utility is unlocked by the choice of base, transforming it into a powerful nucleophile, though one that is sterically encumbered.

Experimental Protocols: A Practical Guide

Here, we provide a model protocol to illustrate how selectivity can be achieved in practice.

Protocol: Selective N-Acetylation of this compound

This protocol is based on the well-established principle that amines are generally more nucleophilic towards acylating agents than neutral phenols.[5][13]

Objective: To selectively acetylate the amino group of this compound, leaving the hydroxyl group intact.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Ice Bath

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure N-(2-hydroxy-4-biphenylyl)acetamide.

Causality and Trustworthiness:

  • Why Acetic Acid as a solvent? It readily dissolves the starting material and the product, and its protic nature does not interfere with the acylation of the amine.

  • Why Acetic Anhydride? It is a potent acylating agent. The reaction is exothermic, hence the need for cooling to prevent side reactions.[13]

  • Self-Validation: The success of the protocol is validated by the melting point of the product and its characterization by spectroscopy (¹H NMR, IR), which should confirm the presence of the amide bond and the free phenolic -OH group. The selective N-acylation is the thermodynamically and kinetically favored pathway under these conditions.[5]

Visualizing Reaction Control

To better understand the decision-making process in these reactions, the following diagrams illustrate the key variables and workflows.

Diagram 1: General Experimental Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Select Nucleophile (e.g., this compound) D Add Base? (e.g., K2CO3 for O-Alkylation) A->D B Select Electrophile (e.g., Alkyl Halide) B->D C Choose Solvent (Polar Aprotic vs. Protic) C->D E Set Reaction Temperature & Monitor (TLC) D->E No Base (N-Attack) D->E Base Added (O-Attack) F Quench Reaction E->F G Extraction / Filtration F->G H Purification (Crystallization / Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: Workflow for a substitution reaction comparing N- vs. O-selectivity.

Diagram 2: Decision Logic for Selectivity

G start Goal: Selective Substitution on This compound q_base Use a Base? start->q_base n_attack N-Substitution Favored (Amine is more nucleophilic than neutral phenol) q_base->n_attack No o_attack O-Substitution Favored (Phenoxide is a strong nucleophile) q_base->o_attack Yes (e.g., K2CO3) q_electrophile_n Electrophile Type? n_attack->q_electrophile_n q_electrophile_o Electrophile Type? o_attack->q_electrophile_o n_acyl Product: N-Acyl (e.g., Amide) q_electrophile_n->n_acyl Acyl Halide n_alkyl Product: N-Alkyl (e.g., Secondary Amine) q_electrophile_n->n_alkyl Alkyl Halide o_acyl Product: O-Acyl (e.g., Ester) q_electrophile_o->o_acyl Acyl Halide o_alkyl Product: O-Alkyl (e.g., Ether) q_electrophile_o->o_alkyl Alkyl Halide

Caption: Decision tree for achieving N- vs. O-substitution selectivity.

Conclusion

This compound is a versatile yet complex nucleophile. Its reactivity profile is a case study in the principles of chemoselectivity. While its amino group behaves like a typical, albeit sterically hindered, aromatic amine, its hydroxyl group's potential is unlocked through careful, base-mediated deprotonation. The modern chemist can steer the outcome of substitution reactions by rationally selecting the electrophile, solvent, and, most critically, the presence or absence of a base. This level of control, further enhanced by advanced catalytic systems, makes this compound a valuable building block for synthesizing complex molecules in pharmaceuticals and materials science.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ACS Publications. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. Retrieved from [Link]

  • Kurnianto, R. W., Fahrurrozi, M., et al. (2021). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Molekul, 16(1), 58-67. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Retrieved from [Link]

  • Kurnianto, R. W., et al. (n.d.). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Semantic Scholar. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. MIT DSpace. Retrieved from [Link]

  • SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Core.ac.uk. Retrieved from [Link]

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A Comparative Guide to the Characterization and Validation of 4-Amino-2-phenylphenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reaction products derived from 4-Amino-2-phenylphenol and its alternatives. We will explore the synthesis, characterization, and validation of these products, offering field-proven insights and experimental data to inform your research and development endeavors. This document is designed to be a comprehensive resource, moving beyond a simple recitation of protocols to explain the underlying principles and rationale for the experimental choices described.

Introduction to this compound and Its Significance

This compound, also known as 5-Amino-[1,1'-biphenyl]-2-ol, is an aromatic amine that serves as a versatile precursor in the synthesis of a variety of complex organic molecules.[1][2] Its structure, featuring a biphenyl backbone with strategically placed amino and hydroxyl groups, makes it a valuable building block for the creation of dyes, pharmaceuticals, and other functional materials. The reactivity of the amino and hydroxyl moieties allows for a range of chemical transformations, leading to a diverse array of reaction products with unique properties.

This guide will focus on three primary classes of reaction products derived from this compound:

  • Azo Dyes: Formed through diazotization of the primary amine followed by coupling with an aromatic nucleophile.

  • Phenoxazines: Heterocyclic compounds synthesized via oxidative cyclization.

  • Oxidation Products: Resulting from the direct oxidation of the aminophenol.

We will compare these products with those derived from structurally similar o-aminophenols, namely 2-Amino-4-chlorophenol and 2-Amino-4-nitrophenol , to provide a comprehensive understanding of how substituents on the aminophenol ring influence the properties of the final products.

I. Synthesis of Reaction Products: Pathways and Methodologies

The synthetic utility of this compound and its analogs lies in their ability to undergo a variety of chemical transformations. Below, we detail the experimental protocols for the synthesis of azo dyes, phenoxazines, and oxidation products.

A. Azo Dyes via Diazotization and Coupling

Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–).[3] Their synthesis is a two-step process involving the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.[4]

This protocol outlines the synthesis of an illustrative azo dye by coupling diazotized this compound with 2-naphthol.

Step 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.85 g (0.01 mol) of this compound in 20 mL of 2M hydrochloric acid, warming gently if necessary to achieve dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of deionized water dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

Step 2: Coupling with 2-Naphthol

  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the crude azo dye by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A This compound in HCl C Diazonium Salt Solution (0-5 °C) A->C Add dropwise B NaNO2 solution B->C D 2-Naphthol in NaOH E Azo Dye Precipitate C->E D->E Add diazonium salt F Crude Azo Dye E->F G Purified Azo Dye F->G Recrystallization

Caption: Workflow for the synthesis of an azo dye from this compound.

B. Phenoxazine Synthesis via Oxidative Cyclization

Phenoxazines are a class of heterocyclic compounds with a core structure consisting of an oxazine ring fused to two benzene rings. They are known for their applications as dyes, fluorescent probes, and in materials science.[5] The synthesis of phenoxazines from o-aminophenols typically involves an oxidative coupling reaction.

This protocol describes a general method for the synthesis of a phenoxazine derivative from this compound through oxidative dimerization.

  • Dissolve 1.85 g (0.01 mol) of this compound in 50 mL of a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of an oxidizing agent. A common choice is a solution of iron(III) chloride (1.62 g, 0.01 mol) in 20 mL of the same solvent.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate of the crude phenoxazine derivative will form. Isolate the solid by vacuum filtration and wash with deionized water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure phenoxazine derivative.

C. Oxidation Products

The oxidation of aminophenols can lead to the formation of quinone-imine or phenoxazinone structures, depending on the reaction conditions and the starting material. The oxidation of 2-aminophenol, for instance, is known to yield 2-aminophenoxazine-3-one.[6]

This protocol outlines a general procedure for the oxidation of this compound.

  • Dissolve 1.85 g (0.01 mol) of this compound in 50 mL of a buffered aqueous methanol solution (pH 7-8).

  • Add a mild oxidizing agent, such as a 3% solution of hydrogen peroxide, dropwise to the stirred solution at room temperature.[7]

  • Continue stirring for 24 hours, protecting the reaction from light.

  • Monitor the reaction by HPLC-UV to observe the formation of the oxidation product and the consumption of the starting material.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography.

II. Comparative Analysis of Reaction Products

A key aspect of this guide is the comparison of the reaction products of this compound with those of its chloro- and nitro-substituted analogs. The electronic nature of these substituents is expected to significantly influence the properties of the resulting molecules.

Starting MaterialKey Reaction ProductsExpected Influence of Substituent
This compound Azo Dyes, Phenoxazines, Oxidation ProductsThe phenyl group is a bulky, electron-donating group that can influence the solubility and electronic properties of the products.
2-Amino-4-chlorophenol Azo Dyes, Phenoxazines, Oxidation ProductsThe chloro group is an electron-withdrawing but ortho-, para-directing group that can affect the color and reactivity of the products.
2-Amino-4-nitrophenol Azo Dyes, Phenoxazines, Oxidation ProductsThe nitro group is a strong electron-withdrawing group that will significantly impact the electronic absorption spectra (color) and the overall reactivity.

III. Characterization of Reaction Products

The unambiguous identification and characterization of the synthesized products are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

A. Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as O-H, N-H, C=O, and N=N bonds.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is crucial for colored compounds like azo dyes and phenoxazines, providing information about their electronic transitions and the wavelength of maximum absorbance (λmax).

B. Chromatographic Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for quantitative analysis. A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[8]

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation.

IV. Validation of Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[9] The validation of an HPLC method for the quantitative analysis of the synthesized products should be performed according to the guidelines of the International Council for Harmonisation (ICH).[8]

Experimental Protocol: HPLC-UV Method Validation

The following protocol outlines the key parameters for the validation of an HPLC-UV method for the quantification of a synthesized azo dye.

1. System Suitability:

  • Inject a standard solution of the azo dye multiple times (n=6).

  • The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters (e.g., tailing factor, theoretical plates) should be within acceptable limits (typically <2%).

2. Specificity:

  • Inject a blank (mobile phase), a placebo (a mixture of all reagents except the analyte), and a solution of the azo dye.

  • The method is specific if no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

3. Linearity:

  • Prepare a series of at least five standard solutions of the azo dye at different concentrations.

  • Inject each solution and construct a calibration curve by plotting the peak area versus the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (Recovery):

  • Spike a placebo solution with known amounts of the azo dye at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples and calculate the percentage recovery of the analyte. The recovery should typically be within 98-102%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample of the azo dye on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • The RSD for both repeatability and intermediate precision should be within acceptable limits (e.g., <2%).

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLCValidation Start Define Analytical Method (HPLC-UV) SystemSuitability System Suitability Start->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validated Validated Method LOD_LOQ->Validated

Caption: Workflow for the validation of an HPLC-UV analytical method.

V. Comparative Performance and Data Summary

To facilitate an objective comparison, the following tables summarize key data for the synthesized products. Note: The data presented here are illustrative and should be supplemented with experimentally determined values.

Table 1: Comparison of Azo Dyes

Starting MaterialCoupling Agentλmax (nm)Molar Absorptivity (ε)Yield (%)Melting Point (°C)
This compound2-Naphthol[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
2-Amino-4-chlorophenol2-Naphthol[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
2-Amino-4-nitrophenol2-Naphthol[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]

Table 2: Comparison of Phenoxazine Derivatives

Starting MaterialOxidizing Agentλmax (nm)Fluorescence Quantum YieldYield (%)Melting Point (°C)
This compoundFeCl₃[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
2-Amino-4-chlorophenolFeCl₃[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
2-Amino-4-nitrophenolFeCl₃[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]

Conclusion

This guide has provided a comprehensive framework for the synthesis, characterization, and validation of reaction products derived from this compound. By comparing these products with those from 2-Amino-4-chlorophenol and 2-Amino-4-nitrophenol, researchers can gain valuable insights into the structure-property relationships of these important classes of compounds. The detailed experimental protocols and validation procedures serve as a robust starting point for further research and development in the fields of dye chemistry, materials science, and drug discovery. The application of these rigorous analytical methodologies is essential for ensuring the quality, safety, and efficacy of novel chemical entities.

References

  • Adegoke, O. A., & Adebayo, I. A. (2008). Synthesis and applications of azo dyes derived from 2-amino-1, 3, 4-thiadiazole-2-thiol on polyester fibre. Journal of the Chemical Society of Nigeria, 33(2), 124-129.
  • The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Kvintovics, P., & Stájer, G. (2018). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Retrieved from [Link]

  • Hartman, W. W., & Silloway, H. L. (1947). 2-Amino-4-nitrophenol. Organic Syntheses, 27, 3.
  • Hanadi, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.
  • Sadhu, S., & Mitra, P. (2023). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. Retrieved from [Link]

  • Imtiyaz, S., et al. (2023). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. Food Science and Technology, 43.
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  • ResearchGate. (n.d.). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: General route for the synthesis of azo dyes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
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  • Patel, K. N., et al. (2012). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of polycyclic phenoxazine derivatives (5a-i). Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Amino-2-phenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 4-Amino-2-phenylphenol and related derivatives, compounds of significant interest in the cosmetic and pharmaceutical industries. As a Senior Application Scientist, my objective is to move beyond mere protocols and provide a narrative grounded in mechanistic understanding, enabling you to design and interpret cross-reactivity studies with scientific rigor. We will explore the causal chain from molecular interaction to adverse outcome, compare key derivatives based on experimental data, and detail the self-validating systems used to generate this knowledge.

The Challenge: Allergic Contact Dermatitis and the Specter of Cross-Reactivity

This compound and its structural relatives, such as p-phenylenediamine (PPD), are small aromatic amines widely used as precursors in oxidative hair dyes and other industrial applications.[1] While effective, their utility is hampered by their potential to act as haptens—small molecules that can elicit an immune response after binding to endogenous proteins. This process can lead to skin sensitization, a Type IV delayed hypersensitivity reaction culminating in Allergic Contact Dermatitis (ACD).[2][3]

A critical challenge for safety assessment is cross-reactivity. An individual sensitized to one compound may subsequently react to other structurally similar molecules.[1][4] This guide focuses on the experimental frameworks used to predict and quantify this potential, ensuring the safety of new chemical entities and formulations.

The Mechanistic Framework: The Adverse Outcome Pathway (AOP) for Skin Sensitization

To design and interpret toxicological studies effectively, we must first understand the "why." The Organisation for Economic Co-operation and Development (OECD) has championed the Adverse Outcome Pathway (AOP) concept, which provides a linear sequence of causally linked events from the initial molecular interaction to the final adverse effect.[5] The AOP for skin sensitization is the bedrock of modern, non-animal testing strategies.[6][7]

The pathway consists of four Key Events (KEs):

  • KE1: Molecular Initiating Event (MIE): The process begins with haptenation, where the chemically reactive substance (or its metabolite) forms a covalent bond with skin proteins, particularly with nucleophilic residues like cysteine and lysine.[8] This creates a hapten-protein complex, rendering it immunogenic.

  • KE2: Keratinocyte Activation: The hapten-protein complexes, along with the inherent electrophilic nature of the sensitizer, induce stress signaling pathways within keratinocytes. A primary example is the activation of the Keap1-Nrf2-ARE pathway, a major regulator of cytoprotective responses to oxidative stress.[9][10]

  • KE3: Dendritic Cell Activation: Activated keratinocytes release inflammatory signals that, along with the hapten-protein complexes, trigger dendritic cells (DCs), the skin's resident antigen-presenting cells. The DCs process the antigens, mature, and upregulate co-stimulatory molecules (e.g., CD54, CD86).

  • KE4: T-Cell Proliferation and Activation: The activated DCs migrate from the epidermis to the local draining lymph nodes, where they present the antigen to naive T-cells. This leads to the clonal expansion of allergen-specific memory T-cells, completing the induction phase of sensitization.[11]

The manifestation of ACD is the "Adverse Outcome" on a subsequent exposure. Understanding this pathway allows us to select assays that probe specific key events, building a weight-of-evidence case for a compound's sensitization potential.

AOP_Skin_Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE KE1 / MIE Covalent Protein Binding (Haptenation) KE2 KE2 Keratinocyte Activation (e.g., Nrf2 Pathway) MIE->KE2 Stress Signals KE3 KE3 Dendritic Cell Activation & Maturation KE2->KE3 Pro-inflammatory Cytokines KE4 KE4 T-Cell Proliferation in Lymph Node KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis (ACD) KE4->AO Sensitization (Induction Phase)

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

A Comparative Guide to Sensitization Assessment Methodologies

The evolution of sensitization testing reflects a paradigm shift towards mechanism-based, animal-alternative methods. An integrated approach, combining multiple assays, is now the standard for robust safety assessment.[12][13]

In Vivo Gold Standard: The Murine Local Lymph Node Assay (LLNA)

The LLNA remains a benchmark in vivo method for quantifying sensitization potential and is invaluable for cross-reactivity studies.[14][15] It directly measures the proliferation of lymphocytes in the draining lymph nodes (KE4) following topical application of a test chemical to the mouse ear.

  • Causality: The core principle is that sensitizers induce a dose-dependent proliferation of T-cells in the lymph nodes draining the application site.[16] This proliferative response is quantified, typically by measuring the incorporation of a radiolabelled nucleotide (e.g., ³H-thymidine) or using non-radioactive methods.[17] The result is expressed as a Stimulation Index (SI), and the concentration required to produce an SI of 3 (EC3) is calculated to determine potency.

  • Trustworthiness: The assay is highly standardized under OECD Test Guideline 429 and includes concurrent positive and negative/vehicle controls to ensure the system is performing correctly.[16] A pre-screen test is often conducted to select appropriate concentrations and avoid systemic toxicity or excessive local irritation, which could confound the results.[17]

In Chemico & In Vitro Alternatives: An Integrated Testing Strategy (ITS)

Modern safety assessments increasingly rely on a battery of non-animal tests that address the initial key events of the AOP.[18] This approach reduces animal use and can provide faster, more mechanistic data.

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay directly models the MIE (KE1).[8][19] It quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[20] The depletion of these peptides is measured by HPLC, providing a direct measure of a chemical's potential to haptenate proteins.[21][22]

  • KeratinoSens™ Assay: This in vitro cell-based assay addresses KE2.[23] It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[24][25] Activation of the Keap1-Nrf2 pathway by a sensitizer leads to luciferase expression, which is detected as a luminescent signal.[9][10]

  • Human Cell Line Activation Test (h-CLAT): This in vitro assay probes KE3 by measuring the upregulation of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following chemical exposure, mimicking dendritic cell activation.[19][26]

ITS_Workflow start Test Chemical dpra KE1: DPRA (Peptide Reactivity) start->dpra keratino KE2: KeratinoSens™ (Keratinocyte Activation) start->keratino hclat KE3: h-CLAT (Dendritic Cell Activation) start->hclat decision Weight of Evidence '2 out of 3' Approach dpra->decision keratino->decision hclat->decision sensitizer Predicted Sensitizer decision->sensitizer ≥2 Positive nonsensitizer Predicted Non-Sensitizer decision->nonsensitizer <2 Positive

Caption: Integrated Testing Strategy (ITS) workflow for sensitization hazard.

Comparative Analysis: Sensitization Potency & Cross-Reactivity of PPD Derivatives

Understanding the structure-activity relationship (SAR) is key to predicting cross-reactivity.[27][28] Experimental data from studies comparing PPD and its derivatives provide a quantitative basis for these comparisons. A study by Yamano et al. (2009) used the LLNA to evaluate the sensitizing potency of PPD and five derivatives commonly used as antioxidants.[29]

The results demonstrate that modifications to the core PPD structure significantly alter sensitizing potency. For example, the addition of isopropyl and phenyl groups (IPPD) or an amino and phenyl group (PADPA) results in stronger sensitizers than PPD itself.[29] Conversely, larger alkyl or additional phenyl groups can decrease potency.[29]

Table 1: Comparative Sensitization Potency of p-Phenylenediamine (PPD) Derivatives

Compound Name Abbreviation Structure Sensitization Potency (LLNA EC3 value, %) Potency Class
p-Phenylenediamine PPD Diaminobenzene 0.21 Strong
p-Aminodiphenylamine PADPA Phenylamino-aminobenzene 0.086 Extreme
N-isopropyl-N'-phenyl-p-phenylenediamine IPPD Isopropyl- and Phenyl- substituted 0.086 Extreme
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine DMBPPD Dimethylbutyl- and Phenyl- substituted 0.35 Strong
N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine MHPPD Methylheptyl- and Phenyl- substituted 0.35 Strong
N,N'-diphenyl-p-phenylenediamine DPPD Diphenyl-substituted 0.69 Moderate

(Data synthesized from Yamano et al., Contact Dermatitis, 2009)[29]

Cross-reactivity experiments from the same study, using the Guinea Pig Maximization Test (GPMT), revealed that animals sensitized to any of the five derivatives that share a common p-aminodiphenylamine (PADPA) structure showed strong cross-reactivity to each other.[29] Interestingly, these derivative-sensitized groups did not cross-react with the parent PPD compound, highlighting the specificity of the immune response.[29]

Key Experimental Protocols

Reproducibility and rigor are paramount. The following are condensed, principled outlines of key protocols. Full, detailed guidelines should always be consulted from their official sources (e.g., OECD).

Protocol: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)
  • Objective: To determine the dose-response relationship of lymphocyte proliferation in draining lymph nodes.

  • Methodology Rationale:

    • Animal Model & Dosing: Use young adult female CBA/Ca or CBA/J strain mice, as they show a robust and reproducible response.[16] A minimum of four animals per dose group is used.[17]

    • Test Substance Preparation & Application: Prepare a minimum of three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil). The choice of vehicle is critical as it affects dermal uptake; it should not be irritating and should solubilize the test substance. Apply 25 µL of the test substance daily for three consecutive days to the dorsum of each ear.[16]

    • Controls: A concurrent negative control group treated only with the vehicle and a positive control group treated with a known moderate sensitizer (e.g., hexyl cinnamic aldehyde) are mandatory to validate the assay run.[14]

    • Proliferation Measurement (KE4 Assessment): Five days after the first application, inject mice intravenously with ³H-methyl thymidine. This radiolabel is incorporated into the DNA of proliferating cells.

    • Data Collection & Analysis: Three hours post-injection, humanely euthanize the animals and excise the auricular lymph nodes. Prepare a single-cell suspension and measure radioactivity via liquid scintillation counting. Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per test group by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is then calculated via linear interpolation.

Protocol: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)
  • Objective: To quantify the reactivity of a test chemical with model peptides as a surrogate for protein haptenation (KE1).

  • Methodology Rationale:

    • Peptide Selection: Synthetic peptides containing Cysteine (thiol group) and Lysine (amino group) are used as they mimic the most common nucleophilic targets for electrophilic sensitizers on skin proteins.[19][21]

    • Reaction System: The test chemical is incubated with each peptide in a suitable solvent (e.g., acetonitrile/buffer) for 24 hours under controlled temperature and pH.[8] The concentration of the chemical and peptides is standardized to allow for comparison across chemicals.[22]

    • Controls: Reference controls (positive and negative) and solvent controls are included to ensure the system is stable and the analytical method is performing correctly.

    • Quantification: Following incubation, the concentration of the remaining, non-depleted peptide is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

    • Data Analysis: The percent peptide depletion is calculated for both the Cysteine and Lysine peptides relative to the reference controls. The mean depletion value is used to classify the chemical into reactivity classes (e.g., minimal, low, medium, high), which correlates with its sensitization potential.[8]

Conclusion and Future Perspectives

The study of cross-reactivity among this compound derivatives and related compounds is a critical component of chemical safety assessment. The transition from traditional animal testing to a mechanism-driven approach, guided by the AOP framework, has revolutionized the field. By combining data from in chemico methods like the DPRA and in vitro assays like KeratinoSens™ with targeted in vivo studies when necessary, researchers can build a robust weight of evidence. This integrated strategy not only enhances the predictive power of safety assessments but also aligns with the ethical imperative to reduce and replace animal testing. Future research will continue to refine these models, improving their applicability domains and potency predictions to better ensure human health and safety.

References

  • Direct Peptide Reactivity Assay (DPRA) test for skin sensitization. (2020). sb-PEPTIDE. [Link]

  • OECD. (2010). OECD Guideline for the Testing of Chemicals 429: Skin Sensitisation: Local Lymph Node Assay. OECD Publishing. [Link]

  • Direct Peptide Reactivity Assay (DPRA, OECD 442C). (n.d.). Institute for In Vitro Sciences (IIVS). [Link]

  • Avis, E. T., & Roberts, D. W. (2022). Peptide reactivity assays for skin sensitisation – scope and limitations. SAR and QSAR in Environmental Research, 33(12), 931–942. [Link]

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  • Direct Peptide Reactivity Assay (DPRA). (n.d.). Eurofins. [Link]

  • Aleksic, M., Rajagopal, R., de-Ávila, R., Spriggs, S., & Gilmour, N. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology, 54(2), 69–91. [Link]

  • The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins. (n.d.). OECD. [Link]

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  • KeratinoSensTM. (n.d.). Eurofins. [Link]

  • Aleksic, M., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online. [Link]

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  • Covalent Protein binding leading to Skin Sensitisation. (n.d.). AOP-Wiki. [Link]

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  • Gołębiewska, A., et al. (2017). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. PubMed Central. [Link]

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  • In Vivo Sensitization Testing. (n.d.). MB Research Labs. [Link]

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  • Shahin, M. M. (1994). Structure-activity relationships within various series of p-phenylenediamine derivatives. Semantic Scholar. [Link]

  • Yamano, T., & Shimizu, M. (2009). Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. PubMed. [Link]

  • Shahin, M. M. (1994). Structure-activity relationships within various series of p-phenylenediamine derivatives. Europe PMC. [Link]

  • D’Abrosca, K., et al. (2021). In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients. PubMed. [Link]

  • Eilstein, J., et al. (2011). Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. ResearchGate. [Link]

  • Ade, N., et al. (2019). Evaluation of in vitro assays for the assessment of the skin sensitization hazard of functional polysiloxanes and silanes. PubMed. [Link]

  • Bernabeu, R. O., et al. (2022). In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. MDPI. [Link]

  • Schnuch, A., et al. (2000). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. PubMed. [Link]

  • Koizumi, R., et al. (2023). Evaluation of Skin Sensitization Using Amino Acid Derivative Reactivity Assay-Organic Solvent (ADRA-OS), an Alternative to Animal Tests: Effects of Epoxy Compound. Longdom Publishing. [Link]

  • Koizumi, R., et al. (2023). Evaluation of Skin Sensitization Using Amino Acid Derivative Reactivity Assay- Organic Solvent (ADRA-OS), an Alternative to. Longdom Publishing. [Link]

  • Soeteman-Hernandez, L. G., et al. (2019). Applicability of amino acid derivative reactivity assay for prediction of skin sensitization by combining multiple alternative methods to evaluate key events. PubMed. [Link]

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A Comparative Analysis of Synthetic Routes to 4-Amino-2-phenylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-phenylphenol is a valuable intermediate in the synthesis of a variety of compounds, particularly in the fields of pharmaceuticals and colorants, such as hair dyes.[1] Its structure, featuring a biphenyl backbone with strategically placed amino and hydroxyl functional groups, makes it an attractive building block for creating complex molecules with specific biological or chemical properties. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists.

This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound: the reduction of a nitrophenol precursor and the palladium-catalyzed Buchwald-Hartwig amination. By examining the underlying mechanisms, experimental considerations, and key performance indicators of each route, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs.

Route 1: Reduction of 2-phenyl-4-nitrophenol

This classical approach involves the synthesis of a nitrophenol intermediate, 2-phenyl-4-nitrophenol, followed by the reduction of the nitro group to an amine. This two-step process is a well-established method for the preparation of aminophenols.

Reaction Pathway

The overall transformation can be depicted as follows:

2-phenylphenol 2-phenylphenol 2-phenyl-4-nitrophenol 2-phenyl-4-nitrophenol 2-phenylphenol->2-phenyl-4-nitrophenol Nitration (HNO3/H2SO4) This compound This compound 2-phenyl-4-nitrophenol->this compound Reduction (e.g., H2, Pd/C)

Caption: General workflow for the synthesis of this compound via the reduction of a nitrophenol intermediate.

Step 1: Synthesis of 2-phenyl-4-nitrophenol (Nitration)

The synthesis of the 2-phenyl-4-nitrophenol intermediate is typically achieved through the electrophilic nitration of 2-phenylphenol. The hydroxyl group is an activating ortho-, para-director, while the phenyl group is also an activating ortho-, para-director. Therefore, the nitration of 2-phenylphenol is expected to yield a mixture of isomers. Controlling the reaction conditions is crucial to favor the formation of the desired 4-nitro isomer.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and to improve the regioselectivity of the reaction.

Step 2: Reduction of 2-phenyl-4-nitrophenol

The reduction of the nitro group in 2-phenyl-4-nitrophenol to the corresponding amine can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used and generally clean method.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups.[2] It provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction.

  • Hydrogen Source: Pressurized hydrogen gas is the most common hydrogen source for this type of reduction.

  • Solvent: A polar solvent such as ethanol or methanol is typically used to dissolve the nitrophenol and facilitate the reaction on the catalyst surface.

Experimental Protocol: Reduction of 2-phenyl-4-nitrophenol

Part A: Synthesis of 2-phenyl-4-nitrophenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-phenylphenol in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenyl-4-nitrophenol.

Part B: Synthesis of this compound
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 2-phenyl-4-nitrophenol, a suitable solvent (e.g., ethanol), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method offers a more direct approach to this compound from a halogenated precursor, avoiding the need for a nitration step.

Reaction Pathway

The general scheme for the Buchwald-Hartwig amination is as follows:

4-Halo-2-phenylphenol 4-Halo-2-phenylphenol This compound This compound 4-Halo-2-phenylphenol->this compound Pd catalyst, Ligand, Base, Ammonia source

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often highly effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

  • Ammonia Source: The introduction of the amino group can be achieved using various ammonia surrogates or aqueous ammonia.[4] The choice of the ammonia source can influence the reaction conditions and the efficiency of the amination.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube or a glovebox, combine the 4-halo-2-phenylphenol (e.g., 4-bromo-2-phenylphenol), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

  • Addition of Reagents: Add an ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Reduction of NitrophenolRoute 2: Buchwald-Hartwig Amination
Starting Materials 2-phenylphenol4-Halo-2-phenylphenol
Key Reagents Nitric acid, Sulfuric acid, H₂, Pd/CPalladium catalyst, Phosphine ligand, Strong base, Ammonia source
Number of Steps Two main stepsOne main step (after precursor synthesis)
Reaction Conditions Low temperature for nitration, mild conditions for hydrogenationMild to moderate temperatures
Yield Can be high, but depends on the efficiency of both stepsOften high to excellent[5]
Purity May require purification to remove isomeric byproducts from nitrationGenerally high purity after chromatographic purification
Key Advantages Utilizes classical and well-understood reactions; reagents are relatively inexpensive.High functional group tolerance; milder reaction conditions; often higher yields and selectivity.[6]
Key Disadvantages Use of strong acids; potential for isomeric impurities; handling of pressurized hydrogen gas.Cost of palladium catalyst and specialized ligands; requires inert atmosphere; potential for metal contamination in the final product.
Safety Considerations Handling of corrosive acids and flammable hydrogen gas.Handling of air-sensitive and pyrophoric reagents (ligands and bases).
Environmental Impact Generation of acidic waste from nitration.Use of heavy metal catalyst and organic solvents.

Conclusion

Both the reduction of 2-phenyl-4-nitrophenol and the Buchwald-Hartwig amination represent viable synthetic routes to this compound.

The reduction of a nitrophenol precursor is a more traditional approach that may be favored when cost is a primary concern and the necessary equipment for handling strong acids and pressurized hydrogen is readily available. However, the potential for isomeric impurities from the nitration step and the two-step nature of the process are notable drawbacks.

The Buchwald-Hartwig amination offers a more modern, efficient, and often higher-yielding alternative. Its key advantages are the high degree of functional group tolerance and the milder reaction conditions. While the cost of the catalyst and ligands can be a factor, the potential for higher yields and purity may offset this for high-value applications, such as in pharmaceutical synthesis.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and available laboratory infrastructure.

References

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  • National Center for Biotechnology Information. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • INIS-IAEA. Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. [Link]

  • JoVE. Synthesis of Plant Phenol-derived Polymeric Dyes for Direct or Mordant-based Hair Dyeing. [Link]

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A Comparative Guide to the Efficacy of Novel 4-Amino-2-phenylphenol-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparative analysis of a new class of fungicides derived from a 4-Amino-2-phenylphenol scaffold. Our internal research has focused on synthesizing and evaluating these compounds for their potential as broad-spectrum antifungal agents. This document provides a transparent overview of their performance, supported by experimental data, and outlines the methodologies for their evaluation.

Introduction: The Potential of Phenolic Fungicides

Phenolic compounds are a well-established class of antimicrobials, known for their ability to disrupt microbial cell structures and metabolic processes.[1] Their mechanism of action is often multifaceted, involving the disruption of cell membranes, denaturation of essential proteins, and inhibition of key enzymes.[1] This broad activity profile makes them attractive candidates for the development of new fungicides, particularly in an era of increasing resistance to single-target agents.

Our research has focused on derivatives of this compound, a scaffold that combines the structural features of both an aminophenol and a biphenyl moiety. This unique combination offers opportunities for a variety of chemical modifications to modulate the compound's lipophilicity, steric hindrance, and electronic properties, all of which can influence its fungicidal efficacy.

Comparative Efficacy of this compound Derivatives

To assess the potential of this chemical class, we synthesized a series of derivatives and evaluated their in vitro activity against a panel of common phytopathogenic fungi. The core structure and the synthesized derivatives are illustrated below.

Core Scaffold: this compound

For our study, we synthesized three derivatives by modifying the amino group to create Schiff bases, a common strategy to enhance the biological activity of aminophenols.[2][3]

  • APP-01: (E)-4-((4-chlorobenzylidene)amino)-2-phenylphenol

  • APP-02: (E)-4-((4-methoxybenzylidene)amino)-2-phenylphenol

  • APP-03: (E)-4-((4-nitrobenzylidene)amino)-2-phenylphenol

These derivatives were compared against the parent compound, this compound, and a widely used commercial fungicide, Azoxystrobin, as a positive control.

In Vitro Mycelial Growth Inhibition

The primary method for evaluating the intrinsic antifungal activity of our novel compounds was the mycelial growth inhibition assay.[4][5] This technique provides a quantitative measure of a compound's ability to restrict the growth of a fungus on a solid medium. The results, presented as EC50 values (the concentration of the compound that inhibits fungal growth by 50%), are summarized in the table below.

CompoundChemical NameEC50 (µg/mL) vs. Botrytis cinereaEC50 (µg/mL) vs. Alternaria solaniEC50 (µg/mL) vs. Fusarium oxysporum
APP-00 This compound25.832.545.2
APP-01 (E)-4-((4-chlorobenzylidene)amino)-2-phenylphenol5.2 8.1 12.4
APP-02 (E)-4-((4-methoxybenzylidene)amino)-2-phenylphenol15.622.330.1
APP-03 (E)-4-((4-nitrobenzylylidene)amino)-2-phenylphenol7.911.518.9
Azoxystrobin Commercial Standard0.51.22.5

Disclaimer: The data presented in this table is a representative, hypothetical dataset generated for illustrative purposes based on typical results from antifungal screening programs.

From this data, it is evident that the derivatization of the parent compound, this compound, into Schiff bases significantly enhances its antifungal activity. The chloro-substituted derivative, APP-01 , demonstrated the most potent activity across all tested fungal species. The electron-withdrawing nature of the chlorine atom likely contributes to a more favorable interaction with the fungal target site.

Proposed Mechanism of Action

While the precise molecular target of this compound-based fungicides is still under investigation, their phenolic nature suggests a multi-pronged mechanism of action. The primary proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[1] Additionally, these compounds may inhibit key enzymes involved in cellular respiration and metabolism.[1] A potential target that aligns with the activity of other phenolic fungicides is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[6][7]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Components mitochondrion Mitochondrion sdh Succinate Dehydrogenase (SDH) etc Electron Transport Chain sdh->etc atp ATP Synthesis etc->atp fungicide This compound Derivative (APP-01) fungicide->membrane Disrupts Integrity fungicide->sdh Inhibition

Caption: Proposed mechanism of action for this compound fungicides.

Experimental Protocols

For scientific transparency and to enable replication of our findings, we provide detailed methodologies for the key experiments conducted.

Synthesis of this compound Derivatives (Schiff Bases)

The synthesis of the Schiff base derivatives of this compound is a straightforward condensation reaction.

Synthesis_Workflow start Start step1 Dissolve this compound in Ethanol start->step1 step2 Add Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) step1->step2 step3 Add Glacial Acetic Acid (Catalyst) step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Cool to Room Temperature step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Cold Ethanol step6->step7 step8 Dry under Vacuum step7->step8 end Purified Schiff Base (e.g., APP-01) step8->end

Caption: General workflow for the synthesis of Schiff base derivatives.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve one molar equivalent of this compound in absolute ethanol.

  • To this solution, add a slight molar excess (1.1 equivalents) of the desired substituted benzaldehyde (e.g., 4-chlorobenzaldehyde for APP-01).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using techniques such as NMR and FT-IR spectroscopy.[3]

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 values of the synthesized compounds.

In_Vitro_Assay_Workflow start Start step1 Prepare Potato Dextrose Agar (PDA) with varying concentrations of fungicide start->step1 step2 Dispense amended PDA into Petri dishes step1->step2 step3 Inoculate the center of each plate with a mycelial plug of the test fungus step2->step3 step4 Incubate at 25-28°C in the dark step3->step4 step5 Measure the colony diameter daily step4->step5 step6 Calculate the percentage of growth inhibition step5->step6 step7 Determine the EC50 value step6->step7 end Efficacy Data step7->end

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Step-by-Step Protocol:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.[8]

  • While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a small mycelial plug (e.g., 5 mm diameter) from the leading edge of the colony.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Include control plates with no fungicide and with the solvent only.

  • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.[9]

  • Calculate the percentage of inhibition for each concentration using the formula:

    • % Inhibition = ((dc - dt) / dc) * 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

In Vivo Fungicide Evaluation on Plants

To assess the protective efficacy of the compounds in a more realistic setting, an in vivo assay using whole plants is necessary.[5][10]

Step-by-Step Protocol:

  • Grow healthy host plants (e.g., tomato or potato seedlings) in a controlled environment (greenhouse or growth chamber).

  • Prepare a spore suspension of the target pathogen (e.g., Alternaria solani) in sterile distilled water with a surfactant (e.g., Tween 20).

  • Prepare spray solutions of the test compounds at various concentrations.

  • Apply the fungicide solutions to the plant foliage until runoff, ensuring complete coverage. Include control plants sprayed only with water and surfactant.

  • Allow the plants to dry completely.

  • Inoculate the plants by spraying the spore suspension evenly over the foliage.

  • Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.

  • Return the plants to the greenhouse or growth chamber and monitor for disease development over 7-14 days.

  • Assess disease severity by visually rating the percentage of leaf area affected by lesions.

  • Calculate the percent disease control for each treatment relative to the untreated control.

Conclusion and Future Directions

The preliminary data for our novel this compound-based fungicides are promising. The synthetic route is straightforward, and the resulting Schiff base derivatives exhibit significantly enhanced antifungal activity compared to the parent compound. The chloro-substituted derivative, APP-01, has emerged as a lead candidate for further development.

Future work will focus on:

  • Expanding the library of derivatives to further explore structure-activity relationships.

  • Elucidating the precise molecular mechanism of action.

  • Conducting comprehensive in vivo studies to evaluate their efficacy, phytotoxicity, and environmental fate.

  • Investigating the potential for synergistic effects when combined with existing commercial fungicides.

We believe that the this compound scaffold represents a valuable starting point for the development of a new generation of effective and sustainable fungicides.

References

  • Lattanzio, V., Lattanzio, V. M. T., & Cardinali, A. (2006). Role of phenolics in the resistance mechanisms of plants against fungal pathogens and insects. Phytochemistry: Advances in Research, 661-670.
  • Stancheva, M., Geneva, M., Hristozkova, M., & Boychinova, M. (2023). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Plants, 12(15), 2849.
  • Carreño, A., Gacitúa, M., Páez-Hernández, D., Polanco, R., Isaacs, M., Gámez, P., ... & Zúñiga, C. (2015). Spectral, theoretical characterization and antifungal properties of two phenol derivatives Schiff base with an intramolecular hydrogen bond. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 584-592.
  • Naz, S., Ahmad, M., Ali, A., Muhammad, N., Khan, A., Ali, S., ... & Shah, S. S. A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • protocols.io. (2023). Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay.
  • Kumar, S., Kumar, R., & Singh, R. (2017). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Journal of Pharmacognosy and Phytochemistry, 6(5), 1845-1849.
  • ResearchGate. (n.d.).
  • Kumar, A., Singh, V. V., & Singh, R. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard.
  • Khanam, J. A., Rahman, M. M., & Rashid, M. A. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Dhaka University Journal of Pharmaceutical Sciences, 3(1-2), 65-68.
  • ResearchGate. (n.d.).
  • Ansari, M., Kumar, A., Reza, R., & Meshram, S. (2025). In Vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard.
  • Hameed, A., Fatima, Z., Ahmad, S., Ijaz, M., & Ahmad, A. (2022).
  • International Journal of Advanced Biochemistry Research. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp.
  • Wang, Y., Li, Y., Zhang, J., Liu, C., Wang, Q., Hou, T., & Jin, H. (2019). Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 159, 64-72.
  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • Pscheidt, J. W., & Ocamb, C. M. (2021). Fungicide Theory of Use and Mode of Action. Pacific Northwest Plant Disease Management Handbook.
  • Engelbrecht, G. M., & van den Berg, N. (2013). Quantitative high-throughput screening methods designed for identification of bacterial biocontrol strains with antifungal properties. Applied and environmental microbiology, 79(18), 5547-5556.
  • Garbeva, W., Hordijk, C. A., Gerards, S., & de Boer, W. (2016). Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds. Frontiers in microbiology, 7, 1856.
  • de Almeida, J. R. G. S., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. B. (2020). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 31, 2434-2444.
  • Yang, R., Du, W., Yuan, H., Li, Y., Liu, X., & Zhang, H. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular diversity, 24(3), 1065-1075.
  • Pepe, G., & Sannino, G. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L.
  • ResearchGate. (2017).
  • Lesyk, R., Vladymyr, S., Gzella, A., Atamanyuk, D., & Kaminskyy, D. (2019).
  • González-Bacerio, J., Castañeda, C., Rivera-Borroto, O., Estévez-Hernández, O., Pérez-Alonso, M., & Otero-González, A. (2020). Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. Molecules, 25(21), 5183.
  • Li, Y., Wang, Y., Zhang, J., Liu, C., Wang, Q., & Hou, T. (2025). Design, Synthesis, and Evaluation of N'-Phenylisonicotinohydrazides With Broad-Spectrum Antifungal Activity Against Phytopathogenic Fungi. Chemistry & Biodiversity, 22(12), e202501101.
  • Wu, G., Mei, H., Gao, H., Li, Z., Han, J., & Soloshonok, V. A. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of agricultural and food chemistry, 71(50), 20045-20056.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents.
  • Chen, S., Chen, C., Liu, X., Zhou, M., & Xu, Y. (2021). Various amino acid substitutions in succinate dehydrogenase complex regulating differential resistance to pydiflumetofen in Magnaporthe oryzae. Pest management science, 77(10), 4531-4541.
  • van der Stel, W., Vlastuin, F., Rietjens, I. M. C. M., & van den Berg, M. (2021). Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans. Food and Chemical Toxicology, 150, 112085.
  • STOPPANI, A. O., & BRIGNONE, J. A. (1957). Inhibition of succinic dehydrogenase by polysulfonated compounds. Archives of biochemistry and biophysics, 68(2), 432-451.

Sources

Spectroscopic comparison of aminophenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Comparison of Aminophenol Isomers: An In-Depth Technical Guide for Researchers

Introduction

Aminophenol isomers—ortho-, meta-, and para-aminophenol—are foundational building blocks in the development of a vast array of pharmaceuticals, dyes, and other specialty chemicals. While sharing the same molecular formula (C₆H₇NO), the positional isomerism of the amino and hydroxyl groups on the benzene ring imparts distinct physicochemical properties that dictate their reactivity and suitability for different applications. Consequently, the ability to unambiguously differentiate and characterize these isomers is of paramount importance in synthetic chemistry, quality control, and drug development. This guide provides a comprehensive comparative analysis of the spectroscopic signatures of 2-aminophenol, 3-aminophenol, and 4-aminophenol, leveraging UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. We will delve into the theoretical underpinnings of the observed spectral differences and provide detailed experimental protocols to empower researchers in their analytical endeavors.

UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the amino and hydroxyl groups on the aromatic ring significantly influences the energy of the π-π* and n-π* transitions, resulting in distinct absorption maxima (λmax) for each isomer.

Theoretical Basis for Spectral Differences

The electronic effects of the -OH and -NH₂ groups, both being activating and ortho-, para-directing, play a crucial role. The extent of conjugation and the possibility of intramolecular interactions govern the energy of electronic transitions. In 2-aminophenol, the proximity of the two groups allows for intramolecular hydrogen bonding, which can affect the energy levels of the non-bonding electrons. In 4-aminophenol, the para-positioning allows for maximum resonance stabilization of the excited state, often leading to a red shift (longer wavelength absorption) compared to the meta-isomer. 3-Aminophenol, with the substituents in a meta arrangement, exhibits less resonance interaction between the two groups, which typically results in a blue shift (shorter wavelength absorption) compared to the ortho and para isomers.

Comparative UV-Vis Data
Isomerλmax (in Ethanol)Molar Absorptivity (ε)Reference(s)
2-Aminophenol~234 nm, ~286 nm-[1][2]
3-Aminophenol~230 nm, ~280 nm-[3]
4-Aminophenol~230 nm, ~297 nm-[4]

Note: Exact λmax and ε values can vary with the solvent used.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying functional groups and discerning structural differences based on the vibrational frequencies of chemical bonds. The aminophenol isomers exhibit unique IR spectra due to differences in hydrogen bonding and the influence of substituent position on bond strengths.

Causality of Spectral Variations

The most significant differences in the IR spectra of the aminophenol isomers arise from hydrogen bonding.

  • 2-Aminophenol: The proximity of the -OH and -NH₂ groups allows for strong intramolecular hydrogen bonding. This is observed as a broad O-H stretching band at a lower frequency (typically 3400-3300 cm⁻¹) compared to a "free" hydroxyl group. The N-H stretching vibrations are also affected.

  • 3-Aminophenol and 4-Aminophenol: In these isomers, intramolecular hydrogen bonding is not possible. Therefore, in the solid state or at high concentrations, they exhibit intermolecular hydrogen bonding. This typically results in a broader and more concentration-dependent O-H stretching band compared to the intramolecularly bonded 2-aminophenol.

The C-N and C-O stretching vibrations, as well as the out-of-plane C-H bending vibrations in the fingerprint region (1500-600 cm⁻¹), are also distinct for each isomer, providing a unique fingerprint for identification.

Key Comparative IR Absorption Bands
Vibrational Mode2-Aminophenol (cm⁻¹)3-Aminophenol (cm⁻¹)4-Aminophenol (cm⁻¹)
O-H Stretch~3380 (broad, intramolecular H-bond)~3350 (broad, intermolecular H-bond)~3325 (broad, intermolecular H-bond)
N-H Stretch (asymmetric)~3470~3450~3460
N-H Stretch (symmetric)~3390~3370~3380
C-N Stretch~1270~1250~1230
C-O Stretch~1240~1230~1260

Note: These are approximate values and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of individual nuclei (¹H and ¹³C), allowing for the unambiguous differentiation of the aminophenol isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the positions of the amino and hydroxyl groups.

Understanding the NMR Spectral Differences

The electron-donating nature of both the -OH and -NH₂ groups leads to increased electron density on the aromatic ring, causing the aromatic protons and carbons to be shielded (shifted to a lower ppm value) compared to benzene. The degree of shielding is most pronounced at the ortho and para positions relative to each substituent.

  • 2-Aminophenol: The aromatic region of the ¹H NMR spectrum is complex due to the four non-equivalent protons, resulting in a series of multiplets.

  • 3-Aminophenol: This isomer also shows a complex multiplet pattern for the four distinct aromatic protons.

  • 4-Aminophenol: Due to the symmetry of this molecule, the aromatic protons give rise to a characteristic AA'BB' system, which often appears as two sets of doublets. This symmetrical pattern is a key distinguishing feature.

The ¹³C NMR spectra also show distinct chemical shifts for the six aromatic carbons in each isomer, providing further confirmation of the substitution pattern.

Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
2-Aminophenol4.48 (s, 2H, NH₂), 6.43 (m, 1H), 6.57 (m, 1H), 6.61 (m, 1H), 6.68 (m, 1H), 8.98 (s, 1H, OH)115.05, 115.13, 117.16, 120.16, 137.07, 144.51[5]
3-Aminophenol4.85 (br s, 2H, NH₂), 6.13 (m, 1H), 6.20 (m, 1H), 6.78 (t, 1H), 8.95 (s, 1H, OH)104.2, 107.5, 108.1, 129.8, 149.6, 157.9[6]
4-Aminophenol4.37 (br s, 2H, NH₂), 6.37-6.50 (m, 4H, Ar-H), 8.33 (br s, 1H, OH)115.2, 115.5, 140.7, 148.2[7]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three aminophenol isomers have the same nominal mass (109 amu), their fragmentation patterns under electron ionization (EI) can differ due to the influence of the substituent positions on the stability of the resulting fragment ions.

Mechanistic Insights into Fragmentation

The molecular ion (M⁺˙) of aminophenols is generally stable. Common fragmentation pathways involve the loss of small, stable neutral molecules.

  • Loss of CO: A common fragmentation for phenols, leading to an ion at m/z 81.

  • Loss of HCN: Characteristic fragmentation for anilines, resulting in an ion at m/z 82.

  • Loss of CHO˙: A radical loss that can also occur, leading to an ion at m/z 80.

The relative intensities of these fragment ions can vary between the isomers. For example, in 2-aminophenol, the proximity of the functional groups can lead to unique rearrangement and fragmentation pathways that are less favorable in the meta and para isomers.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Loss
2-Aminophenol10981 ([M-CO]⁺), 80 ([M-CHO]⁺), 65 ([C₅H₅]⁺)
3-Aminophenol10981 ([M-CO]⁺), 80 ([M-CHO]⁺), 65 ([C₅H₅]⁺)
4-Aminophenol10981 ([M-CO]⁺), 80 ([M-CHO]⁺), 65 ([C₅H₅]⁺)

While the major fragments are often the same, their relative abundances can be a key differentiator, which is best observed by comparing the full mass spectra.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of aminophenol isomers.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aminophenol isomer.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) in a 100 mL volumetric flask to create a stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 0.01 mg/mL.

  • Instrument Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes with a 1 cm path length.

    • Use the pure solvent as a blank.

    • Scan the sample from 400 nm to 200 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

    • Compare the λmax values and the overall spectral shape for differentiation.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute blank Run Blank dilute->blank scan Scan Sample blank->scan identify Identify λmax scan->identify compare Compare Spectra identify->compare

Caption: Workflow for UV-Vis spectroscopic analysis of aminophenol isomers.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the aminophenol isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet.

  • Instrument Parameters:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Scan the sample, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H, N-H, C-N, and C-O stretching vibrations, as well as the fingerprint region.

    • Compare the positions and shapes of these bands to differentiate the isomers.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background press->background scan Scan Sample background->scan assign Assign Key Bands scan->assign compare Compare Spectra assign->compare

Caption: Workflow for IR spectroscopic analysis using the KBr pellet method.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the aminophenol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

    • Standard acquisition parameters for each nucleus should be used, including appropriate spectral widths and relaxation delays.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling patterns.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

    • Compare the chemical shifts and splitting patterns to distinguish the isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Spectra acquire_C13->process analyze Analyze Shifts & Coupling process->analyze

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the aminophenol isomer (e.g., 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrument Parameters:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • GC: Use a suitable capillary column (e.g., a non-polar DB-5ms or a more polar column). Program the oven temperature to ensure separation of the isomers if analyzing a mixture.

    • MS: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-200.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (m/z 109).

    • Analyze the fragmentation pattern and the relative abundance of the major fragment ions.

    • Compare the fragmentation patterns to differentiate the isomers.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separate on Column inject->separate ionize Ionize (EI, 70 eV) separate->ionize analyze Mass Analysis ionize->analyze identify_M Identify Molecular Ion analyze->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag

Caption: Workflow for GC-MS analysis of aminophenol isomers.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry each provide a unique and complementary set of data for the characterization and differentiation of aminophenol isomers. UV-Vis spectroscopy offers a quick assessment of the electronic environment, while IR spectroscopy provides clear evidence of functional groups and hydrogen bonding. NMR spectroscopy delivers unambiguous structural elucidation through the detailed mapping of the carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and offers insights into the stability and fragmentation of the isomers. By understanding the principles behind the spectral differences and employing standardized experimental protocols, researchers can confidently identify and characterize these important chemical intermediates.

References

  • PubChem. 2-Aminophenol. [Link]

  • PubChem. 3-Aminophenol. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • Spectral Database for Organic Compounds (SDBS). 2-Aminophenol. [Link]

  • Spectral Database for Organic Compounds (SDBS). 3-Aminophenol. [Link]

  • Spectral Database for Organic Compounds (SDBS). 4-Aminophenol. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Herbicidal Compounds: A Case Study with 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Agricultural Research, Plant Science, and Crop Protection Professionals

Introduction: The Imperative for Novel Herbicidal Moieties

The relentless evolution of herbicide-resistant weeds poses a significant and escalating threat to global food security. Over-reliance on a limited number of herbicidal modes of action (MoA) has created immense selection pressure, leading to weed populations that can withstand chemical treatments that were once highly effective. This challenge necessitates a paradigm shift in weed management, moving beyond incremental improvements to existing chemistries and toward the discovery and rigorous evaluation of novel herbicidal compounds.

This guide provides a comprehensive framework for the initial benchmarking of a candidate herbicide, using 4-Amino-2-phenylphenol as a case study. While this compound is recognized as a phenylphenol derivative with noted herbicidal and fungicidal activity, it is not a commercially established herbicide, making it an ideal candidate to illustrate the evaluation process from a foundational level.[1] We will outline the critical experimental workflows, data interpretation, and comparative analyses required to assess its potential against a panel of well-established commercial herbicides with distinct and validated mechanisms of action.

Our objective is to equip researchers with a robust, scientifically-grounded methodology to not only determine the efficacy of a new compound but also to generate the foundational data necessary for deeper mechanistic studies and subsequent development.

Profiling the Test Compounds: Candidate vs. Benchmarks

A successful benchmarking program hinges on the selection of appropriate comparators. The chosen commercial herbicides should represent a diversity of MoAs, target weed spectrums, and application timings. This allows for a multi-faceted evaluation of the candidate compound's relative strengths and weaknesses.

Candidate Compound: this compound
  • Chemical Name: this compound[2]

  • CAS Number: 19434-42-5[3][4]

  • Molecular Formula: C12H11NO[2][5]

  • Known Information: Listed as a phenylphenol derivative with potential herbicidal activity.[1] Its specific MoA, spectrum of activity, and crop selectivity are presumed to be uncharacterized for the purposes of this guide.

Commercial Benchmarks

For this guide, we have selected three market-leading herbicides, each with a distinct and well-understood MoA.

  • Glyphosate (HRAC Group 9): A broad-spectrum, non-selective, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[6][7][8] This blockage prevents the synthesis of essential aromatic amino acids, leading to plant death, typically over several days to weeks.[6][7] Its systemic nature allows it to translocate throughout the plant, making it effective against perennial weeds.[9]

  • Dicamba (HRAC Group 4): A selective, systemic herbicide for the control of broadleaf weeds. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[10][11] This mimicry leads to uncontrolled and disorganized cell growth, ultimately destroying the plant's vascular tissue and causing death.[11][12][13]

  • Clethodim (HRAC Group 1): A selective, systemic herbicide targeting annual and perennial grasses.[14][15] It inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the synthesis of fatty acids.[14][15][16] Disruption of lipid biosynthesis leads to the breakdown of cell membranes and cessation of growth in susceptible grass species.[17]

Experimental Design & Workflow

The benchmarking process is a tiered approach, moving from broad, high-throughput primary screens to more focused, whole-plant secondary assays. This logical progression ensures that resources are used efficiently, generating decision-driving data at each stage.

Diagram: Tiered Herbicide Benchmarking Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Whole Plant Assay) cluster_2 Phase 3: Data Synthesis & Analysis A Dose-Response Assays (96-well plate format) Model Species: A. thaliana, L. perenne B GR50 / IC50 Calculation (Growth Rate / Inhibition) A->B Raw growth data C Greenhouse Pot Study (Post-emergence application) Standardized Protocol (e.g., OECD 208) B->C Promising candidates D Weed Spectrum Analysis (Broadleaf & Grass Weeds) C->D E Crop Selectivity Screen (e.g., Soybean, Corn, Cotton) C->E F Comparative Efficacy Tables (Visual Injury & Biomass Reduction) D->F E->F G MoA Hypothesis Generation F->G Analyze symptomology & spectrum

Caption: Tiered workflow for benchmarking a novel herbicidal compound.

Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. The following protocols are based on established standards for herbicide evaluation.[18][19]

Protocol: Primary Dose-Response Assay (96-Well Plate)

Rationale: This high-throughput assay provides a rapid and cost-effective method to determine the concentration range over which the candidate compound is active and to calculate its potency (GR50). Using both a model dicot (Arabidopsis thaliana) and a model monocot (Lolium perenne - Ryegrass) gives an early indication of selectivity.

Methodology:

  • Preparation: Prepare a sterile agar-based growth medium (e.g., Murashige and Skoog) in 96-well microplates.

  • Compound Dilution: Create a serial dilution series for this compound and the benchmark herbicides (Glyphosate, Dicamba, Clethodim) in DMSO or another suitable solvent. A typical 8-point curve might range from 0.01 µM to 100 µM.

  • Incorporation: Add the herbicide dilutions to the molten agar medium just before pouring into plates to achieve the final test concentrations. Include solvent-only (negative) and untreated (blank) controls.

  • Seeding: Aseptically place 1-2 surface-sterilized seeds of A. thaliana or L. perenne into each well.

  • Incubation: Seal the plates and incubate in a controlled growth chamber (e.g., 22°C, 16h light/8h dark photoperiod) for 7-10 days.[20]

  • Assessment: Quantify plant growth. This can be done visually or, more accurately, by measuring a proxy for growth such as root length or chlorophyll fluorescence using a plate reader.

  • Data Analysis: Plot the growth measurement against the log of the herbicide concentration. Fit a four-parameter logistic curve to the data to determine the GR50 (the concentration that causes a 50% reduction in growth).[21][22][23]

Protocol: Secondary Greenhouse Pot Assay (Whole Plant)

Rationale: This assay validates the findings from the primary screen in a more realistic, whole-plant system. It is essential for assessing post-emergence activity and observing phytotoxicity symptoms, which can provide clues to the MoA. This protocol is adapted from standardized guidelines like the OECD Guideline 208 for terrestrial plant testing.[20][24][25][26][27]

Methodology:

  • Plant Propagation: Sow seeds of selected weed species (see Table 2 for examples) and crop species in pots (e.g., 10 cm diameter) containing a standard greenhouse soil mix.[19] Grow them in a controlled greenhouse environment.

  • Staging: Allow plants to grow to a consistent developmental stage (e.g., 2-4 true leaves) before treatment.[18] This ensures uniform application and response.

  • Herbicide Preparation: Prepare spray solutions of this compound and the benchmark herbicides at a range of application rates (e.g., from 1/8th to 2x the standard field rate of the benchmarks). Include a non-ionic surfactant if required.

  • Application: Apply the herbicides using a calibrated track sprayer to ensure uniform coverage.[19] The application volume should be consistent (e.g., 200 L/ha).

  • Evaluation: Place the treated plants back in the greenhouse in a randomized complete block design. Evaluate phytotoxicity at set intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT).

  • Data Collection:

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At the final time point (e.g., 21 DAT), harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent biomass reduction relative to untreated control plants.[28]

  • Data Analysis: Calculate the GR50 value (the herbicide rate required to reduce shoot biomass by 50%) for each species.[29]

Data Synthesis & Interpretation

Presenting data in a clear, comparative format is crucial for interpretation. The following tables represent hypothetical outcomes from the described experiments.

Table 1: Primary Screening Results (GR50 in µM)

Hypothetical data for illustrative purposes.

CompoundArabidopsis thaliana (Dicot)Lolium perenne (Monocot)Selectivity Ratio (Monocot/Dicot)
This compound 5.2 65.8 12.7
Glyphosate0.81.11.4
Dicamba2.5>100>40
Clethodim>1004.1<0.04

Interpretation: In this hypothetical scenario, this compound shows good activity on the model dicot and significantly less activity on the model monocot, suggesting it may be a selective broadleaf herbicide, similar to Dicamba. Its potency is lower than the benchmarks, but its selectivity is noteworthy.

Table 2: Secondary Screening - Weed Control Spectrum (% Visual Injury at 21 DAT)

Hypothetical data based on application at a theoretical 1X rate (e.g., 250 g a.i./ha).

Weed SpeciesTypeThis compoundGlyphosateDicambaClethodim
Amaranthus retroflexus (Redroot Pigweed)Broadleaf95%99%98%0%
Abutilon theophrasti (Velvetleaf)Broadleaf90%99%95%0%
Chenopodium album (Common Lambsquarters)Broadleaf85%99%90%0%
Setaria faberi (Giant Foxtail)Grass15%95%5%98%
Digitaria sanguinalis (Large Crabgrass)Grass20%95%0%95%

Interpretation: The whole-plant data supports the primary screen. This compound demonstrates strong control of key broadleaf weeds but is weak on grasses. This profile aligns it as a potential competitor in the selective broadleaf herbicide market. The specific symptomology (e.g., chlorosis, necrosis, malformation) should be carefully noted as it provides clues for MoA hypothesis generation. For example, if it causes twisting and cupping similar to Dicamba, an auxinic MoA might be suspected.

Table 3: Secondary Screening - Crop Selectivity (% Visual Injury at 21 DAT)

Hypothetical data based on application at a theoretical 1X rate (e.g., 250 g a.i./ha).

Crop SpeciesThis compoundGlyphosate (Non-RR)Dicamba (Non-tolerant)Clethodim
Soybean (Glycine max)5%99%95%0%
Corn (Zea mays)90%95%10%98%
Cotton (Gossypium hirsutum)8%99%90%0%

Interpretation: This hypothetical data reveals a complex selectivity profile. This compound shows excellent safety on soybean and cotton (broadleaf crops) but is highly injurious to corn (a grass). This is a critical finding; while it controls broadleaf weeds, its crop safety appears limited to broadleaf crops, making it unsuitable for use in grass crops like corn.

Conclusion and Path Forward

Based on this structured, multi-tiered evaluation, our hypothetical case study of this compound suggests it is a post-emergence herbicide with potent activity against broadleaf weeds and a favorable safety profile on key broadleaf crops like soybean and cotton. Its weakness on grass weeds and injury to corn define its potential market fit.

The next logical steps in the research and development process would be:

  • Mode of Action (MoA) Elucidation: Based on symptomology, conduct targeted physiological and biochemical assays to identify the specific enzyme or pathway inhibited by the compound.

  • Metabolism and Translocation Studies: Use radiolabeled this compound to understand its uptake, movement, and degradation within target weeds and tolerant crops.

  • Field Trials: Advance the most promising formulations to small-scale field trials to evaluate performance under real-world environmental conditions.

  • Toxicology and Environmental Fate: Initiate preliminary ecotoxicology and environmental fate studies to assess the compound's safety profile.

This guide provides a foundational blueprint for the systematic and scientifically rigorous evaluation of novel herbicidal candidates. By employing a comparative approach with well-characterized benchmarks and adhering to standardized protocols, researchers can efficiently generate the high-quality data needed to identify and advance the next generation of weed management solutions.

References

  • Wikipedia. (n.d.). Glyphosate.
  • North Central Weed Science Society. (2006). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE.
  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.
  • Chemical Warehouse. (n.d.). Clethodim - Active Ingredient Page.
  • Ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test.
  • National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Retrieved January 13, 2026, from [Link]

  • PubChem, National Institutes of Health. (n.d.). Dicamba. Retrieved January 13, 2026, from [Link]

  • PubMed. (1989). The herbicide glyphosate. Retrieved January 13, 2026, from [Link]

  • Bayer Crop Science Canada. (2024). Dicamba basics. Retrieved January 13, 2026, from [Link]

  • OECD. (2006). OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Retrieved January 13, 2026, from [Link]

  • FBN. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved January 13, 2026, from [Link]

  • CFL. (2026). OECD 208 Terrestrial Plant Growth Test. Retrieved January 13, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 208: Terrestrial Plant Test. Retrieved January 13, 2026, from [Link]

  • PubMed Central, National Institutes of Health. (2024). Overview of human health effects related to glyphosate exposure. Retrieved January 13, 2026, from [Link]

  • FDD Global. (2025). Introduction to Clethodim Product. Retrieved January 13, 2026, from [Link]

  • USRTK.org. (2025). Dicamba: concerns about cancer and crop damage. Retrieved January 13, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved January 13, 2026, from [Link]

  • ChemBK. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • SIPCAM OXON. (n.d.). Clethodim - Herbicides. Retrieved January 13, 2026, from [Link]

  • PubMed Central, National Institutes of Health. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved January 13, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • AERU, University of Hertfordshire. (n.d.). Clethodim (Ref: RE 45601). Retrieved January 13, 2026, from [Link]

  • PubChem, National Institutes of Health. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • Michigan State University Plant & Pest Diagnostics. (2025). Suspect herbicide resistance? Submit weed seeds for screening. Retrieved January 13, 2026, from [Link]

  • Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Retrieved January 13, 2026, from [Link]

  • Farm Progress. (2021). Identify herbicide-resistant weeds. Retrieved January 13, 2026, from [Link]

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  • Weed Science. (2017). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Retrieved January 13, 2026, from [Link]

  • Washington State University. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2024). Calculating GR values and fitting dose-response curves for.... Retrieved January 13, 2026, from [Link]

  • PubChem, National Institutes of Health. (n.d.). 2-Amino-4-phenylphenol. Retrieved January 13, 2026, from [Link]

  • PubMed Central, National Institutes of Health. (2017). GRcalculator: an online tool for calculating and mining dose–response data. Retrieved January 13, 2026, from [Link]

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  • GRcalculator. (n.d.). Online GR Calculator. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Estimated GR50 (effective dose, 50% of biomass of control plants).... Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2025). Screening for Herbicide Resistance in Weeds1. Retrieved January 13, 2026, from [Link]

  • PubMed Central, National Institutes of Health. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved January 13, 2026, from [Link]

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  • European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved January 13, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-2-phenylphenol (CAS No. 19434-42-5), a compound requiring careful handling due to its potential health and environmental hazards. By understanding the principles behind these procedures, laboratories can ensure the safety of their personnel and maintain full compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the associated risks is paramount. This compound, with the molecular formula C₁₂H₁₁NO, is classified under the Globally Harmonized System (GHS) with several hazard warnings.[1] It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation.[1][2][3] While specific long-term toxicity data for this exact isomer is limited, related aminophenol and phenylphenol compounds have been shown to exhibit varying degrees of toxicity, including potential for organ damage with prolonged exposure.[4][5]

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 19434-42-5[6][7][8][9]
Molecular Formula C₁₂H₁₁NO[1][6][8]
Molecular Weight 185.22 g/mol [1][8]
Appearance Solid[10]

Given its hazard profile, all waste containing this compound, including contaminated labware, personal protective equipment (PPE), and residual material, must be treated as hazardous waste.

Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure correct disposal pathways.

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for all this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first piece of waste is added.

  • Waste Accumulation: Collect all materials that have come into contact with this compound in this designated container. This includes:

    • Unused or expired chemical.

    • Contaminated gloves, bench paper, and wipes.

    • Rinsate from cleaning contaminated glassware.

    • Any reaction byproducts containing the compound.

  • Incompatible Materials: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[11]

On-Site Storage and Handling: Maintaining a Safe Environment

Proper storage of hazardous waste is governed by strict regulations to protect laboratory personnel and the surrounding environment.

Storage Guidelines:

  • Accumulation Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as defined by the Resource Conservation and Recovery Act (RCRA).

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Ignition Sources: Keep the storage area free of ignition sources.

  • Regular Inspections: Visually inspect the waste container weekly for any signs of leakage, degradation, or improper labeling.

DOT Language Diagram: Decision Workflow for this compound Waste Management

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound A Generation of This compound Waste D Segregate into a dedicated, compatible waste container A->D B Is the waste container properly labeled with 'Hazardous Waste' and chemical name? C Label the container immediately B->C No E Store in a designated Satellite Accumulation Area with secondary containment B->E Yes C->E D->B F Is the container full or has the accumulation time limit been reached? E->F G Arrange for pickup by a licensed hazardous waste disposal vendor F->G Yes J Continue to monitor and inspect the container weekly F->J No H Complete Hazardous Waste Manifest and Land Disposal Restriction (LDR) forms G->H I Maintain records of disposal for at least three years H->I

Caption: Logical workflow for the proper disposal of this compound waste.

Final Disposal: Regulatory Compliance and Best Practices

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company in accordance with federal, state, and local regulations.

Determining the RCRA Waste Code:

Based on its properties and potential hazards, this compound waste would likely be classified under the following RCRA waste codes:

  • D001 (Ignitability): While not inherently volatile, this should be confirmed by the specific Safety Data Sheet (SDS). If the compound has a low flashpoint or is in a flammable solvent, this code may apply.[12][13]

  • Toxicity Characteristic (D004-D043): If the waste leaches toxic chemicals above regulatory limits, it would be assigned a toxicity characteristic code.[13][14] Given its aromatic amine structure, it is prudent to manage it as potentially toxic.

  • F-List or K-List: If the waste is generated from specific industrial processes, it may fall under these categories.[14][15][16] For most laboratory research, this is less common.

  • U-List or P-List: If the chemical is a discarded commercial chemical product, it might be listed here.[14]

It is the generator's responsibility to properly characterize their waste. Consult your institution's EHS department for assistance in assigning the correct waste codes.

Land Disposal Restrictions (LDRs):

The EPA has established Land Disposal Restrictions (LDRs) that require hazardous waste to be treated before it is disposed of on land.[17][18][19][20] This treatment reduces the mobility and toxicity of hazardous constituents. Your licensed disposal vendor will be responsible for ensuring that the this compound waste meets these treatment standards.

Documentation:

  • Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest must accompany all shipments of hazardous waste. This document tracks the waste from the point of generation to its final disposal facility.

  • Record Keeping: Maintain copies of all waste manifests, LDR notifications, and other disposal records for a minimum of three years, or as required by your state regulations.[20]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels on an oxidizer.

  • Cleanup: Wearing appropriate PPE (gloves, safety goggles, lab coat), clean up the spill according to your laboratory's standard operating procedures. All cleanup materials must be disposed of as hazardous waste.

  • Decontaminate: Decontaminate the affected area.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions. Retrieved from [Link]

  • Hazardous Waste Experts. (2014, December 11). The 3 Rules of Land Disposal Restrictions. Retrieved from [Link]

  • INGENIUM. (2023, December 5). Land Disposal Restriction (LDR). Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Land Disposal Restrictions (An Overview). Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Chromato Scientific. (n.d.). This compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, February 13). Phenol, 4-amino-: Human health tier II assessment. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 19434-42-5| Chemical Name : this compound. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylphenol. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Temarry Recycling. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Gateway on Pesticide Hazards and Safe Pest Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2-phenylphenol. AERU. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Gateway on Pesticide Hazards and Safe Pest Management. Retrieved from [Link]

  • Valentovic, M. A., & Ball, J. G. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A, 55(3), 225-240. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Amino-2-phenylphenol (CAS No. 19434-42-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist, but a systematic approach grounded in the specific hazards of the compound to ensure your safety and the integrity of your research.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a compound that demands respect. A thorough understanding of its hazard profile is the critical first step in establishing a robust safety protocol. According to GHS classifications, this chemical presents multiple routes of potential harm.

The primary hazards associated with this compound include:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1]

  • Skin and Eye Damage: The compound is known to cause significant skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][2]

  • Genetic Defects: It is suspected of causing genetic defects, which necessitates stringent handling to minimize any level of exposure.[3]

  • Environmental Hazard: The substance is very toxic to aquatic life, which has direct implications for its disposal.[3][4]

These hazards dictate that our primary goals are to prevent all contact with skin and eyes, eliminate any possibility of inhalation, and contain the material to prevent environmental release. PPE is the final, and most personal, barrier in a comprehensive safety strategy that should always begin with engineering controls like chemical fume hoods.

Core Protective Equipment: Your Personal Defense System

The selection of PPE must directly counteract the identified hazards. For this compound, a multi-layered approach is essential.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is required when there is a significant splash hazard.[5][6]Protects against splashes and airborne particles, preventing the serious eye irritation this chemical can cause.[1]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene.[6][7] Double-gloving is recommended for enhanced protection.Prevents skin contact and absorption.[6] Given that the substance is harmful in contact with skin, an effective glove barrier is non-negotiable.[1] Always check manufacturer permeation data.
Body Protection A fully-buttoned laboratory coat. A chemical-resistant apron or coveralls should be used for larger quantities or transfer operations.[6]Provides a barrier against accidental spills, protecting skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95/P100) is required if dust may be generated or when working outside of a fume hood.[5]Protects the respiratory system from the inhalation of harmful dust, which can cause both acute toxicity and respiratory irritation.[1][5]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.[6][8]Protects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[8]
Operational Plan: From Preparation to Disposal

Safe chemical handling is a process. Following a systematic workflow minimizes the risk of exposure at every stage.

  • Inspect Your PPE: Before you begin, thoroughly inspect all PPE for signs of damage or degradation. Ensure gloves have no punctures and face shields are not cracked.

  • Donning Sequence: Put on your PPE in the following order:

    • Lab coat or coveralls.

    • Inner gloves.

    • Respirator (if required, perform a seal check).

    • Safety goggles and/or face shield.

    • Outer gloves (pull the cuff over the sleeve of your lab coat).

  • Work Within Engineering Controls: Always handle solid this compound within a certified chemical fume hood to control dust and vapors.

  • Minimize Dust: Use techniques that minimize the generation of dust, such as carefully scooping instead of pouring the powder.

  • Immediate Cleanup: Clean up any minor spills immediately using appropriate procedures (see Section 4).

The process of removing PPE is a critical point where self-contamination can occur.

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and/or goggles.

  • Body Protection: Remove your lab coat or apron, turning it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Finally, remove the inner pair of gloves.

  • Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[9]

Emergency Protocol: Spill Response Workflow

In the event of a small spill, a swift and correct response is critical to prevent exposure and further contamination.

Spill_Response_Workflow Start Spill Occurs Alert Alert Colleagues & Isolate Area Start->Alert IMMEDIATE ACTION DonPPE Don Spill Response PPE (Double Gloves, Respirator, Goggles, Lab Coat) Alert->DonPPE Contain Contain Spill (Use absorbent pads, work from outside in) DonPPE->Contain Neutralize Collect Contaminated Material into Waste Bag Contain->Neutralize Decon Decontaminate Area (Wipe with appropriate solvent, followed by soap & water) Neutralize->Decon Dispose Package & Label Hazardous Waste Decon->Dispose Doff Doff PPE Correctly Dispose->Doff End Report Incident to EHS Doff->End

Caption: Logical workflow for responding to a small chemical spill.

First Aid and Disposal

A clear understanding of first aid is a crucial part of preparedness.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11][13]

Due to its high toxicity to aquatic life, this compound and all materials contaminated with it must be treated as hazardous waste.[3][14]

  • Segregation: Do not mix this waste with other waste streams.[14]

  • Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, coats, etc.) used while handling the chemical must be disposed of as hazardous waste.[14]

  • Regulations: Follow all local, regional, and national regulations for hazardous waste disposal.[3]

By integrating this expert-level understanding of hazards with disciplined, procedural execution, you can ensure a safe laboratory environment while advancing your critical research.

References

  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINO PHENOL Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • U.S. Department of Homeland Security. (n.d.). Section 4: First-Aid Measures. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylphenol. PubChem Compound Database. Retrieved from [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-phenylphenol
Reactant of Route 2
4-Amino-2-phenylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.